Bismuth-213
Description
Propriétés
Numéro CAS |
15776-20-2 |
|---|---|
Formule moléculaire |
Bi |
Poids moléculaire |
212.99438 g/mol |
Nom IUPAC |
bismuth-213 |
InChI |
InChI=1S/Bi/i1+4 |
Clé InChI |
JCXGWMGPZLAOME-RNFDNDRNSA-N |
SMILES |
[Bi] |
SMILES isomérique |
[213Bi] |
SMILES canonique |
[Bi] |
Synonymes |
213Bi radioisotope Bi-213 radioisotope Bismuth-213 |
Origine du produit |
United States |
Foundational & Exploratory
Bismuth-213: A Technical Guide to its Discovery, Properties, and Application in Targeted Alpha Therapy
Introduction
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). As an alpha-emitting isotope, ²¹³Bi delivers high-energy, short-range radiation, enabling the precise destruction of cancer cells while minimizing damage to surrounding healthy tissues.[1][2] This technical guide provides an in-depth overview of the discovery and historical context of ²¹³Bi, its nuclear and chemical properties, production methods, and the experimental protocols for its use in the development of novel radiopharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The discovery of this compound is rooted in the study of artificial radioactive decay chains. In 1950, a team of scientists including French Hagemann, L. I. Katzin, M. H. Studier, G. T. Seaborg, and A. Ghiorso reported on the decay products of Uranium-233, which is part of the 4n+1 radioactive series.[3] Within this series, they identified a previously unknown isotope with a half-life of approximately 47 minutes, which was determined to be this compound.[3]
The therapeutic potential of alpha-emitters like ²¹³Bi began to be explored more extensively with the advancement of Targeted Radionuclide Therapy (TRNT). The ability to couple these potent, short-range radionuclides to targeting molecules that specifically bind to cancer cells opened up new avenues for cancer treatment.[1][4] Early clinical trials with ²¹³Bi-labeled antibodies, such as those targeting CD33 in acute myeloid leukemia, demonstrated the feasibility and potential efficacy of this approach.[5][6] These pioneering studies laid the groundwork for the ongoing research and development of ²¹³Bi-based radiopharmaceuticals for a variety of cancers.[4][7]
Properties of this compound
Physical and Decay Properties
This compound is characterized by a short half-life and a complex decay chain that results in the emission of a high-energy alpha particle. This alpha particle is responsible for the potent cytotoxic effects of ²¹³Bi in targeted therapy.[1] The key physical and decay properties are summarized in the table below.
| Property | Value |
| Half-life | 45.6 minutes |
| Decay Mode | 97.91% β- decay, 2.09% α decay |
| Primary Alpha Emitter in Decay Chain | Polonium-213 (from β- decay of ²¹³Bi) |
| Alpha Particle Energy (from ²¹³Po) | 8.375 MeV |
| Alpha Particle Range in Tissue | 40-80 µm |
| Gamma-ray Emission | 440 keV (26.5% abundance) |
| Parent Isotope | Actinium-225 (²²⁵Ac) |
| Final Stable Isotope | Bismuth-209 (²⁰⁹Bi) |
Data compiled from multiple sources.[1][2][8][9]
Chemistry of this compound for Radiopharmaceutical Development
The development of ²¹³Bi-based radiopharmaceuticals relies on the stable chelation of the Bi³⁺ ion to a targeting molecule, typically a monoclonal antibody or a peptide.[1] The choice of chelator is critical and is dictated by the need for rapid and efficient radiolabeling under mild conditions to preserve the integrity of the targeting molecule.[5] A comparison of commonly used chelators for this compound is presented below.
| Chelator | Typical Labeling Conditions | Key Advantages | Key Disadvantages |
| DTPA and derivatives (e.g., CHX-A"-DTPA) | pH 4-5, room temperature, 5-10 minutes | Rapid labeling at room temperature, suitable for heat-sensitive molecules.[5] | Lower in vivo stability compared to macrocyclic chelators.[1] |
| DOTA and derivatives | pH 4-9, 95°C, 30-60 minutes | High in vivo stability of the resulting complex.[1] | Requires heating, which can denature proteins; slower labeling kinetics.[1] |
Data compiled from multiple sources.[1][5]
Production of this compound
This compound is typically produced from a radionuclide generator containing its parent isotope, Actinium-225 (t½ = 9.9 days).[1][10] The relatively long half-life of ²²⁵Ac allows for the transport of the generator to clinical sites, where ²¹³Bi can be eluted on-demand.[1] The performance characteristics of a standard ²²⁵Ac/²¹³Bi generator are summarized in the following table.
| Parameter | Typical Value |
| Elution Yield of ²¹³Bi | 76 ± 3% to >85% |
| ²²⁵Ac Breakthrough | < 0.2 ppm to < 0.04% |
| Eluent | 0.1 M HCl / 0.1 M NaI or 1 M HCl |
| Time to 83% ²¹³Bi Regeneration | 2 hours |
| Time to 93% ²¹³Bi Regeneration | 3 hours |
Data compiled from multiple sources.[11][12][13][14]
Experimental Protocols
Elution of this compound from an ²²⁵Ac/²¹³Bi Generator
This protocol is based on the standard direct generator method using an AG MP-50 cation exchange resin.[1][10]
Materials:
-
²²⁵Ac/²¹³Bi generator (e.g., from ITU Karlsruhe or Oak Ridge National Laboratory).[15][16]
-
Eluent solution: 0.1 M HCl / 0.1 M NaI, sterile.
-
Sterile, pyrogen-free collection vials.
-
Lead shielding for handling radioactive materials.
-
Calibrated radionuclide dose calibrator.
Procedure:
-
Place the ²²⁵Ac/²¹³Bi generator in a shielded fume hood.
-
Aseptically connect a sterile needle and syringe filled with the eluent solution to the inlet of the generator.
-
Place a sterile, evacuated collection vial at the outlet of the generator.
-
Slowly pass the required volume of eluent (e.g., 0.6 mL) through the generator column.[10][11]
-
Collect the eluate containing the ²¹³Bi in the collection vial.
-
Measure the activity of the collected ²¹³Bi using a calibrated dose calibrator.
-
The eluted ²¹³Bi is in the form of [²¹³BiI₄]⁻ and [²¹³BiI₅]²⁻ and is ready for immediate use in radiolabeling.[1]
Radiolabeling of a Monoclonal Antibody with this compound using a CHX-A"-DTPA Conjugate
This protocol is a generalized procedure for the radiolabeling of a monoclonal antibody (mAb) that has been pre-conjugated with a CHX-A"-DTPA chelator.[5][15][17]
Materials:
-
CHX-A"-DTPA conjugated monoclonal antibody (mAb-CHX-A"-DTPA).
-
Freshly eluted ²¹³Bi in 0.1 M HCl / 0.1 M NaI.
-
Ammonium acetate buffer (e.g., 2 M, pH 5.3).[15]
-
Ascorbic acid solution (e.g., 20%).[5]
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
-
Instant thin-layer chromatography (ITLC) system for quality control.
Procedure:
-
In a sterile microcentrifuge tube, add the desired amount of mAb-CHX-A"-DTPA.
-
Adjust the pH of the freshly eluted ²¹³Bi solution to approximately 5 by adding ammonium acetate buffer.[15]
-
Add the pH-adjusted ²¹³Bi to the mAb-CHX-A"-DTPA solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[5]
-
Optionally, add ascorbic acid to stabilize the radiolabeled antibody.[5]
-
Purify the ²¹³Bi-mAb from unbound ²¹³Bi using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the radiochemical purity of the final product using ITLC.
Radiolabeling of a Peptide with this compound using a DOTA Conjugate
This protocol describes the radiolabeling of a DOTA-conjugated peptide, such as DOTATATE.[18][19][20]
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE).
-
Freshly eluted ²¹³Bi in 0.1 M HCl / 0.1 M NaI.
-
TRIS buffer (e.g., 0.15 M, pH 8.3).[18]
-
Ascorbic acid.
-
DTPA solution (for quenching the reaction).
-
Heating block or water bath set to 95°C.
-
ITLC or HPLC system for quality control.
Procedure:
-
In a sterile reaction vial, combine the DOTA-peptide, TRIS buffer, and ascorbic acid.[18]
-
Add the freshly eluted ²¹³Bi to the reaction vial.
-
Adjust the final pH of the reaction mixture to between 4.5 and 5.5.[19]
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[18][19]
-
Quench the reaction by adding a small volume of DTPA solution to chelate any unbound ²¹³Bi.[18]
-
Determine the radiochemical purity of the ²¹³Bi-peptide using ITLC or radio-HPLC.
In Vitro Assay for DNA Double-Strand Breaks (γ-H2AX and 53BP1 Foci Formation)
This protocol outlines a general method for detecting DNA double-strand breaks (DSBs) in cancer cells treated with a ²¹³Bi-labeled agent using immunofluorescence staining for γ-H2AX and 53BP1.[21][22][23]
Materials:
-
Cancer cell line of interest cultured on coverslips.
-
²¹³Bi-labeled therapeutic agent.
-
Cell culture medium.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-γ-H2AX and anti-53BP1.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Treat the cells with the ²¹³Bi-labeled agent at various concentrations for a defined period.
-
At desired time points post-treatment, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibodies against γ-H2AX and 53BP1.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of γ-H2AX and 53BP1 foci per cell nucleus using a fluorescence microscope and image analysis software. An increase in the number of co-localized foci indicates the induction of DSBs.[21][22]
Mandatory Visualizations
Dosimetry
Dosimetry, the measurement of absorbed radiation dose, is crucial for evaluating the safety and efficacy of radiopharmaceuticals. The table below presents dosimetry estimates for ²¹³Bi-PSMA-617, a small molecule targeting prostate-specific membrane antigen (PSMA). The data is presented as equivalent doses in Sieverts (Sv) with a Relative Biological Effectiveness (RBE) of 5 for alpha radiation.
| Organ | Equivalent Dose (Sv_RBE5 / GBq) |
| Salivary Glands | 8.1 |
| Kidneys | 8.1 |
| Red Marrow | 0.52 |
| Liver | 1.2 |
| Spleen | 1.4 |
| Bladder | 0.28 |
| Other Organs | 0.26 |
| Effective Dose | 0.56 |
| Tumor Lesions | 3.2 - 9.0 (median 7.6) |
Data from a study on patients with metastatic prostate cancer.[24]
Conclusion
This compound has emerged as a promising radionuclide for Targeted Alpha Therapy due to its potent, short-range alpha emissions and the availability from ²²⁵Ac/²¹³Bi generators. The continued development of novel targeting molecules, improved chelation chemistry, and a deeper understanding of its radiobiology will further advance the clinical translation of ²¹³Bi-based radiopharmaceuticals. This technical guide provides a comprehensive overview of the key aspects of ²¹³Bi, from its fundamental properties to its practical application in the laboratory and its potential in the clinic, serving as a valuable resource for researchers and developers in the field.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghiorso, A. | The Online Books Page [onlinebooks.library.upenn.edu]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. preprints.org [preprints.org]
- 8. lnhb.fr [lnhb.fr]
- 9. researchgate.net [researchgate.net]
- 10. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Breakthrough of 225Ac and its radionuclide daughters from an 225Ac/213Bi generator: development of new methods, quantitative characterization, and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 213Bi via an inverse 225Ac/213Bi radionuclide generator based on sulfonated carbon materials [inis.iaea.org]
- 14. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. meridian.allenpress.com [meridian.allenpress.com]
- 18. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 23. [PDF] Calibration of the γ-H2AX DNA Double Strand Break Focus Assay for Internal Radiation Exposure of Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 24. alpha-emitting radionuclides this compound: Topics by Science.gov [science.gov]
Bismuth-213: A Technical Guide to its Physical and Chemical Properties for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). As an alpha-emitter, ²¹³Bi delivers high-energy, short-range radiation, enabling the precise destruction of cancer cells while minimizing damage to surrounding healthy tissues.[1][2] Its favorable decay characteristics and developing radiochemistry make it a promising candidate for the treatment of various malignancies, including hematologic cancers and micrometastatic diseases.[3][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of the biological pathways it impacts.
Physical Properties
This compound is a radioisotope of the element bismuth with a mass number of 213, containing 83 protons and 130 neutrons.[6] Its key physical properties are summarized in the tables below, providing essential data for dosimetry calculations, imaging considerations, and experimental design.
Decay Characteristics
This compound has a relatively short half-life of 45.6 minutes, which is advantageous for therapeutic applications as it allows for rapid delivery of the radiation dose to the target site, minimizing systemic exposure.[7][8][9] It undergoes a branched decay, primarily through beta emission, leading to the potent alpha-emitter Polonium-213.[8][10][11]
| Property | Value | Reference |
| Half-life | 45.59 (6) minutes | [6] |
| Primary Decay Mode | Beta (β⁻) emission (~97.8%) | [8][10] |
| Secondary Decay Mode | Alpha (α) emission (~2.2%) | [8][10] |
| Parent Isotope | Actinium-225 (²²⁵Ac) | [8] |
| Stable End Product | Bismuth-209 (²⁰⁹Bi) | [8] |
Emitted Radiations
The therapeutic efficacy of this compound is primarily derived from the high-energy alpha particles emitted from its daughter nuclide, Polonium-213. Additionally, it emits beta particles and a gamma photon that can be utilized for imaging purposes.[9][12][13]
Alpha Emissions
| Emitter | Energy (MeV) | Abundance (%) | Reference |
| ²¹³Po | 8.375 | 97.8 | [8] |
| ²¹³Bi | 5.869 | 2.0 | [8] |
| ²¹³Bi | 5.549 | 0.16 | [8] |
Beta Emissions
| Maximum Energy (MeV) | Average Energy (MeV) | Abundance (%) | Reference |
| 1.420 | 0.491 | 64.0 | [14] |
| 0.980 | 0.319 | 32.0 | [14] |
| 0.320 | 0.090 | 1.1 | [14] |
Gamma Emissions
| Energy (keV) | Abundance (%) | Reference | |---|---|---|---| | 440.5 | 25.94 |[10] |
Chemical Properties
The chemical properties of this compound are crucial for its application in radiopharmaceuticals. It exists predominantly in the +3 oxidation state and is classified as a hard Lewis acid, showing a high affinity for oxygen and nitrogen donor atoms.[13] This allows for stable chelation, a critical step in attaching the radionuclide to a targeting molecule.
Chelation Chemistry
To deliver this compound specifically to tumor cells, it is complexed with a bifunctional chelator, which is then conjugated to a targeting vector such as a monoclonal antibody or a peptide.[8][15] The choice of chelator is critical to ensure a stable complex that prevents the premature release of the radionuclide in vivo.
| Chelator | Common Abbreviation | Key Features | Reference |
| Diethylenetriaminepentaacetic acid | DTPA | Acyclic chelator, forms stable complexes. | [12] |
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | Macrocyclic chelator, high thermodynamic stability but may require heating for labeling. | [15] |
| N-[[4-[[(Carboxymethyl) [2-[[(carboxymethyl)amino]ethyl]amino]acetyl]amino]phenyl]methyl]-L-aspartic acid | CHX-A''-DTPA | DTPA derivative with improved stability. | [15] |
Experimental Protocols
The successful application of this compound in a research or clinical setting relies on standardized and reproducible experimental procedures. This section outlines the key methodologies for the production, radiolabeling, and quality control of this compound radiopharmaceuticals.
Production of this compound: The Actinium-225/Bismuth-213 Generator
This compound is typically obtained from an Actinium-225/Bismuth-213 radionuclide generator.[8][16] The parent isotope, Actinium-225 (half-life 9.9 days), is adsorbed onto a resin, and the daughter isotope, this compound, is selectively eluted.
Materials:
-
²²⁵Ac/²¹³Bi generator (e.g., containing AG MP-50 cation exchange resin)
-
Eluent: 0.1 M HCl / 0.1 M NaI solution
-
Sterile, pyrogen-free collection vials
Procedure:
-
Assemble the generator in a shielded environment (e.g., a hot cell) following the manufacturer's instructions.
-
Pass the 0.1 M HCl / 0.1 M NaI eluent through the generator column at a controlled flow rate.
-
Collect the eluate containing the this compound in a sterile vial. The eluted form is typically [²¹³Bi]BiI₄⁻ or [²¹³Bi]BiI₅²⁻.[8]
-
Measure the activity of the eluted this compound using a calibrated dose calibrator.
Radiolabeling of a Targeting Molecule (Example: DOTATATE)
This protocol is based on the radiolabeling of DOTATATE, a somatostatin analogue used for targeting neuroendocrine tumors.[13][17]
Materials:
-
This compound eluate
-
DOTATATE peptide
-
TRIS buffer (e.g., 0.15 M, pH 8.3)
-
Ascorbic acid (to prevent radiolysis)
-
Heating block or water bath
-
DTPA solution (for quenching the reaction)
Procedure:
-
In a sterile reaction vial, combine the DOTATATE peptide, TRIS buffer, and ascorbic acid.
-
Add the this compound eluate to the reaction vial. A minimum of 3.5 nmol of DOTATATE is generally required for labeling with approximately 100 MBq of ²¹³Bi.[13]
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[13][18]
-
After incubation, cool the vial on ice.
-
Add a small volume of DTPA solution to chelate any unbound this compound, effectively stopping the labeling reaction.[13]
Quality Control
Quality control is essential to ensure the purity and integrity of the final radiolabeled product before preclinical or clinical use.[2][19][20]
Radiochemical Purity:
-
Method: Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[13][20]
-
ITLC Procedure:
-
Spot a small amount of the radiolabeled product onto an ITLC strip (e.g., ITLC-SG).
-
Develop the strip using an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 5).[13]
-
The radiolabeled conjugate will remain at the origin, while free this compound will migrate with the solvent front.
-
Analyze the distribution of radioactivity on the strip using a gamma counter or phosphor imager to determine the percentage of incorporated radionuclide.[19]
-
Radionuclidic Purity:
-
Method: Gamma spectroscopy.
-
Procedure:
-
Measure the gamma spectrum of the final product using a high-purity germanium (HPGe) detector.
-
Identify the characteristic 440 keV photopeak of this compound.[13]
-
Analyze the spectrum for the presence of any long-lived radionuclidic impurities, such as the parent Actinium-225.
-
Biological Mechanism of Action and Signaling Pathways
The high linear energy transfer (LET) of alpha particles emitted from the this compound decay chain results in dense ionization tracks within a short range (typically 40-80 µm).[1][8] This localized energy deposition leads to complex and difficult-to-repair DNA double-strand breaks (DSBs), which are the primary mechanism of cytotoxicity.[6][9][21]
DNA Damage Response (DDR) Pathway
Upon induction of DSBs by alpha particle radiation, the cell activates a complex signaling network known as the DNA Damage Response (DDR). This pathway aims to repair the damage, but the complexity of alpha-induced lesions often overwhelms the repair machinery, leading to cell death.
Experimental Workflow for this compound Radiopharmaceutical Preparation
The following diagram illustrates a typical workflow for the preparation and quality control of a this compound labeled therapeutic agent.
Conclusion
This compound possesses a unique combination of physical and chemical properties that make it a highly attractive radionuclide for targeted alpha therapy. Its short half-life, potent alpha emissions, and established chelation chemistry provide a strong foundation for the development of novel cancer therapeutics. A thorough understanding of its characteristics, along with standardized experimental protocols, is paramount for advancing this compound based radiopharmaceuticals from the laboratory to clinical applications, offering new hope for patients with difficult-to-treat cancers.
References
- 1. Production and quality control of radiopharmaceuticals labelled with Actinium-225 and this compound [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Repair Defects and Targeted Radionuclide Therapies for Prostate Cancer: Does Mutation Really Matter? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of targeted alpha therapy for breast cancer using 213Bi-labelled-plasminogen activator inhibitor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 225 Ac/ 213 Bi radionuclide generators for the separation of 213 Bi towards clinical demands - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00326H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. cris.vub.be [cris.vub.be]
- 20. Preparation of alpha-emitting 213Bi-labeled antibody constructs for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bismuth-213 Decay Chain and its Daughter Products for Scientific and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). Its potent alpha particle emissions, coupled with a relatively short half-life, make it a compelling candidate for treating various cancers. This technical guide provides a comprehensive overview of the ²¹³Bi decay chain, its daughter products, and detailed experimental protocols relevant to its production, radiolabeling, and quality control for researchers, scientists, and drug development professionals.
The this compound Decay Chain
This compound is a member of the Neptunium (4n+1) decay series and is the daughter product of Actinium-225 (²²⁵Ac).[1] With a half-life of 45.6 minutes, ²¹³Bi undergoes a branched decay, primarily through beta emission, leading to a cascade of short-lived but highly energetic daughter nuclides.[2][3] This decay process culminates in the stable isotope Lead-209 (²⁰⁹Pb), which then decays to the stable Bismuth-209 (²⁰⁹Bi).[2][3]
The decay of ²¹³Bi is characterized by both alpha and beta particle emissions, with the majority of its therapeutic effect attributed to the high-energy alpha particle released by its daughter, Polonium-213 (²¹³Po).[2][4]
Quantitative Decay Data
The key quantitative data for the this compound decay chain are summarized in the tables below for easy reference and comparison.
| Nuclide | Half-Life | Decay Mode | Branching Ratio (%) | Particle Energy (MeV) | Primary Gamma Energy (keV) |
| This compound (²¹³Bi) | 45.59 min[5] | β⁻ | 97.8%[2] | 1.42 (max)[5] | 440.5 (25.94%)[5][6] |
| α | 2.2%[2] | 5.87 (1.97%), 5.55 (0.18%)[5] | |||
| Polonium-213 (²¹³Po) | 3.72 µs[7] | α | 100% | 8.376[2] | |
| Thallium-209 (²⁰⁹Tl) | 2.16 min[8] | β⁻ | 100% | 3.99 (max) | |
| Lead-209 (²⁰⁹Pb) | 3.25 hours[9] | β⁻ | 100% | 0.644 (max)[10] | |
| Bismuth-209 (²⁰⁹Bi) | Stable | - | - | - |
Table 1: Decay Characteristics of this compound and its Progeny.
| Daughter Nuclide | Parent Nuclide | Formation Pathway |
| Polonium-213 (²¹³Po) | This compound (²¹³Bi) | β⁻ decay (97.8%)[2] |
| Thallium-209 (²⁰⁹Tl) | This compound (²¹³Bi) | α decay (2.2%)[2] |
| Lead-209 (²⁰⁹Pb) | Polonium-213 (²¹³Po) | α decay |
| Thallium-209 (²⁰⁹Tl) | β⁻ decay | |
| Bismuth-209 (²⁰⁹Bi) | Lead-209 (²⁰⁹Pb) | β⁻ decay |
Table 2: Parent-Daughter Relationships in the this compound Decay Chain.
Visualization of the Decay Chain
The following diagram illustrates the decay pathway of this compound.
Experimental Protocols
Production of this compound from an Actinium-225 Generator
This compound is typically obtained from a radionuclide generator containing its parent isotope, Actinium-225. A common method involves the use of a cation exchange resin, such as AG MP-50.[11]
Methodology:
-
Generator Setup: The ²²⁵Ac is loaded onto a column containing AG MP-50 cation exchange resin. The resin retains the Ac³⁺ ions.[11]
-
Elution: To elute the daughter ²¹³Bi, a solution of 0.1 M hydrochloric acid (HCl) / 0.1 M sodium iodide (NaI) is passed through the column.[12] The bismuth forms anionic iodide complexes (e.g., [BiI₄]⁻) which do not bind to the cation exchange resin and are thus eluted.[10]
-
pH Adjustment: The acidic eluate is immediately neutralized to a pH of 4-5 using a buffer, such as 3 M ammonium acetate, to prepare it for subsequent radiolabeling reactions.[12]
-
Stabilization: L-ascorbic acid is often added to the eluate to prevent radiolysis of the labeling compounds.[12]
References
- 1. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy [inis.iaea.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Bismuth-213: A Technical Guide to its Natural Occurrence, Isotopic Abundance, and Applications in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). This technical guide provides an in-depth overview of the natural occurrence and isotopic abundance of ²¹³Bi, its production, and the cellular mechanisms underlying its therapeutic efficacy. Detailed experimental protocols for the generation and purification of ²¹³Bi are presented, alongside a comprehensive summary of its decay characteristics. Furthermore, this guide elucidates the key signaling pathways involved in the cellular response to ²¹³Bi-induced DNA damage, visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Natural Occurrence and Isotopic Abundance of this compound
This compound is not a naturally abundant isotope in the Earth's crust. It is a transient, alpha- and beta-emitting radionuclide that exists as an intermediate in the decay chains of heavier elements. Specifically, ²¹³Bi is a member of the Neptunium (4n+1) and Thorium (4n) decay series.
1.1. Neptunium (4n+1) Decay Series
This compound is a naturally occurring decay product in the Neptunium series, which originates from the decay of Neptunium-237.[1] However, due to the relatively short half-lives of the parent nuclides in this chain compared to the age of the Earth, this series is not a significant source of naturally occurring ²¹³Bi today.
1.2. Thorium (4n) Decay Series and Production from Thorium-229
The primary and most relevant source for the production of this compound for medical applications is the decay of Thorium-229 (²²⁹Th).[2] ²²⁹Th itself is a decay product of Uranium-233 (²³³U). The decay of ²²⁹Th leads to Actinium-225 (²²⁵Ac), which is the direct parent of ²¹³Bi.[2] This ²²⁵Ac/²¹³Bi radionuclide generator system is the cornerstone of ²¹³Bi production for clinical and research purposes.[3][4]
Isotopic Data and Decay Characteristics
A comprehensive understanding of the nuclear properties of this compound is crucial for its application in targeted therapy.
| Property | Value |
| Atomic Number (Z) | 83 |
| Mass Number (A) | 213 |
| Neutron Number (N) | 130 |
| Half-life (T½) | 45.59 minutes |
| Decay Modes | β⁻ decay (97.8%), α decay (2.2%) |
| Parent Isotope | Actinium-225 (²²⁵Ac) |
| Daughter Isotopes | Polonium-213 (²¹³Po) via β⁻ decay, Thallium-209 (²⁰⁹Tl) via α decay |
| Gamma Emission | 440 keV (26.1% abundance)[5][6] |
Decay Pathway of this compound
This compound undergoes a branched decay. The majority (97.8%) of ²¹³Bi atoms decay via beta emission to the extremely short-lived Polonium-213 (T½ = 4.2 µs), which then emits a high-energy alpha particle (8.375 MeV).[2][7] The remaining 2.2% of ²¹³Bi decays via alpha emission to Thallium-209.[2][7] The subsequent decay of these daughter products ultimately leads to the stable Bismuth-209 isotope.[2] It is the high-energy alpha particle from the decay of its daughter, ²¹³Po, that is primarily responsible for the cytotoxic effects of ²¹³Bi in targeted alpha therapy.[2]
Production of this compound: Experimental Protocols
The production of clinically relevant quantities of this compound relies on the availability of its parent isotope, Actinium-225. Actinium-225 is sourced from the decay of Thorium-229, which is itself obtained from aged stockpiles of Uranium-233.[8]
3.1. Separation of Actinium-225 from Thorium-229
A multi-step chromatographic process is employed to isolate high-purity Actinium-225 from Thorium-229.
Methodology:
-
Initial Separation on Anion Exchange Resin: The Thorium-229 source material, dissolved in a nitric acid solution (e.g., 8 M HNO₃), is loaded onto an anion exchange resin (e.g., AG MP-1M). Thorium forms a stable anionic nitrate complex ([Th(NO₃)₆]²⁻) that is retained by the resin, while Radium-225 (a decay product of ²²⁹Th) and Actinium-225 are not strongly retained and pass through.[5][9]
-
Elution of Thorium: The retained Thorium-229 can be eluted from the column using a dilute acid solution (e.g., 0.05 M HNO₃).[5]
-
Separation of Radium and Actinium: The fraction containing Radium-225 and Actinium-225 is further processed to separate the two elements. This is often achieved using extraction chromatography resins like UTEVA and DGA-branched (BDGA) resins.[5][9]
-
The solution is loaded onto a UTEVA resin to remove any residual thorium.
-
The eluate from the UTEVA column, containing Radium-225 and Actinium-225, is then passed through a BDGA resin. Radium is not retained, while Actinium binds to the resin.
-
-
Elution of Actinium-225: The purified Actinium-225 is eluted from the BDGA resin using a suitable eluent, resulting in a high-purity Actinium-225 solution.
Caption: A flowchart illustrating the key steps in the preparation, elution, and quality control of a this compound radionuclide generator.
Cellular Response to this compound Induced DNA Damage
The therapeutic efficacy of this compound in Targeted Alpha Therapy stems from the high linear energy transfer (LET) of the alpha particles emitted from its daughter, Polonium-213. These alpha particles cause dense ionization tracks within cells, leading to complex and difficult-to-repair DNA damage, primarily in the form of double-strand breaks (DSBs). T[10]he cellular response to these DSBs is a complex interplay of DNA damage repair pathways.
4.1. Key DNA Double-Strand Break Repair Pathways
Mammalian cells have evolved several pathways to repair DSBs, with the choice of pathway being influenced by the phase of the cell cycle and the nature of the DNA damage.
-
Non-Homologous End Joining (NHEJ): This is the predominant DSB repair pathway in mammalian cells and is active throughout the cell cycle. I[11][12]t directly ligates the broken DNA ends without the need for a homologous template, making it a faster but more error-prone process. Key proteins in this pathway include the Ku70/80 heterodimer, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), Artemis, XRCC4, and DNA Ligase IV. *[4][11] Homologous Recombination (HR): This is a high-fidelity repair pathway that is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair. K[13][14]ey proteins include the MRN complex (Mre11-Rad50-Nbs1), ATM kinase, BRCA1, BRCA2, and RAD51. *[13] Theta-Mediated End Joining (TMEJ): Also known as alternative non-homologous end joining (alt-NHEJ), TMEJ is an error-prone repair pathway that becomes more prominent when NHEJ or HR are deficient. I[1][15]t utilizes microhomologies at the DNA ends to guide the joining process and is mediated by Polymerase Theta (Polθ).
[2][16]Signaling Pathway of Cellular Response to Alpha-Particle Induced DSBs
Caption: A simplified diagram of the major DNA repair pathways activated in response to alpha-particle induced double-strand breaks, leading to various cellular outcomes.
Conclusion
This compound, while not naturally abundant, is a highly promising radionuclide for targeted alpha therapy due to its potent alpha-emitting daughter and favorable decay characteristics. Its production through a well-established Actinium-225/Bismuth-213 generator system allows for its on-site availability for clinical applications. The profound cytotoxic effects of this compound are a direct consequence of the complex DNA double-strand breaks induced by its emitted alpha particles, which overwhelm the cell's repair machinery, leading to cell death. A thorough understanding of its production, decay properties, and the cellular responses it elicits is paramount for the continued development and optimization of this compound based radiopharmaceuticals for the treatment of cancer.
References
- 1. Polymerase theta-helicase promotes end joining by stripping single-stranded DNA-binding proteins and bridging DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linking DNA polymerase theta structure and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. osti.gov [osti.gov]
- 6. Production Routes | Actineer [actineer.com]
- 7. sketchviz.com [sketchviz.com]
- 8. pharmafronts.com [pharmafronts.com]
- 9. Development of 225Ac Production from Low Isotopic Dilution 229Th - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Core Non-Homologous End Joining Factors in Carcinogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of Homologous Recombination in Response to Ionizing Radiation-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wepub.org [wepub.org]
Bismuth-213 in Early Preclinical Targeted Alpha Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early preclinical studies involving Bismuth-213 (²¹³Bi), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT). We delve into the core data, experimental methodologies, and underlying scientific principles that have shaped the initial understanding and development of ²¹³Bi-based radiopharmaceuticals.
Introduction to this compound in Targeted Alpha Therapy
This compound is a radionuclide that decays with a short half-life of 45.6 minutes, emitting high-energy alpha particles (8.4 MeV) with a short path length of 40-80 µm in tissue.[1][2][3] This characteristic makes it an attractive candidate for TAT, as it can deliver highly cytotoxic radiation to targeted cancer cells while minimizing damage to surrounding healthy tissues.[1][4] The decay of ²¹³Bi primarily proceeds through β- emission to Polonium-213 (²¹³Po), which is a short-lived alpha-emitter (T½ = 4.2 µs) and is responsible for the majority of the therapeutic alpha particle energy.[1][2][5]
The production of ²¹³Bi for preclinical and clinical research typically relies on a 225Ac/²¹³Bi generator system.[1][6] Actinium-225 (²²⁵Ac), the parent radionuclide with a longer half-life of 9.9 days, is loaded onto a generator, from which ²¹³Bi can be eluted.[1] High-activity generator systems have been developed with elution yields exceeding 80% and low breakthrough of ²²⁵Ac.[1]
Radiolabeling Strategies and Quantitative Data
The stable attachment of ²¹³Bi to a targeting molecule is crucial for the efficacy of the radiopharmaceutical. This is achieved through the use of bifunctional chelators, which bind the metallic radionuclide on one end and are conjugated to the targeting vector (e.g., antibody, peptide, or small molecule) on the other.
Table 1: Radiolabeling Efficiency of this compound with Various Chelators
| Chelator | Targeting Molecule | Radiolabeling Efficiency (%) | Specific Activity | Reference |
| DOTA-biotin | Biotin | 82 - 98% | 200-800 µCi/µg | [7] |
| CHX-A"-DTPA | HuCC49ΔCH2 (Antibody) | Not explicitly stated, but used in preclinical studies | Not Stated | [1] |
| cDTPA | PAI2 (Plasminogen Activator Inhibitor-2) | > 90% | Not Stated | [8] |
| CHX-A'' | PAI2 (Plasminogen Activator Inhibitor-2) | Not explicitly stated, but compared to cDTPA | Not Stated | [9] |
| DOTA | Not Applicable (Complex stability study) | Not Applicable | Not Applicable | [10] |
| DOTP | Not Applicable (Complex stability study) | Not Applicable | Not Applicable | [10] |
| CHX-A"-DTPA | Not Applicable (Complex stability study) | Not Applicable | Not Applicable | [10] |
In Vitro Cytotoxicity Studies
Preclinical evaluation of ²¹³Bi-radiopharmaceuticals invariably begins with in vitro studies to assess their ability to kill cancer cells in a targeted manner.
Table 2: Summary of In Vitro Cytotoxicity of this compound Conjugates
| Cell Line | Target | ²¹³Bi-Conjugate | Key Findings | Reference |
| A431 (human epidermoid tumor) | Blood group A antigen | ²¹³Bi-2D11 (IgG) | Specific cell-killing was achieved compared to a control antibody. | [11] |
| LNCaP-LN3 (prostate cancer) | HER-2 | ²¹³Bi-Herceptin | Specifically cytotoxic in a concentration-dependent manner; induced apoptosis. | [12] |
| DU 145 (prostate cancer) | HER-2 | ²¹³Bi-Herceptin | Showed an HER-2 level-dependent response to cytotoxicity. | [12] |
| PC-3 (prostate cancer) | HER-2 | ²¹³Bi-Herceptin | Resistant to cytotoxicity due to undetectable HER-2 expression. | [12] |
| Breast Cancer Cell Lines | uPA receptor | ²¹³Bi-PAI2 | Highly cytotoxic to breast cancer cells expressing the target receptor. | [8][13] |
In Vivo Biodistribution and Pharmacokinetics
Understanding the distribution and clearance of ²¹³Bi-radiopharmaceuticals in a living organism is critical for assessing tumor targeting and potential off-target toxicity.
Table 3: In Vivo Biodistribution of this compound (% Injected Dose per Gram - %ID/g)
| Animal Model | ²¹³Bi-Conjugate / Free Bi | Organ | 5 min p.i. | 15 min p.i. | 45 min p.i. | 90 min p.i. | 180 min p.i. | Reference |
| SCID mice with LNCaP tumors | Free ²¹³Bi | Blood | 5.9 | 1.4 | - | - | - | [14] |
| Kidneys | 24.8 | 18.3 | - | - | - | [14] | ||
| Liver | 10.9 | 16.0 | - | - | - | [14] | ||
| Spleen | 4.9 | 6.0 | - | - | - | [14] | ||
| Nude mice | ²¹³Bi-BSA | Blood | - | - | - | - | - | [15] |
| Lung | - | - | - | - | - | [15] | ||
| Heart | - | - | - | - | - | [15] | ||
| Liver | - | - | - | - | - | [15] | ||
| Kidneys | - | - | - | - | - | [15] | ||
| Athymic mice with Ramos lymphoma xenografts | Pretargeted ²¹³Bi-DOTA-biotin | Tumor | - | - | 16.5 ± 7.0 | - | - | [7] |
| Kidneys | - | - | 6.1 ± 0.8 | - | - | [7] | ||
| (with DMPS) | Kidneys | - | - | 2.3 ± 0.3 | - | - | [7] |
Preclinical Therapeutic Efficacy
The ultimate goal of preclinical studies is to demonstrate the anti-tumor efficacy of the ²¹³Bi-radiopharmaceutical in relevant animal models of cancer.
Table 4: Therapeutic Efficacy of this compound Radiopharmaceuticals in Preclinical Models
| Cancer Model | Animal Model | ²¹³Bi-Conjugate | Treatment Regimen | Key Efficacy Results | Reference |
| Non-Hodgkin Lymphoma (Ramos xenografts) | Athymic mice | Pretargeted anti-CD20 with 600 µCi ²¹³Bi-DOTA-biotin | Single dose | Marked tumor growth delay; median survival of 90 days vs. 23 days for control. | [7] |
| Breast Cancer (micrometastatic) | Nude mice | ²¹³Bi-PAI2 | Single local or systemic injection | Complete inhibition of tumor growth at 2 days post-inoculation (local); dose-dependent inhibition (systemic). | [13] |
| Adult T-cell Leukemia | NOD/SCID mice | Pretargeted anti-Tac (CD25) with 250 µCi ²¹³Bi-DOTA-biotin | Single dose | Significant inhibition of tumor growth and increased survival. | [16] |
| Multiple Myeloma | Mice | ²¹³Bi-labeled 9E7.4 anti-CD138 mAb | 3.7 MBq | Increased median survival to 80 days vs. 37 days for control; 45% cure rate. | [5] |
| Neuroendocrine Tumors | Mice | ²¹³Bi-DOTATATE | Cumulative doses of 16.8 MBq or 33.1 MBq | Significantly decreased tumor burden and improved overall survival. | [17] |
| Melanoma | Nude mice | ²¹³Bi-labeled 9.2.27 AIC | Single and multiple doses | Complete inhibition of tumor growth at 2-days post-inoculation; multiple dose regimen was more effective. | [18] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental procedures is essential for the replication and advancement of these preclinical findings.
Radiolabeling of DOTA-biotin with this compound
-
Source of this compound: this compound was obtained by elution from an ²²⁵Ac generator.[16]
-
Preparation: ²¹³Bi-labeled DOTA-biotin was prepared at both low specific activity (20-40 µCi/µg) for biodistribution studies and high specific activity (200-800 µCi/µg) for therapy studies.[7]
-
Reaction Conditions: The reaction typically involves incubating the DOTA-biotin with the eluted ²¹³Bi at a specific pH and temperature. For instance, labeling of other molecules with ²¹³Bi has been performed at pH 5.5 after buffering the eluate.[10]
-
Quality Control: Radiochemical yields were determined using an avidin bead assay.[7] Radiochemical purity of other labeled antibodies was determined by instant thin-layer chromatography and immunoprecipitation.[7]
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Lines: A panel of human cancer cell lines with varying target expression levels were used (e.g., LNCaP-LN3, DU 145, PC-3 for HER-2).[12]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with varying concentrations of the ²¹³Bi-conjugate (e.g., ²¹³Bi-Herceptin).
-
After a specified incubation period, the MTS reagent is added to each well.
-
The plates are incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.
-
The absorbance is measured at a specific wavelength, which is proportional to the number of living cells.
-
-
Controls: Unlabeled antibody and irrelevant ²¹³Bi-labeled antibodies are used as controls to demonstrate specificity.[8][12]
Animal Models and Tumor Xenografts
-
Animals: Athymic nude mice or SCID mice are commonly used to prevent rejection of human tumor xenografts.[7][13][16]
-
Tumor Inoculation: Human cancer cells (e.g., Ramos, MDA-MB-231, MET-1) are injected subcutaneously or intraperitoneally into the mice.[7][13][16]
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers or by tracking serum levels of tumor markers (e.g., soluble IL-2Rα).[7][16]
In Vivo Biodistribution Studies
-
Procedure:
-
Tumor-bearing mice are injected with a known activity of the ²¹³Bi-radiopharmaceutical.
-
At various time points post-injection (p.i.), cohorts of mice are euthanized.[14][15]
-
Organs of interest (e.g., tumor, blood, kidneys, liver, spleen) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[19]
-
Visualizations: Workflows and Pathways
General Workflow for Preclinical Evaluation of a this compound Radiopharmaceutical
Caption: A flowchart illustrating the typical stages in the preclinical development and assessment of a novel this compound based radiopharmaceutical.
Targeted Alpha Therapy Mechanism of Action
Caption: A diagram showing the pathway from systemic administration of a ²¹³Bi-radiopharmaceutical to the induction of cancer cell death through targeted alpha particle emission.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Conventional and pretargeted radioimmunotherapy using this compound to target and treat non-Hodgkin lymphomas expressing CD20: a preclinical model toward optimal consolidation therapy to eradicate minimal residual disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of this compound (213Bi)-labeled-plasminogen activator inhibitor type 2 (alpha-PAI-2) on human breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies of this compound labeled plasminogen activator inhibitor type 2 (PAI2) in a prostate cancer nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of 213Bi- and 225Ac-immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of human prostate cancer cell lines in vitro and induction of apoptosis using 213Bi-Herceptin alpha-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical studies of targeted alpha therapy for breast cancer using 213Bi-labelled-plasminogen activator inhibitor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution of free Francium-221 and this compound in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Improved safety and efficacy of 213Bi-DOTATATE-targeted alpha therapy of somatostatin receptor-expressing neuroendocrine tumors in mice pre-treated with l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo studies of pharmacokinetics and efficacy of this compound labeled antimelanoma monoclonal antibody 9.2.27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Theoretical Models of Bismuth-213 Alpha Decay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in targeted alpha therapy (TAT) due to its favorable decay characteristics, including the emission of high-energy alpha particles. A thorough understanding of its alpha decay process is paramount for accurate dosimetry, the development of novel radiopharmaceuticals, and the optimization of clinical protocols. This whitepaper provides a comprehensive technical overview of the theoretical models used to describe the alpha decay of ²¹³Bi. It covers the fundamental principles of alpha decay, details the specific decay scheme of ²¹³Bi, and explores a range of theoretical frameworks from semi-empirical laws to sophisticated cluster and microscopic models. Furthermore, this guide outlines the key experimental protocols for measuring alpha decay properties and presents quantitative data in structured tables and mandatory visualizations to facilitate a deeper understanding of the core concepts.
Introduction to this compound and its Alpha Decay
This compound is a radioisotope with a half-life of approximately 45.6 minutes.[1][2] It is a member of the Actinium-225 (²²⁵Ac) decay chain and is readily available from ²²⁵Ac/²¹³Bi generators.[3] Its primary application is in targeted alpha therapy, a form of radionuclide therapy that uses alpha-emitting isotopes to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.[4] The high linear energy transfer (LET) and short path length (40-80 µm) of the emitted alpha particles make ²¹³Bi a potent cytotoxic agent for treating micrometastases and single cancer cells.[1][4]
While ²¹³Bi predominantly undergoes beta decay, a small but significant fraction (approximately 2.09-2.2%) decays via alpha emission to Thallium-209 (²⁰⁹Tl).[1][3] Understanding and accurately modeling this alpha decay branch is crucial for several reasons:
-
Dosimetry: Precise knowledge of alpha particle energies and emission probabilities is essential for calculating the absorbed radiation dose in tumors and healthy organs.
-
Nuclear Structure: The study of alpha decay provides valuable insights into the structure of heavy nuclei.
-
Predictive Power: Theoretical models allow for the prediction of decay properties for other, yet unmeasured, isotopes.
Fundamentals of Alpha Decay
Alpha decay is a quantum mechanical process in which an unstable nucleus emits an alpha particle (a helium nucleus, ⁴He). This phenomenon is classically forbidden, as the energy of the alpha particle is typically lower than the height of the Coulomb barrier surrounding the nucleus. The process is explained by the concept of quantum tunneling , where the alpha particle's wave function penetrates this potential barrier.
The rate of alpha decay, and thus the half-life of the isotope, is extremely sensitive to two key factors:
-
The Q-value (Decay Energy): The total energy released during the decay. A higher Q-value leads to a much shorter half-life.
-
The Coulomb Barrier: Determined by the atomic numbers of the daughter nucleus and the alpha particle.
Decay Characteristics of this compound
²¹³Bi exhibits a branched decay, a critical feature for its application and theoretical study. The majority of ²¹³Bi nuclei (97.91%) undergo beta-minus decay to Polonium-213 (²¹³Po).[5] ²¹³Po is an extremely short-lived alpha emitter (half-life of ~4.2 µs) that decays to stable Lead-209 (²⁰⁹Pb), delivering the primary therapeutic alpha particle.[1]
The focus of this guide, however, is the direct alpha decay branch of ²¹³Bi, which occurs in 2.09% of cases, leading to Thallium-209.[5] This decay exhibits a "fine structure," meaning the alpha particle can be emitted with different discrete energies, corresponding to transitions to either the ground state or excited states of the daughter nucleus, ²⁰⁹Tl.[6][7]
The decay process can be visualized as follows:
Caption: Branched decay scheme of this compound.
Quantitative Decay Data
The key experimental data for the alpha decay of ²¹³Bi are summarized in the table below.
| Parameter | Value | Reference(s) |
| Half-life (T½) | 45.59 (6) min | [5] |
| Decay Mode | Alpha (α) Emission | [5] |
| Branching Ratio | 2.09 (3) % | [5] |
| Q-value (α-decay) | 5.982 MeV | [5] |
| Alpha Energy 1 (Eα₁) | 5.869 MeV | [1] |
| Alpha Energy 2 (Eα₂) | 5.549 MeV | [1] |
| Daughter Nucleus | Thallium-209 (²⁰⁹Tl) | [1] |
| Gamma Emission (from ²¹³Bi decay) | 440.5 keV (25.94% intensity) | [3] |
Theoretical Models for Alpha Decay Half-Life Calculation
The theoretical estimation of alpha decay half-lives is a central challenge in nuclear physics. Various models have been developed, ranging from simple empirical relations to complex microscopic theories.
Caption: Generalized workflow for theoretical alpha decay half-life calculation.
Semi-Empirical Models: The Geiger-Nuttall Law
The earliest successful model, formulated in 1911 by Hans Geiger and John Mitchell Nuttall, established a linear relationship between the logarithm of the decay constant (and thus the half-life) and the energy of the emitted alpha particle.[8]
The modern form of the Geiger-Nuttall law is: log₁₀(T½) = A(Z)/√E + B(Z) where T½ is the half-life, E is the total kinetic energy, and A and B are coefficients that depend on the atomic number Z of the parent nucleus.[8]
Numerous variations and universal formulas have since been developed, such as the Universal Decay Law (UDL), which provides a more robust framework applicable across a wide range of nuclei.[9][10] These models are computationally simple and effective for systematic studies, but they rely on fitting parameters to experimental data and offer limited insight into the underlying nuclear structure.
Cluster Models
Cluster models are based on the assumption that the alpha particle is pre-formed within the parent nucleus before its emission.[11] The decay process is then treated as a quantum tunneling problem of this pre-formed cluster through the potential barrier.
The half-life in these models is determined by:
-
The Pre-formation Probability (Pα): The probability of finding an alpha cluster within the parent nucleus. This factor encapsulates the complex nuclear structure effects.
-
The Assault Frequency (ν): The number of times per second the alpha particle "hits" the potential barrier.
-
The Penetrability (P): The probability of tunneling through the barrier, typically calculated using the WKB (Wentzel-Kramers-Brillouin) approximation.
Models like the Density-Dependent Cluster Model and the Effective Liquid Drop Model (ELDM) calculate the interaction potential between the alpha cluster and the daughter nucleus by considering their density distributions and effective nucleon-nucleon interactions.[9][11]
Microscopic Models
Microscopic models represent the most fundamental approach, starting from the individual interactions between protons and neutrons within the nucleus. These models do not assume a pre-formed alpha particle but rather calculate the formation probability from the nucleon wave functions. Examples include the Fission-like model and approaches using shell model configurations. While computationally intensive, these models provide the deepest insights into the nuclear structure and the mechanism of alpha particle formation.
Comparison of Theoretical Model Predictions
Calculating the partial alpha decay half-life of ²¹³Bi requires the Q-value for the specific decay channel. Using the experimental Q-value of 5.982 MeV, various models can be applied. The table below compares the conceptual approaches and typical accuracy of these models.
| Model Category | Core Principle | Typical Inputs | Strengths | Limitations |
| Semi-Empirical (e.g., Geiger-Nuttall, UDL) | Empirical relationship between T½ and Q-value.[8][10] | Q-value, Z of parent, empirical parameters. | Simple, fast, good for systematics. | Relies on fitted parameters; limited physical insight. |
| Cluster Models (e.g., ELDM, Density-Dependent) | Quantum tunneling of a pre-formed alpha cluster.[9][11] | Q-value, Nuclear Potentials, Pre-formation factor. | Balances simplicity and physical insight; good predictive power. | Pre-formation factor can be a significant source of uncertainty. |
| Microscopic Models | Alpha particle formation and emission derived from nucleon-nucleon interactions. | Nucleon-nucleon potentials, nuclear wave functions. | Most fundamental approach; provides deep structural information. | Extremely complex and computationally demanding. |
Experimental Protocols for Measuring Alpha Decay
The validation of theoretical models relies on high-precision experimental data. The primary techniques for studying the alpha decay of ²¹³Bi are detailed below.
Caption: A typical experimental workflow for alpha decay studies of ²¹³Bi.
Source Preparation
-
Elution: High-purity ²¹³Bi is obtained by eluting it from a ²²⁵Ac/²¹³Bi generator. This process typically uses an acidic solution to wash the ²¹³Bi off a resin where the ²²⁵Ac parent is fixed.[2]
-
Radiochemical Purification: To study the faint alpha branch of ²¹³Bi without interference from its parent or highly active beta-decay daughters, further purification is necessary. Techniques like ion-exchange chromatography are employed to isolate a pure ²¹³Bi source.[6]
-
Sample Deposition: For high-resolution alpha spectroscopy, a very thin, uniform source layer is required to minimize energy loss of the alpha particles within the source material itself. Methods like electrodeposition or direct evaporation onto a planchet are common.[12]
Alpha and Gamma Spectroscopy
-
Detection: Semiconductor detectors, particularly High-Purity Germanium (HPGe) detectors, are used to measure the energy of both alpha particles and gamma rays with high resolution.[6]
-
Energy Spectrum: The detector output is processed to create an energy spectrum, which shows peaks corresponding to the different alpha particle energies. The presence of multiple peaks, as in the case of ²¹³Bi, is direct evidence of fine structure in the alpha decay.[7]
-
Coincidence Measurements: To build a definitive decay scheme, alpha-gamma coincidence spectroscopy is often performed.[6] This technique involves detecting an alpha particle and a gamma ray simultaneously. A coincidence between a specific energy alpha particle and a specific energy gamma ray confirms that the alpha decay populated an excited state in the daughter nucleus, which then de-excited by emitting that gamma ray.
Half-Life Measurement
-
Decay Curve Analysis: The half-life is measured by repeatedly recording the number of alpha decays in set time intervals using a multichannel analyzer in multiscaling mode.[6] The activity (counts per unit time) is then plotted against time on a logarithmic scale. The resulting data points form a straight line, and the time it takes for the activity to decrease by half is the half-life.
Conclusion
The alpha decay of this compound, while a minor branch, is of significant theoretical and practical importance. Theoretical models, from the foundational Geiger-Nuttall law to modern cluster and microscopic frameworks, provide the necessary tools to calculate and understand its decay properties. These models are continually refined and validated by precise experimental measurements using advanced spectroscopy and coincidence techniques. For researchers and professionals in drug development, a firm grasp of these principles is essential for the continued advancement of ²¹³Bi-based targeted alpha therapies, ensuring accurate dosimetry and fostering the design of next-generation radiopharmaceuticals.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 213Bi [prismap.eu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Geiger–Nuttall law - Wikipedia [en.wikipedia.org]
- 9. sympnp.org [sympnp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]
Production of Bismuth-213 from Thorium-229 Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the production of Bismuth-213 (²¹³Bi), a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT), from Thorium-229 (²²⁹Th) sources. The document details the underlying nuclear decay chain, experimental protocols for radionuclide separation and purification, and the performance of generator systems.
Introduction to this compound in Targeted Alpha Therapy
Targeted Alpha Therapy (TAT) is an innovative approach in cancer treatment that utilizes alpha-emitting radionuclides to deliver highly localized and potent cytotoxic radiation to cancer cells, minimizing damage to surrounding healthy tissues.[1][2] this compound, with its short half-life of approximately 46 minutes and high-energy alpha emissions, is a radionuclide of significant interest for TAT.[1] The therapeutic efficacy of ²¹³Bi lies in its ability to induce lethal double-stranded DNA breaks in cancer cells.[1]
The Thorium-229 Decay Chain: The Origin of this compound
This compound is a decay product within the Thorium-229 (²²⁹Th) decay chain. The ultimate source of medically relevant ²²⁹Th is the decay of Uranium-233 (²³³U).[3] The production of Actinium-225 (²²⁵Ac), the parent radionuclide of ²¹³Bi, is a critical step and is primarily achieved by processing aged ²³³U materials to separate the in-grown ²²⁹Th.[4][5] Oak Ridge National Laboratory (ORNL) is a major producer of ²²⁵Ac from ²²⁹Th derived from legacy ²³³U stockpiles.[4][5][6]
The decay of ²²⁹Th leads to the formation of Radium-225 (²²⁵Ra), which in turn decays to ²²⁵Ac. This ²²⁵Ac is then used to generate ²¹³Bi. The relatively long half-life of ²²⁵Ac (9.9 days) makes it a convenient parent for a generator system that can provide a continuous supply of the short-lived ²¹³Bi.[7]
Production of Actinium-225 from Thorium-229
The production of high-purity ²²⁵Ac is a prerequisite for a reliable supply of ²¹³Bi. The process involves the separation of ²²⁵Ac from its parent ²²⁹Th and other decay products.
Experimental Protocol: Separation of Actinium-225 from Thorium-229
A widely used method for the separation of ²²⁵Ac from ²²⁹Th involves a combination of anion and cation exchange chromatography. The following protocol is a generalized representation based on procedures developed at institutions like Oak Ridge National Laboratory.[1]
-
Dissolution: The Thorium-229 source material is dissolved in a strong acid, typically nitric acid (HNO₃), to bring the radionuclides into solution.
-
Anion Exchange Chromatography: The acidic solution containing Th, Ra, and Ac isotopes is loaded onto an anion exchange resin (e.g., AG® MP-1).
-
Principle: In high concentrations of nitric acid (e.g., 8 M HNO₃), Thorium forms anionic nitrate complexes that are retained by the resin. Actinium and Radium, which do not form strong anionic complexes under these conditions, pass through the column.
-
Elution: The column is washed with 8 M HNO₃ to elute the Ac and Ra fraction.
-
-
Cation Exchange Chromatography: The eluted Ac/Ra fraction is then subjected to cation exchange chromatography for the separation of ²²⁵Ac from ²²⁵Ra.
-
Resin: A strongly acidic cation exchange resin, such as AG® 50W or AG® MP-50, is commonly used.
-
Principle: Both Ac³⁺ and Ra²⁺ are retained by the cation exchange resin. Selective elution is achieved by using different concentrations of acids.
-
Elution: A multi-step elution process is employed. For instance, Radium can be eluted with a lower concentration of nitric acid, while Actinium requires a higher concentration for elution.
-
-
Purification and Quality Control: The final ²²⁵Ac product is further purified and subjected to rigorous quality control measures to ensure high radionuclidic and chemical purity. This includes alpha and gamma spectrometry to identify and quantify radionuclides.
The Actinium-225/Bismuth-213 Generator System
The most common method for obtaining clinical-grade ²¹³Bi is through an ²²⁵Ac/²¹³Bi radionuclide generator. This system utilizes the parent-daughter decay relationship between ²²⁵Ac and ²¹³Bi.
Principle of Operation
An ²²⁵Ac/²¹³Bi generator consists of a column containing a stationary phase (resin) onto which the parent radionuclide, ²²⁵Ac, is adsorbed. As ²²⁵Ac decays, its daughter, ²¹³Bi, is produced and can be selectively eluted from the column, leaving the parent behind to generate more of the daughter. Due to the 45.6-minute half-life of ²¹³Bi, the generator can be eluted multiple times a day.[1] Secular equilibrium between ²²⁵Ac and ²¹³Bi is reached in about 5 hours, with over 80% of the maximum ²¹³Bi activity available after 2 hours.[8]
The AG® MP-50 Resin-Based Generator
A widely used and well-characterized generator system employs the AG® MP-50 cation exchange resin.[9][10]
Experimental Protocol: Elution of this compound from an AG® MP-50 Generator
The following is a generalized protocol for the elution of ²¹³Bi from an ²²⁵Ac/²¹³Bi generator based on AG® MP-50 resin, as developed and utilized at facilities like the Institute for Transuranium Elements (ITU).[1][11]
-
Generator Preparation: The generator column, containing AG® MP-50 resin with adsorbed ²²⁵Ac, is allowed to stand for a sufficient time (typically 2-3 hours) for the in-growth of ²¹³Bi.[1]
-
Elution: A specific eluent is passed through the column to selectively remove the ²¹³Bi. A common and effective eluent is a solution of 0.1 M hydrochloric acid (HCl) / 0.1 M sodium iodide (NaI).[1][9]
-
Volume: A small volume of eluent (e.g., 0.6 mL) is typically sufficient to elute the majority of the ²¹³Bi.[11]
-
-
Collection: The eluate, containing the purified ²¹³Bi, is collected in a sterile vial.
-
Quality Control: The eluted ²¹³Bi is immediately subjected to quality control tests to determine its radionuclidic purity, radiochemical purity, and activity. Due to the short half-life of ²¹³Bi, these tests must be performed rapidly.
Quantitative Data and Generator Performance
The performance of an ²²⁵Ac/²¹³Bi generator is characterized by several key parameters, including the elution yield of ²¹³Bi, the breakthrough of the parent ²²⁵Ac, and the radionuclidic purity of the eluate.
| Parameter | Typical Value | Reference |
| ²²⁵Ac Activity Loaded | Up to 4 GBq | [12] |
| Elution Yield of ²¹³Bi | >80% | [12][13] |
| 76 ± 3% in 0.6 mL | [1][11] | |
| ²²⁵Ac Breakthrough | < 0.2 ppm | [12][13] |
| < 2 x 10⁻⁵ % | [11] | |
| Elution Frequency | Every 2-3 hours | [1] |
| Eluent | 0.1 M HCl / 0.1 M NaI | [1][9] |
| Resin | AG® MP-50 Cation Exchange | [9][10] |
Table 1: Performance Characteristics of a Typical AG® MP-50 based ²²⁵Ac/²¹³Bi Generator
| Radionuclide | Half-life | Decay Mode | Key Emissions (Energy, Probability) |
| ²²⁹Th | 7880 years | α | 4.84 MeV (54.4%) |
| ²²⁵Ac | 9.9 days | α | 5.83 MeV (54.6%) |
| ²¹³Bi | 45.6 minutes | β⁻ (97.91%), α (2.09%) | α: 5.87 MeV (2.09%), β⁻: 1.42 MeV (max), γ: 440 keV (26.1%) |
| ²¹³Po | 4.2 µs | α | 8.38 MeV (100%) |
Table 2: Key Radionuclidic Data
Mechanism of Action in Targeted Alpha Therapy
The cytotoxic effect of ²¹³Bi-based radiopharmaceuticals is primarily due to the high linear energy transfer (LET) of the emitted alpha particles.
-
Targeting: The ²¹³Bi is chelated to a targeting molecule (e.g., an antibody or peptide) that specifically binds to receptors overexpressed on cancer cells.
-
Internalization: Upon binding, the radiopharmaceutical is often internalized by the cancer cell.
-
Alpha Particle Emission: ²¹³Bi decays, primarily to Polonium-213 (²¹³Po), which is a potent alpha emitter.
-
DNA Damage: The high-energy alpha particles traverse a short distance (a few cell diameters), depositing a large amount of energy in their path. This dense ionization track causes complex and difficult-to-repair double-strand breaks (DSBs) in the DNA of the cancer cell.
-
Cell Death: The extensive DNA damage overwhelms the cell's repair mechanisms, leading to apoptosis or other forms of cell death.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Nuclear + Isotopes at ORNL | ORNL [ornl.gov]
- 3. This compound and actinium-225 -- generator performance and evolving therapeutic applications of two generator-derived alpha-emitting radioisotopes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 5. ORNL meets key FDA milestone for cancer-fighting Ac-225 isotope | EurekAlert! [eurekalert.org]
- 6. youtube.com [youtube.com]
- 7. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 8. 225 Ac/ 213 Bi radionuclide generators for the separation of 213 Bi towards clinical demands - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00326H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Gamma radiation effects on AG MP-50 cation exchange resin and sulfonated activated carbon for this compound separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Production of Bismuth-213 for Targeted Alpha Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT), a therapeutic approach that delivers highly cytotoxic alpha particles directly to cancer cells. The short range and high linear energy transfer of these alpha particles result in significant DNA damage to targeted cells while minimizing damage to surrounding healthy tissue. This technical guide provides an in-depth overview of the nuclear reactions and processes for producing ²¹³Bi, primarily through its parent radionuclide, Actinium-225 (²²⁵Ac). The guide details both accelerator-based production of ²²⁵Ac and the subsequent generation of ²¹³Bi, offering comprehensive experimental protocols, quantitative data, and visual workflows to support research and development in this critical area of nuclear medicine.
Production of the Parent Radionuclide: Actinium-225
The availability of ²¹³Bi is intrinsically linked to the supply of its parent isotope, ²²⁵Ac (half-life of 9.9 days). Two primary routes are employed for the production of ²²⁵Ac: the decay of Thorium-229 and accelerator-based methods.
Thorium-229 Decay Chain
Historically, the main source of ²²⁵Ac has been the decay of Thorium-229 (²²⁹Th), which is a decay product of Uranium-233 (²³³U). The ²³³U was produced in the past for military and research purposes. The decay chain is as follows:
In-Depth Technical Guide to the Half-Life and Decay Characteristics of Bismuth-213
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a radionuclide of significant interest in the field of targeted alpha therapy (TAT) for cancer treatment.[1][2] Its potent alpha emissions, coupled with a relatively short half-life, make it a promising candidate for delivering highly localized and cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues.[1][2][3] This technical guide provides a comprehensive overview of the nuclear properties of ²¹³Bi, with a focus on its half-life and detailed decay characteristics. The information is presented to support researchers and professionals in the development and application of ²¹³Bi-based radiopharmaceuticals.
This compound is a member of the 4n+1 radioactive decay series, also known as the Neptunium series.[4] It was first identified in 1950 through the examination of the decay products of Uranium-233.[4]
Production of this compound
This compound is typically produced from a radionuclide generator containing its parent isotope, Actinium-225 (²²⁵Ac).[5][6] ²²⁵Ac itself is a decay product of Thorium-229 (²²⁹Th).[1] The relatively long half-life of ²²⁵Ac (9.9 days) allows for the transport of ²²⁵Ac/²¹³Bi generators to clinical sites, where the short-lived ²¹³Bi can be eluted as needed.[1][3]
The generator system typically involves adsorbing ²²⁵Ac onto a strong cation exchange resin. A suitable eluent is then used to selectively remove the daughter ²¹³Bi, leaving the parent ²²⁵Ac on the resin to continue to produce more ²¹³Bi.[7]
Decay Characteristics of this compound
This compound has a half-life of approximately 45.6 minutes.[1][3][6][7][8] It undergoes a branched decay, with two primary modes: beta decay and alpha decay.[1][3]
Data Presentation of Decay Characteristics
The following tables summarize the key quantitative data associated with the decay of this compound and its immediate daughter products.
| Property | Value | Reference(s) |
| Half-life (t½) | 45.59 (6) minutes | [4] |
| Primary Decay Modes | Beta (β⁻) and Alpha (α) | [1][3] |
| Spin and Parity | 9/2- | [4] |
| Mass Excess | -5.23127 MeV | [4] |
| Binding Energy/Nucleon | 7.79101903 MeV | [4] |
Table 1: General Nuclear Properties of this compound
| Decay Mode | Branching Ratio | Daughter Isotope | Daughter Half-life |
| Beta (β⁻) | ~97.8% - 97.9% | Polonium-213 (²¹³Po) | 4.2 µs |
| Alpha (α) | ~2.1% - 2.2% | Thallium-209 (²⁰⁹Tl) | 2.2 minutes |
Table 2: this compound Decay Modes and Branching Ratios [1][3][9]
| Decay Path | Particle Emitted | Energy (MeV) | Abundance (%) |
| ²¹³Bi → ²¹³Po | β⁻ (average) | 0.444 | 98% |
| ²¹³Bi → ²¹³Po | β⁻ (average) | 0.659 | 2% |
| ²¹³Bi → ²⁰⁹Tl | α | 5.869 | 2.0% |
| ²¹³Bi → ²⁰⁹Tl | α | 5.549 | 0.16% |
| ²¹³Po → ²⁰⁹Pb | α | 8.375 | 97.8% |
| ²⁰⁹Tl → ²⁰⁹Pb | β⁻ (average) | - | 100% |
| ²⁰⁹Pb → ²⁰⁹Bi (stable) | β⁻ (average) | 0.198 | 100% |
Table 3: Principal Particle Emissions and Energies in the this compound Decay Chain [1][7][10]
| Emitting Isotope | Photon Energy (keV) | Abundance (%) |
| ²¹³Bi | 440.5 | 25.94 |
Table 4: Major Gamma Emission of this compound [11]
Mandatory Visualizations
This compound Decay Chain
The following diagram illustrates the decay pathway of this compound, showing its branched decay and the subsequent decays of its daughter products until a stable isotope is reached.
Experimental Workflow for this compound Production and Measurement
This diagram outlines the typical workflow for producing this compound from an Actinium-225 generator and subsequently measuring its decay characteristics.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the nuclear properties of this compound. The following sections outline the methodologies for key experiments.
Production and Separation of this compound
Objective: To obtain a radiochemically pure sample of this compound for subsequent nuclear measurements.
Methodology:
-
Generator System: An Actinium-225/Bismuth-213 generator is the primary source of ²¹³Bi.[5][6] This typically consists of a column containing a strong cation exchange resin (e.g., AG 50W-X8) onto which a known activity of ²²⁵Ac has been loaded.
-
Elution: The ²¹³Bi daughter product is eluted from the generator using a specific eluent. A common eluent is a mixture of hydrochloric acid (HCl) and sodium iodide (NaI), which forms anionic iodide complexes of bismuth that are not retained by the cation exchange resin.[7]
-
Purification: The eluate containing the ²¹³Bi is collected. Depending on the required purity for the subsequent experiment, further purification steps, such as additional ion exchange or extraction chromatography, may be employed to remove any traces of the ²²⁵Ac parent or other impurities.
-
Activity Assay: The activity of the purified ²¹³Bi solution is determined using a calibrated ionization chamber or a gamma spectrometer.
Half-Life Determination of this compound
Objective: To accurately measure the half-life of this compound.
Methodology:
-
Source Preparation: A small, known volume of the purified ²¹³Bi solution is deposited onto a suitable backing material (e.g., a thin Mylar or polypropylene film) and evaporated to dryness to create a point-like source.
-
Detection System: A high-purity germanium (HPGe) detector is used for gamma-ray detection due to its excellent energy resolution. The detector is coupled to a multichannel analyzer (MCA) to acquire the energy spectrum.
-
Data Acquisition: The gamma-ray spectrum is acquired for a series of short, consecutive time intervals. The counting time for each interval should be significantly shorter than the half-life of ²¹³Bi. The prominent 440 keV gamma-ray peak is monitored.[11]
-
Data Analysis:
-
The net counts in the 440 keV photopeak are determined for each time interval by subtracting the background counts.
-
The decay curve is generated by plotting the natural logarithm of the net count rate versus time.
-
A linear least-squares fit is applied to the data points. The slope of the resulting straight line is equal to the negative of the decay constant (λ).
-
The half-life (t½) is then calculated using the formula: t½ = ln(2) / λ.
-
Determination of Alpha and Beta Branching Ratios
Objective: To measure the relative probabilities of alpha and beta decay of this compound.
Methodology:
-
Alpha Spectroscopy:
-
Source Preparation: A thin, uniform source of ²¹³Bi is prepared by electrodeposition or vacuum evaporation onto a smooth, conductive backing to minimize self-absorption of the alpha particles.
-
Detection System: A silicon surface barrier detector or a passivated implanted planar silicon (PIPS) detector is placed in a vacuum chamber with the ²¹³Bi source. The detector is connected to a preamplifier, amplifier, and an MCA.
-
Data Acquisition: The alpha spectrum is acquired for a time sufficient to obtain good counting statistics in the alpha peaks corresponding to the decay of ²¹³Bi to ²⁰⁹Tl (at approximately 5.87 MeV and 5.55 MeV).[1]
-
-
Gamma Spectroscopy:
-
Source Preparation: A calibrated ²¹³Bi source is prepared.
-
Detection System: A calibrated HPGe detector is used to measure the gamma-ray spectrum.
-
Data Acquisition: The gamma spectrum is acquired, and the intensity of the 440 keV gamma ray, which is associated with the beta decay branch, is measured.[11]
-
-
Data Analysis:
-
The branching ratio for the alpha decay is determined by comparing the emission rate of the alpha particles (measured by alpha spectroscopy) to the total decay rate of the ²¹³Bi source (determined by a calibrated detector).
-
The branching ratio for the beta decay can be determined by measuring the intensity of the 440 keV gamma ray and correcting for its emission probability per beta decay.
-
Alternatively, the alpha branching ratio can be determined, and the beta branching ratio is calculated by subtracting the alpha branching ratio from 100%.
-
Conclusion
This compound remains a highly promising radionuclide for the development of targeted alpha therapies. A thorough understanding of its half-life and complex decay characteristics is fundamental for accurate dosimetry, treatment planning, and the design of effective radiopharmaceuticals. The experimental methodologies outlined in this guide provide a framework for the precise characterization of this important medical isotope.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. This compound and actinium-225 -- generator performance and evolving therapeutic applications of two generator-derived alpha-emitting radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Radionuclide Decay Chain | Superfund Risk Assessment | US EPA [epa-prgs.ornl.gov]
- 10. researchgate.net [researchgate.net]
- 11. 213Bi [prismap.eu]
Methodological & Application
Application Notes and Protocols for Bismuth-213 Radiolabeling of Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of antibodies and peptides with the alpha-emitting radionuclide Bismuth-213 (²¹³Bi). These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the development of targeted alpha therapies.
Introduction
This compound (²¹³Bi) is a promising radionuclide for targeted alpha therapy (TAT) due to its short half-life of 45.6 minutes and the high linear energy transfer (LET) of its emitted alpha particles, which induce difficult-to-repair double-strand DNA breaks in cancer cells. Effective delivery of ²¹³Bi to tumor cells is achieved by labeling targeting vectors such as monoclonal antibodies and peptides. The short half-life of ²¹³Bi is well-matched with the pharmacokinetics of rapidly accumulating molecules like peptides and antibody fragments.
The successful development of ²¹³Bi-based radiopharmaceuticals relies on robust and efficient radiolabeling protocols that ensure high radiochemical purity and stability of the final product. This document outlines the key considerations, detailed experimental procedures, and quality control measures for the radiolabeling of antibodies and peptides with ²¹³Bi.
Key Considerations for ²¹³Bi Radiolabeling
Several factors must be considered to achieve optimal radiolabeling of biomolecules with ²¹³Bi:
-
Chelator Selection: The choice of a bifunctional chelator is critical for stably incorporating ²¹³Bi. The chelator is first conjugated to the antibody or peptide and then complexes with the radionuclide. Commonly used chelators include derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). While acyclic chelators like DTPA derivatives offer rapid labeling at room temperature, macrocyclic chelators like DOTA generally form more stable complexes but may require heating.
-
pH of Reaction: The pH of the labeling reaction is crucial for efficient complexation. For many ²¹³Bi labeling reactions, a pH range of 4.0 to 10 is suitable.
-
Reaction Temperature and Time: Labeling conditions vary depending on the chelator. DTPA-based chelators can achieve high labeling efficiencies at room temperature within minutes, whereas DOTA-based labeling often requires heating at temperatures up to 95°C for 5-10 minutes.
-
Radioprotection: The high energy of the alpha particles emitted by ²¹³Bi and its decay daughters can cause radiolysis of the targeting molecule and the chelator. The addition of radical scavengers, such as ascorbic acid, is often necessary to minimize radiation-induced damage.
-
Purification: After the labeling reaction, purification is often necessary to remove unchelated ²¹³Bi and other impurities. Size-exclusion chromatography is a common method for purifying radiolabeled antibodies.
-
Quality Control: Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled product. This includes determining the radiochemical purity, specific activity, and immunoreactivity (for antibodies).
Quantitative Data Summary
The following tables summarize key quantitative data from various ²¹³Bi radiolabeling protocols for antibodies and peptides.
Table 1: Radiolabeling of Antibodies with this compound
| Antibody Construct | Chelator | Radiolabeling Efficiency (%) | Specific Activity (MBq/mg) | Purity (%) | Reference |
| HuM195 | CHX-A"-DTPA | 81 ± 9 | 329 - 766 | 99 ± 2 | |
| Anti-CD20 | Not specified | Not specified | Not specified | >98 |
Table 2: Radiolabeling of Peptides with this compound
| Peptide Construct | Chelator | Radiolabeling Efficiency (%) | Radiochemical Purity (RCP) (%) | Reference | | :--- | :--- | :--- | :--- | | DOTATATE | DOTA | >99 | >85 | | | DOTA-biotin | DOTA | >95 (binding to avidin) | Not specified | |
Experimental Protocols
Protocol 1: Radiolabeling of an Antibody with ²¹³Bi using a DTPA-based Chelator
This protocol is a general guideline for labeling an antibody conjugated with a DTPA derivative, such as CHX-A"-DTPA.
Materials:
-
Antibody conjugated with a DTPA derivative (e.g., CHX-A"-DTPA-Antibody)
-
²¹³BiCl₃ eluted from a ²²⁵Ac/²¹³Bi generator
-
0.5 M Ammonium Acetate Buffer, pH 7.0
-
0.1 M DTPA solution
-
Size-exclusion chromatography column (e.g., PD-10)
-
Saline solution (0.9% NaCl)
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.0
-
Gamma counter or radio-TLC scanner
Procedure:
-
Preparation: In a sterile, pyrogen-free reaction vial, add the DTPA-conjugated antibody solution.
-
Buffering: Add the ammonium acetate buffer to adjust the pH to approximately 7.0.
-
Radiolabeling: Add the freshly eluted ²¹³BiCl₃ solution to the vial. Gently mix and allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quenching: To stop the reaction and chelate any unbound ²¹³Bi, add a small volume of 0.1 M DTPA solution.
-
Purification: Purify the radiolabeled antibody using a size-exclusion column pre-equilibrated with saline. Collect the fractions containing the purified ²¹³Bi-antibody.
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using ITLC with 0.1 M sodium citrate as the mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ²¹³Bi-citrate moves with the solvent front.
-
Specific Activity: Calculate the specific activity by dividing the total radioactivity of the purified product by the total amount of antibody.
-
Immunoreactivity: Assess the immunoreactive fraction of the radiolabeled antibody using a cell-binding assay with antigen-positive and antigen-negative cells.
-
Protocol 2: Radiolabeling of a Peptide with ²¹³Bi using a DOTA-based Chelator
This protocol is based on the labeling of DOTATATE, a somatostatin analog.
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
²¹³BiCl₃ eluted from a ²²⁵Ac/²¹³Bi generator
-
TRIS buffer (0.15 M, pH 8.3)
-
Ascorbic acid solution
-
0.1 M DTPA solution
-
Sterile water for injection
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.0
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Gamma counter or radio-TLC scanner
Procedure:
-
Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide, TRIS buffer, and ascorbic acid solution. A minimal final concentration of 0.9 mmol/L ascorbic acid is recommended to minimize radiation damage.
-
Radiolabeling: Add the freshly eluted ²¹³BiCl₃ to the vial. The total reaction volume is typically around 800 µL.
-
Incubation: Incubate the reaction mixture at 95°C for 5 minutes.
-
Quenching: Cool the reaction vial on ice for 2 minutes and then add 50 nmol of DTPA to chelate any unbound ²¹³Bi.
-
Quality Control:
-
Incorporation Yield: Determine the percentage of ²¹³Bi incorporated into the peptide using ITLC-SG with 0.1 M sodium citrate as the mobile phase.
-
Radiochemical Purity (RCP): Analyze the radiochemical purity by HPLC. The RCP should remain stable for up to 2 hours after labeling. An RCP of ≥ 85% is generally considered acceptable.
-
Visualizations
Caption: Workflow for this compound radiolabeling of an antibody.
Caption: Workflow for this compound radiolabeling of a peptide.
Conclusion
The protocols and data presented in this document provide a solid foundation for the successful radiolabeling of antibodies and peptides with this compound. Adherence to these guidelines, with appropriate optimization for specific targeting molecules, will facilitate the development of novel and effective targeted alpha therapies for a range of cancers. It is crucial to perform all procedures in a properly equipped radiopharmaceutical laboratory, following all relevant radiation safety regulations.
Application Notes and Protocols for Chelating Agents in Bismuth-213 Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of currently employed chelating agents for Bismuth-213 (²¹³Bi) in the context of Targeted Alpha Therapy (TAT). This document details the properties, comparative data, and experimental protocols for the effective radiolabeling of targeting vectors with this potent alpha-emitting radionuclide.
Introduction to this compound Targeted Alpha Therapy
Targeted Alpha Therapy (TAT) is a promising strategy for cancer treatment, utilizing alpha-emitting radionuclides to deliver highly cytotoxic radiation to malignant cells while minimizing damage to surrounding healthy tissue.[1][2] this compound, with its short half-life of approximately 46 minutes and high-energy alpha emission, is a radionuclide of significant interest for TAT.[2] Effective delivery of ²¹³Bi to tumor sites requires a robust bifunctional chelator (BFC). The BFC must firmly coordinate the ²¹³Bi ion and be covalently attached to a tumor-targeting vector, such as a monoclonal antibody or peptide.[1][2] The choice of chelator is critical, impacting the stability of the radiopharmaceutical, its in vivo behavior, and ultimately its therapeutic efficacy.
Comparative Data of this compound Chelating Agents
The selection of an appropriate chelating agent for ²¹³Bi is a multifactorial decision, balancing radiolabeling efficiency, complex stability, and in vivo performance. The following tables summarize key quantitative data for commonly used and emerging chelators.
| Chelator | Type | logK_ML_ | Radiolabeling Conditions | In Vitro Stability (Human Serum) | Key Advantages | Key Disadvantages |
| DTPA | Acyclic | - | Rapid at room temperature | Low (e.g., 77% intact after 72h for a conjugate)[3] | Fast labeling kinetics | Prone to in vivo dissociation, leading to kidney uptake of free ²¹³Bi[3] |
| CHX-A''-DTPA | Acyclic | 34.9–35.6[3] | Quantitative yield with 1 µM chelator concentration[3] | Significantly improved over DTPA[3] | Rapid labeling, improved in vivo stability compared to DTPA[3] | Less stable than macrocyclic chelators like DOTA[3] |
| DOTA | Macrocyclic | 30.3[3] | Requires heating (e.g., 30–60 min at 95 °C) and higher chelator concentration (10 µM)[3] | High | High thermodynamic stability of the Bi-complex[3] | Slow labeling kinetics, harsh labeling conditions may not be suitable for all targeting vectors[3] |
| DOTP | Macrocyclic | - | More efficient than DOTA and CHX-A''-DTPA at 25°C and 95°C[4] | High (>96% intact after 120 min)[4] | High labeling efficiency and stability[4] | Newer chelator, less extensive in vivo data available |
| py-macrodipa | Macrocyclic | - | Efficient incorporation of ²¹³Bi, surpassing macropa and DOTA[5][6] | High kinetic inertness, surpassing Bi³⁺-macropa[5][6] | Excellent chelation properties for ²¹³Bi[5][6] | Not suitable for ²²⁵Ac chelation[5][6] |
| macropa | Macrocyclic | - | Efficient labeling | High stability | Versatile chelator for various radiometals including ²¹³Bi and ²²⁵Ac[7] | - |
Note: logK_ML_ values are a measure of the thermodynamic stability of the metal-chelator complex. Higher values indicate a more stable complex.
Experimental Protocols
General Radiolabeling Protocol for ²¹³Bi with Antibody-Chelator Conjugates
This protocol provides a general framework for the radiolabeling of a chelator-conjugated antibody with ²¹³Bi. Specific parameters such as temperature, pH, and incubation time should be optimized for each specific chelator and antibody.
Caption: General workflow for radiolabeling an antibody-chelator conjugate with this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the antibody-chelator conjugate in a suitable buffer (e.g., metal-free water or ammonium acetate buffer). The concentration will depend on the specific antibody and desired specific activity.
-
Elute ²¹³Bi from a commercially available ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions. A common eluent is a mixture of 0.1 M NaI and 0.1 M HCl.[8]
-
Prepare the reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5). The pH should be optimized for the specific chelator.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, combine the antibody-chelator conjugate solution and the reaction buffer.
-
Add the ²¹³Bi eluate to the vial. The volume and activity of the eluate will depend on the desired final specific activity of the radiolabeled antibody.
-
Incubate the reaction mixture. For acyclic chelators like CHX-A''-DTPA, incubation for 5-15 minutes at room temperature is often sufficient.[9] For macrocyclic chelators like DOTA, heating at 95°C for 30-60 minutes may be required.[3]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the product using Instant Thin Layer Chromatography (ITLC). A typical mobile phase is 0.1 M citrate buffer (pH 6.0), where the radiolabeled antibody remains at the origin and free ²¹³Bi moves with the solvent front.
-
For more precise quantification, radio-High Performance Liquid Chromatography (radio-HPLC) can be used.
-
-
Purification (if necessary):
-
If the RCP is below 95%, the product may need to be purified to remove unincorporated ²¹³Bi. Size exclusion chromatography (SEC) is a common method for separating the high molecular weight radiolabeled antibody from low molecular weight free ²¹³Bi.
-
In Vitro Stability Assay in Human Serum
This protocol assesses the stability of the ²¹³Bi-radiolabeled conjugate in human serum, mimicking physiological conditions.
References
- 1. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Chelating the Alpha Therapy Radionuclides 225Ac3+ and 213Bi3+ with 18-Membered Macrocyclic Ligands Macrodipa and Py-Macrodipa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-emitting bismuth cyclohexylbenzyl DTPA constructs of recombinant humanized anti-CD33 antibodies: pharmacokinetics, bioactivity, toxicity and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bismuth-213 in Targeted Alpha Therapy (TAT): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bismuth-213 (²¹³Bi) in Targeted Alpha Therapy (TAT). These guidelines are intended to assist researchers in the development and preclinical evaluation of ²¹³Bi-based radiopharmaceuticals.
Introduction to this compound Targeted Alpha Therapy
Targeted Alpha Therapy (TAT) is an innovative approach in nuclear medicine that utilizes alpha-emitting radionuclides to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.[1][2] this compound is a promising alpha-emitter for TAT, primarily due to its high linear energy transfer (LET) of approximately 100 keV/µm and the short path length of its emitted alpha particles (40-80 µm), which corresponds to only a few cell diameters.[2][3] This high LET results in a high frequency of double-strand DNA breaks, leading to irreparable damage and a high cell-kill rate, even in hypoxic tumor environments that are often resistant to conventional therapies.[3][4]
²¹³Bi has a short half-life of 45.6 minutes, which necessitates rapid radiolabeling and a careful selection of targeting molecules with appropriate pharmacokinetic profiles.[2][3] It is typically obtained from an Actinium-225 (²²⁵Ac)/²¹³Bi generator system.[2][3] The decay of ²¹³Bi involves a primary β⁻ decay (97.8%) to Polonium-213 (²¹³Po), which is an extremely short-lived (T½ = 4.2 µs) and high-energy (Eα = 8.375 MeV) alpha-emitter, responsible for the majority of the therapeutic effect.[3] Additionally, the emission of a 440 keV gamma photon during its decay allows for in vivo imaging and biodistribution studies using SPECT.[2][3]
A typical ²¹³Bi-radiopharmaceutical consists of three main components:
-
The This compound radionuclide.
-
A bifunctional chelator that securely binds the ²¹³Bi.
-
A targeting molecule (e.g., antibody, peptide, or small molecule) that selectively binds to a tumor-associated antigen or receptor.
Production and Elution of this compound
²¹³Bi is most commonly produced from a ²²⁵Ac/²¹³Bi radionuclide generator. The parent radionuclide, ²²⁵Ac (T½ = 9.9 days), is adsorbed onto a resin, and the daughter radionuclide, ²¹³Bi, is eluted as it is produced.
Protocol 2.1: Elution of ²¹³Bi from a ²²⁵Ac/²¹³Bi Generator
This protocol is based on the widely used AG MP-50 cation exchange resin generator.
Materials:
-
²²⁵Ac/²¹³Bi generator (e.g., from Oak Ridge National Laboratory or ITU).
-
Elution solution: 0.1 M HCl / 0.1 M NaI, freshly prepared.
-
Sterile, pyrogen-free collection vials.
-
Lead shielding for handling radioactive materials.
Procedure:
-
Place the ²²⁵Ac/²¹³Bi generator in a shielded fume hood.
-
Aseptically connect a sterile needle and tubing to the generator outlet, leading to a sterile collection vial.
-
Pass a small volume of the elution solution (e.g., 0.5 mL) through the generator to waste to ensure the column is properly conditioned.
-
Elute the ²¹³Bi by passing the required volume of the 0.1 M HCl / 0.1 M NaI solution through the generator column into the sterile collection vial. The eluted volume is typically between 0.6 to 3 mL. The eluted species are expected to be [²¹³BiI₅]²⁻ and [²¹³BiI₄]⁻.[5]
-
Measure the activity of the eluted ²¹³Bi using a dose calibrator.
-
The generator can typically be eluted every 2-3 hours to obtain a high yield of ²¹³Bi.[6]
Workflow for ²¹³Bi Production and Radiolabeling
Caption: Workflow from ²¹³Bi elution to final radiopharmaceutical product.
Radiolabeling Protocols
The short half-life of ²¹³Bi demands rapid and efficient radiolabeling procedures. The choice of chelator and reaction conditions are critical to achieve high radiochemical purity and specific activity.
Protocol 3.1: Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE)
This protocol is optimized for peptides conjugated with the macrocyclic chelator DOTA.
Materials:
-
²¹³Bi eluate in 0.1 M HCl/NaI.
-
DOTA-conjugated peptide (e.g., DOTATATE).
-
Ammonium acetate buffer (3 M).
-
L-ascorbic acid solution (e.g., 150 g/L).
-
Sterile water for injection.
-
EDTA solution (10 mM) as a quenching agent.
-
Heating block or water bath.
Procedure:
-
In a sterile reaction vial, add the required amount of DOTA-conjugated peptide.
-
Add the ²¹³Bi eluate to the vial.
-
Adjust the pH of the reaction mixture to 4.0-5.0 by adding ammonium acetate buffer.[5]
-
Add L-ascorbic acid to the reaction mixture to a final concentration of 5 g/L to prevent radiolysis.[5]
-
Incubate the reaction mixture at 95°C for 5-10 minutes.[7]
-
After incubation, cool the vial on ice.
-
Quench the reaction by adding a small volume of 10 mM EDTA solution to chelate any unbound ²¹³Bi.[5]
-
Proceed immediately to quality control and purification if necessary.
Protocol 3.2: Radiolabeling of Antibodies with CHX-A"-DTPA
This protocol is suitable for antibodies conjugated with the acyclic chelator CHX-A"-DTPA.
Materials:
-
²¹³Bi eluate in 0.1 M HCl/NaI.
-
CHX-A"-DTPA conjugated antibody (e.g., CHX-A"-DTPA-HuM195).
-
Ammonium acetate buffer (3 M).
-
L-ascorbic acid solution (e.g., 150 g/L).
-
EDTA solution (10 mM).
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
-
Phosphate-buffered saline (PBS).
Procedure:
-
To the ²¹³Bi eluate, add ammonium acetate buffer to adjust the pH to 4.0-5.0.[8]
-
Add L-ascorbic acid to a final concentration of 5 g/L.[5]
-
Add the CHX-A"-DTPA conjugated antibody to the buffered ²¹³Bi solution.
-
Incubate at room temperature for 8-10 minutes with gentle mixing.[8]
-
Quench the reaction with 10 mM EDTA solution.[8]
-
Purify the radiolabeled antibody using a pre-equilibrated size-exclusion chromatography column (e.g., PD-10) with PBS as the mobile phase.
-
Collect the fractions containing the radiolabeled antibody and measure the activity.
Quality Control Protocols
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Protocol 4.1: Radiochemical Purity Determination by Radio-TLC
Materials:
-
Instant thin-layer chromatography (ITLC-SG) strips.
-
Mobile phase (e.g., 0.1 M citrate buffer, pH 5.0 for DOTA-peptides; 1% HSA for antibodies).[5][9]
-
Developing chamber.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Spot a small amount (1-2 µL) of the radiolabeled product onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the appropriate mobile phase.
-
Allow the mobile phase to migrate up the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
For DOTA-peptides with citrate buffer, the radiolabeled peptide remains at the origin (Rf=0), while free ²¹³Bi moves with the solvent front (Rf=1).[9]
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Activity at Rf of product / Total activity on the strip) x 100
In Vitro Experimental Protocols
Protocol 5.1: Binding Affinity Assay (Saturation Binding)
This assay determines the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Target-positive cells (e.g., cancer cell line expressing the target receptor).
-
²¹³Bi-labeled radiopharmaceutical.
-
Unlabeled ("cold") ligand.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Gamma counter.
Procedure:
-
Seed a known number of target-positive cells into multi-well plates and allow them to adhere.
-
Prepare serial dilutions of the ²¹³Bi-radiopharmaceutical in binding buffer.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of the unlabeled ligand.
-
Incubate the cells with the different concentrations of the radiopharmaceutical (with and without excess cold ligand) at 4°C for a sufficient time to reach equilibrium.
-
Wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the cell-bound radioactivity in a gamma counter.
-
Plot the specific binding (total binding - non-specific binding) against the concentration of the radiopharmaceutical and fit the data using non-linear regression to determine Kd and Bmax.[6][10]
Protocol 5.2: Cellular Uptake and Internalization Assay
This assay measures the extent to which the radiopharmaceutical is internalized by the target cells.[2][11][12]
Materials:
-
Target-positive cells.
-
²¹³Bi-labeled radiopharmaceutical.
-
Acid wash buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 2.8).
-
Cell lysis buffer.
-
Gamma counter.
Procedure:
-
Seed cells in multi-well plates and incubate with the ²¹³Bi-radiopharmaceutical at 37°C for various time points.
-
At each time point, wash the cells with ice-cold PBS.
-
To measure the surface-bound fraction, incubate the cells with the acid wash buffer for a short period (e.g., 10 minutes) at 4°C to strip off surface-bound radioligand. Collect this fraction.
-
To measure the internalized fraction, lyse the remaining cells with cell lysis buffer and collect the lysate.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added activity that is surface-bound or internalized over time.[10]
In Vivo Experimental Protocols
Protocol 6.1: Biodistribution Studies in Animal Models
This protocol outlines the procedure for determining the biodistribution of a ²¹³Bi-radiopharmaceutical in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
²¹³Bi-labeled radiopharmaceutical.
-
Anesthesia.
-
Dissection tools.
-
Gamma counter.
Procedure:
-
Administer a known activity of the ²¹³Bi-radiopharmaceutical to the mice via intravenous injection.
-
At various time points post-injection (e.g., 10, 30, 60, and 120 minutes), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect and collect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate the %ID/g for each tissue at each time point.[1][13]
Workflow for In Vivo Biodistribution Study
Caption: Workflow for a typical in vivo biodistribution study.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various ²¹³Bi-radiopharmaceuticals.
Table 1: Radiolabeling and In Vitro Data
| Radiopharmaceutical | Targeting Molecule | Chelator | Radiolabeling Efficiency (%) | Specific Activity (MBq/mg) | Binding Affinity (Kd) | Reference |
| [²¹³Bi]Bi-L1 | Small Molecule | DOTA | >95% | N/A | 0.1-5.1 nM | [14] |
| [²¹³Bi]Bi-DOTATOC | Peptide | DOTA | >99% | ~80 MBq/nmol | N/A | [9] |
| [²¹³Bi]Bi-7.16.4 | Antibody | CHX-A"-DTPA | 85-90% | 403-1040 | N/A | [5] |
| [²¹³Bi]Bi-CHX-A"-DTPA-HuM195 | Antibody | CHX-A"-DTPA | 78 ± 10% | up to 1110 | N/A | [15] |
Table 2: In Vivo Biodistribution Data (%ID/g) in Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Model | Time (p.i.) | Tumor | Blood | Kidneys | Liver | Spleen | Reference |
| [²¹³Bi]Bi-L1 | PSMA+ PC3 PIP | 10 min | 18.9 ± 3.1 | 5.1 ± 1.7 | 49.0 ± 21.2 | <1 | <1 | [13] |
| 2 h | 29.4 ± 8.0 | 0.57 ± 0.0 | 8.6 ± 3.0 | <1 | <1 | [13] | ||
| [²¹³Bi]Bi-DOTATATE | CA20948 | 10 min | 19.6 ± 6.6 | N/A | 52 ± 17 | <2 | <2 | [1] |
| 120 min | N/A | N/A | N/A | <2 | <2 | [1] | ||
| [²¹³Bi]Bi-DOTA-NAPamide | B16-F10 | 90 min | 2.71 ± 0.15 | 0.19 ± 0.07 | 6.65 ± 0.31 | N/A | N/A | [16] |
| [¹¹¹In]In-7.16.4* | NT2.5 | 30 min | 3.7 | 39.3 | N/A | 12.6 | N/A | [5] |
| 2 h | 11.0 | 23.4 | N/A | 11.5 | N/A | [5] |
*Data for ¹¹¹In-labeled antibody is used as a surrogate to illustrate the pharmacokinetic profile.
Mechanism of Action: Signaling Pathways
The high LET alpha particles from the decay of ²¹³Bi and its progeny cause dense ionization tracks, leading to complex and difficult-to-repair DNA double-strand breaks (DSBs).[16] This catastrophic DNA damage triggers several cell death pathways.
Signaling Pathway for Alpha Particle-Induced Apoptosis
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. 213Bi (α-Emitter)–Antibody Targeting of Breast Cancer Metastases in the neu-N Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and actinium-225 -- generator performance and evolving therapeutic applications of two generator-derived alpha-emitting radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Therapeutic Efficacy of 213Bi-labeled sdAbs in a Preclinical Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved safety and efficacy of 213Bi-DOTATATE-targeted alpha therapy of somatostatin receptor-expressing neuroendocrine tumors in mice pre-treated with L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. Alpha-emitting bismuth cyclohexylbenzyl DTPA constructs of recombinant humanized anti-CD33 antibodies: pharmacokinetics, bioactivity, toxicity and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 16. 213Bi-[DOTA0, Tyr3]octreotide peptide receptor radionuclide therapy of pancreatic tumors in a preclinical animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Bismuth-213 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays using Bismuth-213 (²¹³Bi) conjugates. Targeted Alpha Therapy (TAT) with α-emitters like ²¹³Bi represents a promising strategy for cancer treatment due to the high linear energy transfer (LET) and short path length of α-particles, which induce difficult-to-repair complex DNA double-strand breaks in target cells, leading to potent and localized cytotoxicity.[1][2]
Overview of this compound for Targeted Alpha Therapy
This compound is a radionuclide that decays via α-particle emission, making it a powerful tool for eliminating cancer cells.[3] Its short half-life of approximately 46 minutes necessitates a generator system for its production, typically from an Actinium-225 (²²⁵Ac) source.[3][4] The high energy and short range of the emitted alpha particles make ²¹³Bi particularly effective for treating micrometastatic disease and residual tumor cells.[1][5] The primary mechanism of ²¹³Bi-induced cell killing is the induction of complex DNA double-strand breaks, which overwhelms the cellular repair machinery and triggers apoptotic pathways.[1][2]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel ²¹³Bi-conjugate involves several key stages, from the preparation of the radiolabeled conjugate to the final analysis of cell viability and mechanism of cell death.
Caption: Experimental workflow for in vitro cytotoxicity assessment of ²¹³Bi-conjugates.
Key Experimental Protocols
Protocol for Radiolabeling of Targeting Vectors with ²¹³Bi
This protocol provides a general guideline for labeling a targeting vector (e.g., antibody, peptide) with ²¹³Bi. Optimization may be required for specific conjugates.
Materials:
-
Targeting vector conjugated with a bifunctional chelator (e.g., SCN-CHX-A″-DTPA).
-
²¹³Bi eluate from an ²²⁵Ac/²¹³Bi generator.
-
Metal-free buffers (e.g., 0.1 M HCl, ammonium acetate buffer).
-
Gel filtration columns (e.g., Sephadex G-25).
-
Radio-TLC system for quality control.
Procedure:
-
Elution of ²¹³Bi: Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions, typically using 0.1 M HCl.
-
pH Adjustment: Adjust the pH of the ²¹³Bi eluate to the optimal range for the chelation reaction (typically pH 5.5-6.5) using a suitable buffer like ammonium acetate.
-
Labeling Reaction: Add the pH-adjusted ²¹³Bi to the chelator-conjugated targeting vector. The molar ratio of chelator to antibody should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 5-15 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA to chelate any unbound ²¹³Bi.
-
Purification: Purify the ²¹³Bi-conjugate from unbound ²¹³Bi using a gel filtration column.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or other suitable methods. A purity of >95% is generally desired.[6]
Protocol for In Vitro Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from studies evaluating ²¹³Bi-Herceptin and ²¹³Bi-PAI2.[7][8][9]
Materials:
-
Target and control cell lines.
-
Complete cell culture medium.
-
96-well tissue culture plates.
-
²¹³Bi-conjugate and corresponding unlabeled conjugate (control).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ²¹³Bi-conjugate in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted conjugate to the respective wells. Include wells with medium alone (blank), untreated cells (negative control), and cells treated with the unlabeled conjugate (specificity control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for a duration appropriate to the half-life of ²¹³Bi and the expected biological response (e.g., overnight).[7]
-
MTS Addition: After incubation, add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of the ²¹³Bi-conjugate to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol for Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This protocol is based on its use in studies with ²¹³Bi-Herceptin.[8][9]
Materials:
-
Cells cultured on chamber slides or in multi-well plates.
-
²¹³Bi-conjugate.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
In situ cell death detection kit (e.g., TUNEL assay kit).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells on chamber slides and treat with the ²¹³Bi-conjugate at a predetermined concentration (e.g., based on MTS assay results) for an appropriate time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and incubate with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Microscopy: Wash the cells and mount with a coverslip. Analyze the slides under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of fluorescent cells relative to the total number of cells in several random fields.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies with various ²¹³Bi-conjugates.
Table 1: Radiolabeling and Immunoreactivity of ²¹³Bi-Conjugates
| Conjugate | Targeting Vector | Chelator | Labeling Yield (%) | Radiochemical Purity (%) | Specific Activity | Immunoreactive Fraction | Reference |
| ²¹³Bi-d9MAb | d9MAb | SCN-CHX-A″-DTPA | - | 95-99 | 1.48 GBq/mg | - | [6] |
| ²¹³Bi-MX35 | MX35 | - | 53 ± 12 | 91 ± 6 | 45.6 GBq/µmol | 0.91 | [10] |
| ²¹³Bi-Bevacizumab | Bevacizumab | cDTPA / CHX-A″ | >93 | - | - | - | [11] |
Table 2: In Vitro Cytotoxicity of ²¹³Bi-Conjugates in Various Cancer Cell Lines
| Conjugate | Cell Line | Cancer Type | Assay | Endpoint | Key Finding | Reference |
| ²¹³Bi-Herceptin | LNCaP-LN3 | Prostate | MTS, TUNEL | Cytotoxicity, Apoptosis | Specific cytotoxicity in a HER-2 level-dependent manner. | [8] |
| ²¹³Bi-Herceptin | DU 145 | Prostate | MTS | Cytotoxicity | HER-2 level-dependent response. | [8] |
| ²¹³Bi-Herceptin | PC-3 | Prostate | MTS | Cytotoxicity | Resistant to cytotoxicity (low HER-2 expression). | [8] |
| ²¹³Bi-Herceptin | BT-474, SK-BR-3 | Breast | MTS, TUNEL | Cytotoxicity, Apoptosis | Specific cytotoxicity in high HER-2 expressing cells. | [9] |
| ²¹³Bi-PAI2 | PC3 | Prostate | MTS, TUNEL | Cytotoxicity, Apoptosis | Concentration-dependent cytotoxicity and apoptosis induction. | [7][12][13] |
| ²¹³Bi-anti-CD20 | NHL cells | Lymphoma | Apoptosis assays | Apoptosis | Induced apoptosis selectively in CD20-expressing cells. | [14][15] |
| ²¹³Bi-hu3S193 | MCF-7 | Breast | [³H]thymidine, ELISA | Cytotoxicity, Apoptosis | Demonstrated cytotoxicity and apoptosis induction. | [16] |
Signaling Pathways in ²¹³Bi-Induced Cytotoxicity
The primary mechanism of action for ²¹³Bi is the induction of DNA double-strand breaks (DSBs) by high-energy alpha particles.[1][2] These complex lesions are difficult for the cell to repair and trigger downstream signaling cascades, predominantly leading to apoptosis.
Caption: Signaling pathway for ²¹³Bi-induced apoptosis.
Studies have shown that treatment with ²¹³Bi-conjugates, such as ²¹³Bi-anti-CD20, can overcome radio- and chemoresistance in cancer cells by re-activating apoptotic pathways.[14][15] This involves the activation of the mitochondrial (intrinsic) pathway of apoptosis, characterized by the activation of caspase-9.[14][15] Furthermore, a downregulation of anti-apoptotic proteins like XIAP and Bcl-xL has been observed following treatment, which further promotes programmed cell death.[14][15] The activation of DNA damage response pathways, including the phosphorylation of H2AX (forming γ-H2AX), is a key upstream event that initiates these cell fate decisions.[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted alpha therapy: a comprehensive analysis of the biological effects from “local-regional-systemic” dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supply and Clinical Application of Actinium-225 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiotoxicity of this compound bound to membranes of monolayer and spheroid cultures of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 213Bi‐radioimmunotherapy defeats early‐stage disseminated gastric cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 213Bi-PAI2 conjugate selectively induces apoptosis in PC3 metastatic prostate cancer cell line and shows anti-cancer activity in a xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of human prostate cancer cell lines in vitro and induction of apoptosis using 213Bi-Herceptin alpha-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy of α-radioimmunotherapy with different activity levels of the 213Bi-labeled monoclonal antibody MX35 in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical studies of targeted α therapy for breast cancer using 213Bi-labelled-plasminogen activator inhibitor type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 213Bi-PAI2 conjugate selectively induces apoptosis in PC3 metastatic prostate cancer cell line and shows anti-cancer activity in a xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted alpha-therapy using [Bi-213]anti-CD20 as novel treatment option for radio- and chemoresistant non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted alpha-therapy using [Bi-213]anti-CD20 as novel treatment option for radio- and chemoresistant non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bismuth-213 Based Radioimmunotherapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Bismuth-213 (²¹³Bi) based radioimmunotherapy (RIT). Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this field.
Introduction to this compound Radioimmunotherapy
This compound is a high-energy alpha-particle emitting radionuclide with a short half-life of 45.6 minutes.[1][2] Its high linear energy transfer (LET) of approximately 100 keV/µm results in dense ionization tracks, leading to complex and difficult-to-repair DNA double-strand breaks (DSBs) in target cells.[3][4] This high cytotoxicity and short particle range (50-80 µm) make ²¹³Bi an attractive candidate for targeted alpha therapy (TAT), particularly for eliminating micrometastases and disseminated tumor cells while minimizing damage to surrounding healthy tissue.[3][4][5] Preclinical studies in various animal models are crucial for evaluating the efficacy, biodistribution, and toxicity of novel ²¹³Bi-based RIT agents.
Animal Models in ²¹³Bi Radioimmunotherapy
A variety of animal models have been utilized to investigate the therapeutic potential of ²¹³Bi-RIT across different cancer types. These models are essential for assessing tumor targeting, therapeutic efficacy, and potential toxicities.
Commonly Used Animal Models:
-
Mice:
-
Nude (Athymic) Mice: Lacking a thymus, these mice do not reject foreign tissue, making them ideal for xenograft models where human tumor cell lines are implanted.[6]
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional B and T lymphocytes, allowing for the engraftment of human hematopoietic cells and the development of leukemia and lymphoma models.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: This strain has reduced natural killer (NK) cell function in addition to lacking B and T cells, further improving the engraftment of human cells.[7]
-
-
Rats:
-
Canine Models: Dogs have been used in dose de-escalation studies for nonmyeloablative allogeneic hematopoietic cell transplantation conditioned with ²¹³Bi-RIT, providing a model that is more comparable to humans in size and physiology.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies of ²¹³Bi-based radioimmunotherapy.
Table 1: Therapeutic Efficacy of ²¹³Bi-Radioimmunotherapy in Animal Models
| ²¹³Bi-Agent | Cancer Type | Animal Model | Dose | Key Efficacy Results | Reference |
| ²¹³Bi-DOTATOC | Pancreatic Carcinoma | Lewis Rats | >11 MBq | Significant decrease in tumor growth rate compared to controls. | [3][8] |
| ²¹³Bi-DOTATOC | Pancreatic Carcinoma | Lewis Rats | >20 MBq | Significantly greater tumor reduction compared to <11 MBq. | [3][8] |
| ²¹³Bi-DOTA-biotin (anti-Tac pretargeting) | Adult T-cell Leukemia | SCID/NOD Mice | 9.25 MBq (250 µCi) | Significant inhibition of tumor growth and prolonged survival. | [7][10] |
| ²¹³Bi-DOTA-biotin (anti-CD20 pretargeting) | Non-Hodgkin Lymphoma | Athymic Mice | 22.2 MBq (600 µCi) | Marked tumor growth delay; median survival of 90 days vs. 23 days for control. | [5] |
| ²¹³Bi-d9MAb | Disseminated Gastric Cancer | Nude Mice | 1.85 MBq | Cured early-stage disease in 87% of mice. | [6] |
| ²¹³Bi-DOTA-biotin (anti-CD45 pretargeting) | Myeloid Leukemia | Mice | 29.6 MBq (800 µCi) | 80% of mice survived leukemia-free for over 100 days. | [11] |
| ²¹³Bi-hu3S193 | Breast Cancer | BALB/c Nude Mice | 0.56, 1.11, 2.22 MBq (15, 30, 60 µCi) | Significant retardation of tumor growth. | [12] |
Table 2: Biodistribution of ²¹³Bi-Radiopharmaceuticals in Tumor-Bearing Animal Models
| ²¹³Bi-Agent | Cancer Type | Animal Model | Time Post-Injection | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| ²¹³Bi-DOTATOC | Pancreatic Carcinoma | Lewis Rats | 3 hours | Not specified | Kidney: 11.15 ± 0.46 | [3][8] |
| Free ²¹³Bi | Pancreatic Carcinoma | Lewis Rats | 3 hours | Not applicable | Kidney: 34.47 ± 1.40 | [3][8] |
| ²¹³Bi-DOTA-biotin (anti-CD20 pretargeting) | Non-Hodgkin Lymphoma | Athymic Mice | 90 minutes | 16.5 ± 7.0 | Not specified | [5] |
| ²¹³Bi-DOTA-biotin (anti-CD45 pretargeting) | Myeloid Leukemia | Mice | 10 minutes | 4.5 ± 1.1 | Not specified | [11] |
Table 3: Toxicity Profile of ²¹³Bi-Radioimmunotherapy in Animal Models
| ²¹³Bi-Agent | Animal Model | Dose | Observed Toxicity | Reference |
| ²¹³Bi-DOTATOC | Lewis Rats | 4-22 MBq | Mild, acute nephrotoxicity with no evidence of chronic toxicity. No acute or chronic hematologic toxicities. | [3][8] |
| ²¹³Bi-DOTA-biotin (anti-Tac pretargeting) | SCID/NOD Mice | 18.5 MBq (500 µCi) | Renal functional abnormality. | [7] |
| ²¹³Bi-d9MAb | Nude Mice | 22.2 MBq | Long-term nephrotoxicity. | [6] |
| ²¹³Bi-DOTATATE | Mice | 33.1 ± 3.7 MBq | Severe weight loss, indicating acute toxicity. | [13] |
Signaling Pathways and Cellular Response to ²¹³Bi-RIT
The high-LET alpha particles emitted by ²¹³Bi induce complex biological responses, primarily initiated by severe DNA damage.
DNA Damage Response (DDR):
Alpha particles are highly effective at causing DNA double-strand breaks (DSBs).[4][8][14] These complex lesions are challenging for cellular repair mechanisms. The cellular response to these DSBs is primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase.[3]
-
ATM Activation: Upon sensing a DSB, ATM is activated and phosphorylates a cascade of downstream proteins.
-
DNA Repair Pathways: Two main pathways are involved in repairing DSBs:
-
Non-Homologous End Joining (NHEJ): This pathway is active throughout the cell cycle and is a primary mechanism for repairing radiation-induced DSBs. Key enzymes include DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[3][8][14]
-
Homologous Recombination (HR): This is a more error-free pathway that is primarily active in the S and G2 phases of the cell cycle.[3][14]
-
-
Cell Cycle Arrest: The DDR can induce cell cycle arrest to allow time for DNA repair before the cell enters mitosis.
-
Apoptosis/Cell Death: If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death. Interestingly, some studies suggest that cell death induced by ²¹³Bi-immunoconjugates may be different from classical apoptosis and can be independent of caspase-3 activation.[15]
Bystander and Systemic Effects:
Beyond direct cell killing, ²¹³Bi-RIT can also induce "non-targeted" effects:
-
Bystander Effects: Irradiated cells can release signaling molecules, such as cytokines and reactive oxygen species (ROS), that induce DNA damage and cell death in neighboring, non-irradiated cells.[3][4]
-
Systemic Effects: There is growing evidence that targeted alpha therapy can stimulate an anti-tumor immune response, leading to effects on tumors distant from the primary irradiated site (abscopal effect).[3]
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Conventional and pretargeted radioimmunotherapy using this compound to target and treat non-Hodgkin lymphomas expressing CD20: a preclinical model toward optimal consolidation therapy to eradicate minimal residual disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. Alpha particle radio-immunotherapy: animal models and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-CD45 pretargeted radioimmunotherapy using this compound: high rates of complete remission and long-term survival in a mouse myeloid leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioimmunotherapy with alpha-particle emitting 213Bi-C-functionalized trans-cyclohexyl-diethylenetriaminepentaacetic acid-humanized 3S193 is enhanced by combination with paclitaxel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 14. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell death triggered by alpha-emitting 213Bi-immunoconjugates in HSC45-M2 gastric cancer cells is different from apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Bismuth-213 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for Bismuth-213 (²¹³Bi)-labeled radiopharmaceuticals in preclinical models. The information is intended to guide researchers in accurately determining the radiation absorbed dose in tumors and normal organs, a critical step in the development of targeted alpha therapies.
Introduction to this compound for Targeted Alpha Therapy
This compound is a promising radionuclide for targeted alpha therapy (TAT) due to its potent cytotoxic alpha particles and relatively short half-life.[1][2] Unlike beta emitters, the high linear energy transfer (LET) of alpha particles induces complex and difficult-to-repair double-strand DNA breaks in cancer cells, leading to high cell-killing efficacy.[3] The short range of these alpha particles in tissue (typically 40-80 µm) minimizes damage to surrounding healthy tissue.[1]
The decay of ²¹³Bi is complex, involving both alpha and beta emissions. It primarily decays via beta emission to Polonium-213 (²¹³Po), which is a very short-lived alpha emitter responsible for the majority of the therapeutic effect.[1][2][4] A smaller fraction of ²¹³Bi decays via alpha emission.[1][2][4] Accurate dosimetry is essential to optimize the therapeutic window of ²¹³Bi-based radiopharmaceuticals, maximizing tumor control while minimizing toxicity to healthy organs.
Key Concepts in Preclinical Dosimetry
The Medical Internal Radiation Dose (MIRD) formalism is the standard approach for calculating absorbed doses from internally administered radionuclides.[5][6][7][8] The fundamental principle of the MIRD schema is to calculate the absorbed dose to a target organ from a source organ.[5][7]
Key parameters in MIRD calculations include:
-
Source Organ: An organ or tissue containing the radiopharmaceutical.
-
Target Organ: An organ or tissue for which the absorbed dose is being calculated. An organ can be both a source and a target.[7]
-
Cumulated Activity (Ã): The total number of radioactive decays occurring in a source organ over a specific time period. It is determined from biodistribution data.[6]
-
S-value (S): The mean absorbed dose to the target organ per unit of cumulated activity in the source organ (Gy/Bq·s). S-values are specific to the radionuclide and the source-target organ pair and are often obtained from tabulated data based on computational models.[6][7]
The absorbed dose (D) is calculated using the following equation:
D = Ã × S [6]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies involving ²¹³Bi-labeled radiopharmaceuticals.
Table 1: Biodistribution of ²¹³Bi-labeled Compounds in Preclinical Models
| Compound | Model | Organ | 10 min (%ID/g) | 30 min (%ID/g) | 1 h (%ID/g) | 2 h (%ID/g) | Reference |
| ²¹³Bi-L1 | PSMA+ PC3 PIP Tumor Xenograft Mice | Tumor | - | - | - | - | [9] |
| Kidney | 49.0 ± 21.2 | 23.1 ± 6.7 | 9.9 ± 1.8 | 8.6 ± 3.0 | [9] | ||
| Heart | - | - | - | < 1 | [9] | ||
| Liver | - | - | - | < 1 | [9] | ||
| Spleen | - | - | - | < 1 | [9] | ||
| Salivary Glands | - | - | - | < 1 | [9] | ||
| ²¹³Bi-BSA | Nude Mice | Blood | ~2.5 | ~2.0 | ~1.5 | ~1.0 | [10] |
| Liver | ~1.5 | ~1.8 | ~2.0 | ~2.2 | [10] | ||
| Spleen | ~1.0 | ~1.2 | ~1.5 | ~1.8 | [10] | ||
| Kidney | ~4.0 | ~5.0 | ~5.5 | ~6.0 | [10] | ||
| Lungs | ~1.0 | ~0.8 | ~0.6 | ~0.5 | [10] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Dosimetry Estimates for ²¹³Bi-PSMA-617 (Extrapolated from ⁶⁸Ga-PSMA-617 Data)
| Organ | Equivalent Dose (SvRBE5/GBq) | Reference |
| Salivary Glands | 8.1 | [11][12] |
| Kidneys | 8.1 | [11][12] |
| Red Marrow | 0.52 | [11][12] |
| Liver | 1.2 | [11][12] |
| Spleen | 1.4 | [11][12] |
| Bladder | 0.28 | [11][12] |
| Other Organs | 0.26 | [11][12] |
| Tumor Lesions (Median) | 7.6 | [11][12] |
SvRBE5/GBq = Sievert with a Relative Biological Effectiveness of 5 per Gigabecquerel.
Experimental Protocols
Radiolabeling of Targeting Molecules with this compound
This protocol provides a general guideline for labeling targeting molecules (e.g., antibodies, peptides) with ²¹³Bi. Optimization will be required for specific molecules and chelators.
Materials:
-
²¹³Bi eluate from an ²²⁵Ac/²¹³Bi generator.[13]
-
Targeting molecule conjugated with a suitable chelator (e.g., DOTA, DTPA).[1][14]
-
Reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Quenching solution (e.g., 50 mM DTPA).
-
Instant thin-layer chromatography (ITLC) strips.
-
Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 6.0).
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions.
-
Add the desired amount of the chelator-conjugated targeting molecule to a reaction vial.
-
Add the ²¹³Bi eluate to the reaction vial.
-
Incubate the reaction mixture at the optimal temperature and time (e.g., 5-15 minutes at 95°C for DOTA conjugates). Note that the short half-life of ²¹³Bi necessitates rapid labeling.[1]
-
After incubation, quench the reaction by adding the quenching solution to chelate any unbound ²¹³Bi.
-
Determine the radiochemical purity (RCP) using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it in the appropriate mobile phase.
-
Analyze the ITLC strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter to determine the percentage of labeled product versus free ²¹³Bi.
-
The final product should be sterile-filtered before in vivo administration.
Preclinical Biodistribution Studies
This protocol describes how to perform a biodistribution study in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
²¹³Bi-labeled radiopharmaceutical.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection and blood collection.
-
Dissection tools.
-
Gamma counter.
-
Calibrated standards of the injected radiopharmaceutical.
Procedure:
-
Anesthetize the mice.
-
Administer a known activity of the ²¹³Bi-labeled radiopharmaceutical via tail vein injection.[9]
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes post-injection), euthanize a cohort of mice (typically n=3-5 per time point).[10]
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, heart, lungs, muscle, bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in the collected blood using a gamma counter, along with the calibrated standards.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
Dosimetry Calculations using the MIRD Formalism
This protocol outlines the steps for calculating absorbed doses based on biodistribution data.
Procedure:
-
Data Collection and Plotting:
-
From the biodistribution study, you will have %ID/g for each organ at various time points.
-
Plot the %ID/g for each organ as a function of time.
-
-
Time-Activity Curve Integration:
-
For each source organ, fit a curve to the time-activity data. This can be a multi-exponential fit.
-
Integrate the area under the time-activity curve from time zero to infinity to determine the time-integrated activity concentration (in Bq·h/g or similar units).
-
Multiply the time-integrated activity concentration by the organ mass to obtain the total cumulated activity (Ã) for each source organ.
-
-
S-Value Acquisition:
-
Obtain the appropriate S-values for ²¹³Bi and its daughter products. These can be found in published MIRD pamphlets or calculated using software like OLINDA/EXM.[11]
-
-
Absorbed Dose Calculation:
-
For each target organ, calculate the absorbed dose from each source organ using the formula: D(target ← source) = Ã(source) × S(target ← source).
-
Sum the doses from all source organs to get the total absorbed dose for each target organ.
-
Remember to account for the contributions of all decay products of ²¹³Bi. The residence time of ²¹³Bi is often used for its unstable daughter nuclides in the calculations.[12]
-
-
Equivalent Dose Calculation (for alpha particles):
Visualizations
This compound Decay Chain
Caption: Decay pathway of this compound.
Experimental Workflow for Preclinical Dosimetry
Caption: Workflow for preclinical dosimetry of ²¹³Bi.
MIRD Formalism Logic for Dosimetry Calculation
Caption: Logical flow of the MIRD dosimetry calculation.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. radcommons.org [radcommons.org]
- 6. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 7. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 8. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted alpha therapy of mCRPC: Dosimetry estimate of 213Bismuth-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted alpha therapy of mCRPC: Dosimetry estimate of 213Bismuth-PSMA-617 | springermedizin.de [springermedizin.de]
- 13. ashpublications.org [ashpublications.org]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Bismuth-213 SPECT Imaging in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bismuth-213 (²¹³Bi) in Single Photon Emission Computed Tomography (SPECT) for biodistribution studies. This document is intended to guide researchers in the radiolabeling of targeting vectors, performing preclinical imaging, and analyzing the resulting biodistribution data.
Introduction to this compound for SPECT Imaging
This compound is an alpha-emitting radionuclide with a short half-life of 45.6 minutes, making it a promising candidate for targeted alpha therapy (TAT).[1][2] A key advantage of ²¹³Bi is the concurrent emission of a 440 keV gamma photon in 26% of its decays, which allows for in vivo imaging using SPECT.[3][4] This "theranostic" capability enables the visualization of the radiopharmaceutical's biodistribution, which is crucial for dosimetry calculations and for assessing the targeting efficacy of novel drug candidates.[1][5]
SPECT imaging with ²¹³Bi presents unique challenges due to the high energy of the gamma emission, necessitating the use of specialized high-energy collimators for optimal image resolution and quality.[1][6] Despite these challenges, preclinical studies have successfully demonstrated the feasibility of high-resolution ²¹³Bi SPECT for quantifying tissue uptake and clearance kinetics.[6][7][8]
Key Properties of this compound
| Property | Value | Reference |
| Half-life | 45.6 minutes | [1][2] |
| Decay Mode | 97.8% β- decay to ²¹³Po, 2.2% α decay to ²⁰⁹Tl | [1][3] |
| Primary Alpha Emission (from daughter) | 8.375 MeV (from ²¹³Po) | [1] |
| Principal Gamma Emission for SPECT | 440.5 keV (25.94% abundance) | [3] |
| Other Emissions | 77 and 79 keV X-rays | [6] |
Experimental Protocols
Production and Elution of this compound
This compound is typically obtained from an Actinium-225 (²²⁵Ac)/²¹³Bi generator.[1][9] The parent radionuclide, ²²⁵Ac (half-life 9.9 days), is adsorbed onto a resin, and the daughter, ²¹³Bi, is selectively eluted.
Protocol for ²¹³Bi Elution:
-
Generator Preparation: Obtain a certified ²²⁵Ac/²¹³Bi generator. These generators commonly use a cation exchange resin like AG MP-50.[10]
-
Elution Solution: Prepare a sterile solution of 0.1 M hydrochloric acid (HCl) / 0.1 M sodium iodide (NaI).
-
Elution Process: Pass the elution solution through the generator column to elute the ²¹³Bi. The iodide forms a complex with bismuth, allowing it to pass through the resin while the actinium remains bound.
-
Activity Measurement: Measure the activity of the eluted ²¹³Bi using a calibrated dose calibrator.
-
Quality Control: The eluted ²¹³Bi should be used promptly for radiolabeling due to its short half-life.
A diagram of the ²²⁵Ac/²¹³Bi generator system is provided below.
Caption: Workflow for eluting ²¹³Bi from a ²²⁵Ac/²¹³Bi generator.
Radiolabeling of Targeting Vectors
Targeting molecules such as peptides and antibodies are conjugated with a bifunctional chelator (e.g., DOTA, DTPA) to stably bind ²¹³Bi.[1][11]
Protocol for Radiolabeling with ²¹³Bi-DOTA-peptide (e.g., DOTATATE):
-
Reagents and Buffers:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Eluted ²¹³Bi in 0.1 M HCl/0.1 M NaI
-
TRIS buffer (0.15 M, pH 8.3)
-
Ascorbic acid (to prevent radiolysis)
-
DTPA solution (50 nmol, to quench the reaction)
-
-
Reaction Setup:
-
In a sterile reaction vial, combine at least 3.5 nmol of the DOTA-peptide with the eluted ²¹³Bi (e.g., 100 MBq).[12]
-
Add TRIS buffer to adjust the pH to approximately 8.3.[12]
-
Add ascorbic acid to a final concentration of at least 0.9 mmol/L to minimize radiation damage to the peptide.[12]
-
The total reaction volume is typically around 800 µL.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 95°C for 5 minutes.[12]
-
-
Quenching:
-
After incubation, add 50 nmol of DTPA to chelate any remaining free ²¹³Bi and stop the labeling reaction.[12]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
For ITLC, a common mobile phase is 0.1 M citrate buffer (pH 6). In this system, the labeled peptide remains at the origin (Rf=0), while free ²¹³Bi moves with the solvent front (Rf=1).[13]
-
A radiochemical purity of >95% is generally required for in vivo studies.
-
A diagram illustrating the radiolabeling process is shown below.
Caption: Step-by-step workflow for radiolabeling a DOTA-peptide with ²¹³Bi.
Preclinical SPECT Imaging and Biodistribution
Animal Model:
-
Use appropriate tumor-bearing animal models (e.g., mice with xenografts) relevant to the targeting vector.[6]
Protocol for In Vivo Imaging and Biodistribution:
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Injection: Administer a known amount of the ²¹³Bi-labeled compound (e.g., 3-7 MBq for mice) via intravenous tail vein injection.[6][8]
-
SPECT Acquisition:
-
Position the animal in the SPECT scanner.
-
Use a SPECT system equipped with a high-energy collimator suitable for 440 keV photons.[6]
-
Set the energy window for the 440 keV photopeak (e.g., 440 keV ± 10%).[4] Some studies also use a combined window with the 79 keV X-ray peak.[6]
-
Acquire dynamic or static images at desired time points post-injection (p.i.), for instance, 5, 15, 45, and 90 minutes p.i.[14]
-
Acquisition parameters will vary by system but may include settings like 30-60 iterations and 4-8 subsets for reconstruction.[6]
-
-
CT Scan: Perform a co-registered CT scan for anatomical reference and attenuation correction.
-
Ex Vivo Biodistribution (for validation):
-
At the end of the imaging session or at specific time points, euthanize the animals.
-
Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.).
-
Weigh each sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
A diagram of the overall experimental workflow is presented below.
Caption: Workflow for a ²¹³Bi SPECT biodistribution study.
Data Presentation and Analysis
Biodistribution data should be presented clearly to allow for comparison across different time points and compounds.
Biodistribution of Free ²¹³Bi in Mice
This table summarizes the biodistribution of intravenously injected, non-chelated ²¹³Bi.
| Organ | %ID/g at 5 min p.i. | %ID/g at 15 min p.i. |
| Blood | 5.9 | 1.4 |
| Kidneys | 24.8 | 18.3 |
| Liver | 10.9 | 16.0 |
| Spleen | 4.9 | 6.0 |
| Data sourced from a study in SCID mice.[15] |
Biodistribution of ²¹³Bi-BSA in Mice
This table shows the biodistribution of ²¹³Bi chelated to bovine serum albumin (BSA), a model protein.
| Organ | %ID/g at 15 min p.i. | %ID/g at 45 min p.i. | %ID/g at 90 min p.i. | %ID/g at 180 min p.i. |
| Blood | 12.5 ± 1.5 | 8.0 ± 1.0 | 4.5 ± 0.5 | 2.0 ± 0.2 |
| Heart | 4.0 ± 0.5 | 2.5 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 6.0 ± 0.8 | 3.5 ± 0.4 | 2.0 ± 0.3 | 1.0 ± 0.1 |
| Liver | 5.0 ± 0.6 | 6.0 ± 0.7 | 7.0 ± 0.9 | 6.5 ± 0.8 |
| Spleen | 2.5 ± 0.3 | 3.0 ± 0.4 | 3.5 ± 0.4 | 3.0 ± 0.3 |
| Kidneys | 7.0 ± 0.9 | 8.0 ± 1.0 | 9.0 ± 1.1 | 8.0 ± 1.0 |
| Data are expressed as mean ± SD. Sourced from a study in mice.[14] |
Biodistribution of a Targeted Radiopharmaceutical: [²¹³Bi-DOTA,Tyr³]-octreotate
This table presents data for a targeted peptide in a tumor-bearing mouse model.
| Organ/Tissue | %ID at 38 min p.i. |
| Tumor | 5.3 |
| Kidney | 1.9 |
| Data from an ex vivo experiment in a mouse with a CA20948 tumor xenograft.[6][16] |
Signaling Pathways and Decay Scheme
This compound Decay Pathway
The decay of ²¹³Bi is complex, involving a primary beta decay to Polonium-213, which is the main source of therapeutic alpha particles. The gamma emission used for SPECT originates from the de-excitation of the ²¹³Po nucleus.
Caption: Simplified decay scheme of this compound.
Conclusion
This compound SPECT imaging is a valuable tool for the preclinical evaluation of targeted alpha therapies. It provides essential information on the in vivo behavior of radiopharmaceuticals, enabling researchers to assess tumor targeting, off-target accumulation, and clearance kinetics. By following detailed protocols for radiolabeling, imaging, and data analysis, drug development professionals can effectively utilize this theranostic radionuclide to advance novel cancer treatments.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. 213Bi [prismap.eu]
- 4. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Utilizing High-Energy γ-Photons for High-Resolution 213Bi SPECT in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution of free Francium-221 and this compound in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.tudelft.nl [research.tudelft.nl]
Application Notes and Protocols for Quality Control of Bismuth-213 (²¹³Bi) Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed procedures for the quality control (QC) of Bismuth-213 (²¹³Bi) radiopharmaceuticals. Adherence to these guidelines is critical to ensure the safety, efficacy, and quality of these advanced therapeutic agents.
Introduction
This compound is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT). Its short half-life of approximately 46 minutes presents unique challenges for quality control, necessitating rapid and efficient analytical methods. This document outlines the essential QC tests, their methodologies, and acceptance criteria for the release of ²¹³Bi-labeled radiopharmaceuticals for preclinical and clinical research.
Overall Quality Control Workflow
The quality control of ²¹³Bi radiopharmaceuticals involves a series of tests performed promptly after radiolabeling. The following diagram illustrates a typical workflow from the elution of ²¹³Bi from the Actinium-225/Bismuth-213 (²²⁵Ac/²¹³Bi) generator to the final product release.
Quality Control Specifications
All quantitative data for the release of ²¹³Bi radiopharmaceuticals should meet the acceptance criteria summarized in the table below.
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles. |
| pH | pH indicator strip or calibrated pH meter | 4.5 - 8.5 |
| Radiochemical Purity (RCP) | Radio-TLC or Radio-HPLC | ≥ 95% |
| Radionuclide Purity | Gamma Spectroscopy | ²²⁵Ac breakthrough < 0.001% (1 ppm) |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175 EU/V (Endotoxin Units per total volume) |
| Filter Integrity | Bubble Point Test | Conforms to filter manufacturer's specifications. |
Experimental Protocols
Visual Inspection
Objective: To ensure the radiopharmaceutical solution is free from particulate matter and has the expected appearance.
Methodology:
-
Place the final product vial in a shielded viewing container with a lead glass window.
-
Illuminate the vial against both a black and a white background.
-
Visually inspect the solution for any particulates, cloudiness, or discoloration.
Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.
pH Measurement
Objective: To confirm the pH of the final product is within a physiologically acceptable range.
Methodology:
-
Using a remote handling tool, dispense a small drop of the radiopharmaceutical solution onto a pH indicator strip.
-
Immediately compare the color of the strip to the calibrated color chart provided by the manufacturer.
-
Alternatively, a calibrated pH meter with a micro-electrode can be used for a more precise measurement.
Acceptance Criteria: The pH should be within the range of 4.5 to 8.5.
Radiochemical Purity (RCP)
Objective: To determine the percentage of the total radioactivity that is present in the desired chemical form (i.e., bound to the targeting molecule).
Methodology:
-
Stationary Phase: Use instant thin-layer chromatography plates, typically silica gel impregnated glass fiber sheets (iTLC-SG).
-
Mobile Phase Selection: The mobile phase should be chosen to effectively separate the radiolabeled product from free ²¹³Bi. Common mobile phases include:
-
0.1 M Sodium Citrate, pH 5.5
-
0.1 M DTPA (Diethylenetriaminepentaacetic acid), pH 7.0
-
50 mM DTPA in water
-
-
Procedure: a. Spot a small volume (1-2 µL) of the radiopharmaceutical onto the origin of the iTLC strip. b. Develop the chromatogram by placing the strip in a chromatography tank containing the chosen mobile phase. c. Allow the solvent front to migrate to near the top of the strip. d. Remove the strip and allow it to dry. e. Determine the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Calculation:
-
The radiolabeled product typically remains at the origin (Rf = 0), while free ²¹³Bi migrates with the solvent front (Rf = 1).
-
RCP (%) = [Activity at origin / (Activity at origin + Activity at solvent front)] x 100
-
Acceptance Criteria: Radiochemical purity should be ≥ 95%.
Methodology:
-
System: An HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-17 min: Linear gradient back to 95% A, 5% B
-
17-20 min: 95% A, 5% B
-
-
Flow Rate: 1 mL/min.
-
Procedure: a. Inject a small volume of the sample onto the column. b. Monitor the eluate with both the UV and radioactivity detectors. c. Identify the peaks corresponding to the radiolabeled product and any impurities.
-
Calculation:
-
RCP (%) = [Area of the radiolabeled product peak / Total area of all radioactive peaks] x 100
-
Acceptance Criteria: Radiochemical purity should be ≥ 95%.
Radionuclide Purity
Objective: To identify and quantify any radionuclide impurities, primarily the parent radionuclide ²²⁵Ac.
Methodology:
-
Instrumentation: A high-purity germanium (HPGe) gamma spectrometer.
-
Procedure: a. Due to the short half-life of ²¹³Bi, the sample must be allowed to decay for at least 24 hours to allow for the detection of the longer-lived ²²⁵Ac. b. Acquire a gamma spectrum of the decayed sample. c. Identify the characteristic gamma peaks of ²²⁵Ac (e.g., 218 keV from ²²¹Fr and 440 keV from ²¹³Bi in equilibrium).
-
Calculation: The activity of ²²⁵Ac is calculated based on its peak area and the detector efficiency. The result is expressed as a percentage of the initial ²¹³Bi activity.
Acceptance Criteria: The ²²⁵Ac impurity should be less than 0.001% (1 ppm) of the total ²¹³Bi activity at the time of administration.
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product.
Methodology: Due to the short shelf-life of ²¹³Bi radiopharmaceuticals, traditional 14-day sterility tests are not feasible for product release. Products are often released "at-risk" before final sterility results are available. Rapid microbiological methods are highly recommended.
-
Conventional Method (for process validation):
-
Media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi).
-
Procedure: Aseptically inoculate a sample of the product into the test media.
-
Incubation: Incubate for 14 days and observe for microbial growth.
-
-
Rapid Methods (for batch release where feasible):
-
ATP Bioluminescence: Detects microbial ATP as an indicator of viability. Results can be obtained in a matter of hours to a few days.
-
Flow Cytometry: Rapidly detects and quantifies microorganisms.
-
Acceptance Criteria: No evidence of microbial growth.
Bacterial Endotoxin Test (LAL Test)
Objective: To quantify the levels of bacterial endotoxins (pyrogens) in the final product.
Methodology: The Limulus Amebocyte Lysate (LAL) gel-clot method is commonly used.
-
Reagents: LAL reagent, endotoxin standard, and LAL reagent water.
-
Procedure: a. Aseptically mix the sample with the LAL reagent in a depyrogenated test tube. b. Incubate the mixture at 37°C for 60 minutes. c. After incubation, carefully invert the tube 180°.
-
Interpretation:
-
Positive Result: Formation of a solid gel that remains intact upon inversion indicates the presence of endotoxins at or above the detection limit of the reagent.
-
Negative Result: The absence of a solid gel indicates that the endotoxin level is below the detection limit.
-
-
Quantitative methods (e.g., turbidimetric or chromogenic assays) can also be used for a more precise measurement of endotoxin levels.
Acceptance Criteria: The endotoxin level must be ≤ 175 EU per total injectable volume.
Filter Integrity Test
Objective: To confirm the integrity of the sterilizing filter used in the final formulation.
Methodology: The bubble point test is a common method.
-
After filtration of the radiopharmaceutical, wet the filter membrane with a suitable solvent (e.g., water for a hydrophilic filter).
-
Apply a gradually increasing pressure of an inert gas (e.g., nitrogen) to the upstream side of the filter.
-
The bubble point is the pressure at which a steady stream of bubbles emerges from the downstream side of the filter.
Acceptance Criteria: The measured bubble point pressure must be consistent with the manufacturer's specifications for the filter.
Logical Relationships in Quality Control
The following diagram illustrates the logical dependencies and decision points within the quality control process.
Application Notes and Protocols: Automation of Bismuth-213 Generator Elution and Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth-213 (²¹³Bi) is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT) due to its high linear energy transfer (LET) and short-range radiation, which allows for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] The short half-life of ²¹³Bi (45.6 minutes) necessitates an efficient and rapid radiolabeling process, making automation a critical component for clinical applications.[2][3][4] Automated systems for ²¹³Bi generator elution and radiolabeling offer significant advantages, including reduced radiation exposure to personnel, improved reproducibility, and enhanced compliance with Good Manufacturing Practice (GMP) standards.[5][6][7]
This document provides detailed application notes and protocols for the automated elution of a ²²⁵Ac/²¹³Bi generator and the subsequent radiolabeling of targeting molecules such as peptides and antibodies. The methodologies described are designed to be implemented on common automated radiosynthesis modules.
Overview of the Automated Workflow
The automated process begins with the elution of the ²²⁵Ac/²¹³Bi generator to obtain the ²¹³Bi eluate. This is followed by the radiolabeling of a targeting vector conjugated with a bifunctional chelator (e.g., DOTA, DTPA). The final radiolabeled product is then purified and formulated for quality control testing. The entire process is performed in a closed, shielded system to ensure radiation safety and sterility.
Experimental Protocols
Automated Elution of the ²²⁵Ac/²¹³Bi Generator
This protocol describes the automated elution of a commercially available ²²⁵Ac/²¹³Bi generator using a modular automated synthesis system. The most common generator type utilizes a strongly acidic cation-exchange resin (e.g., AG MP-50) where the parent ²²⁵Ac is retained, and the daughter ²¹³Bi is eluted.[8]
Materials:
-
²²⁵Ac/²¹³Bi Generator (e.g., from ITM Medical Isotopes GmbH)
-
Automated synthesis module (e.g., Trasis AllinOne, Eckert & Ziegler Modular-Lab)
-
Sterile and pyrogen-free reagents:
-
0.1 M Sodium Iodide (NaI) / 0.1 M Hydrochloric Acid (HCl) solution
-
0.01 M HCl
-
-
Sterile collection vial
Protocol for Automated Elution:
-
System Preparation:
-
Aseptically connect the ²²⁵Ac/²¹³Bi generator to the automated synthesis module according to the manufacturer's instructions.
-
Prime all fluidic pathways with sterile solutions as defined in the automated sequence.
-
-
Pre-Elution Wash (Automated Sequence):
-
The synthesis module automatically flushes the generator column with a defined volume of 0.01 M HCl to remove any potential contaminants.
-
-
Elution (Automated Sequence):
-
A precise volume of the 0.1 M NaI / 0.1 M HCl eluent is automatically passed through the generator column.
-
The ²¹³Bi eluate is collected in a sterile, shielded vial. The collection volume is typically pre-set in the automated sequence to maximize the concentration of ²¹³Bi.
-
-
Post-Elution Wash (Automated Sequence):
-
The generator column is rinsed with 0.01 M HCl and stored according to the manufacturer's recommendations to maintain generator performance.
-
Automated Radiolabeling of a DOTA-conjugated Peptide (e.g., DOTATATE)
This protocol outlines the automated radiolabeling of a DOTA-conjugated peptide with the eluted ²¹³Bi.
Materials:
-
²¹³Bi eluate from the automated elution
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
Sterile and pyrogen-free reagents:
-
Reaction buffer (e.g., 0.15 M TRIS buffer, pH 8.3)
-
Ascorbic acid solution (quencher, to minimize radiolysis)
-
DTPA solution (to chelate any unbound ²¹³Bi)
-
-
Automated synthesis module with a reaction vessel and heating capabilities
Protocol for Automated Radiolabeling:
-
Reagent Preparation (Automated Sequence):
-
The synthesis module transfers a pre-defined amount of the DOTA-conjugated peptide solution to the reaction vessel.
-
The reaction buffer and ascorbic acid solution are added to the reaction vessel.
-
-
Radiolabeling Reaction (Automated Sequence):
-
The ²¹³Bi eluate is transferred to the reaction vessel containing the peptide and buffer mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 95°C) for a defined period (e.g., 5 minutes) to facilitate the chelation of ²¹³Bi by the DOTA moiety.[9]
-
-
Quenching (Automated Sequence):
-
After incubation, the reaction is cooled, and a DTPA solution is added to the reaction vessel to complex any remaining free ²¹³Bi.
-
Automated Radiolabeling of a DTPA-conjugated Antibody (e.g., Lintuzumab-DTPA)
This protocol describes the automated radiolabeling of a DTPA-conjugated antibody with the eluted ²¹³Bi.
Materials:
-
²¹³Bi eluate from the automated elution
-
DTPA-conjugated antibody (e.g., Lintuzumab-DTPA)
-
Sterile and pyrogen-free reagents:
-
Reaction buffer (e.g., Sodium Acetate buffer, pH ~5-6)
-
-
Automated synthesis module with a reaction vessel
Protocol for Automated Radiolabeling:
-
Reagent Preparation (Automated Sequence):
-
The synthesis module transfers a pre-defined amount of the DTPA-conjugated antibody solution to the reaction vessel.
-
The reaction buffer is added to the reaction vessel.
-
-
Radiolabeling Reaction (Automated Sequence):
-
The ²¹³Bi eluate is transferred to the reaction vessel containing the antibody and buffer mixture.
-
The reaction is allowed to proceed at room temperature or gentle heating for a specified time.
-
-
Purification (Automated Sequence):
-
The radiolabeled antibody is purified using a size-exclusion chromatography (SEC) cartridge integrated into the automated module to separate the labeled antibody from smaller impurities and free ²¹³Bi.
-
The purified product is collected in a sterile vial.
-
Quantitative Data
The performance of the automated elution and radiolabeling processes can be evaluated based on several key parameters. The following tables summarize typical quantitative data obtained from these automated procedures.
Table 1: Automated ²²⁵Ac/²¹³Bi Generator Elution Performance
| Parameter | Typical Value | Reference |
| Elution Efficiency | >70% | [8][10] |
| ²²⁵Ac Breakthrough | < 0.2 ppm | [2] |
| Elution Volume | 0.5 - 1.5 mL | [11] |
| Time for Automated Elution | < 10 minutes | [12] |
Table 2: Automated Radiolabeling Performance
| Parameter | Peptide (e.g., DOTATATE) | Antibody (e.g., Lintuzumab) | Reference |
| Radiochemical Yield | >95% | >80% | [9][12] |
| Radiochemical Purity | >98% | >95% | [9][12] |
| Specific Activity | Variable | Variable | |
| Total Synthesis Time | < 20 minutes | < 30 minutes | [12] |
Quality Control
Quality control (QC) of the final radiolabeled product is essential to ensure its safety and efficacy before administration. Key QC tests include:
-
Radionuclidic Purity: To confirm the identity of the radionuclide and quantify any radionuclide impurities.
-
Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to quantify the percentage of radioactivity associated with the desired radiolabeled product.
-
Sterility: To ensure the absence of microbial contamination.
-
Endotoxin (Pyrogen) Testing: To ensure the absence of fever-inducing substances.
-
pH: To ensure the final product is within a physiologically acceptable range.
Conclusion
The automation of ²¹³Bi generator elution and radiolabeling provides a robust and reliable method for the routine production of ²¹³Bi-based radiopharmaceuticals. The protocols and data presented in these application notes demonstrate the feasibility of producing high-quality radiolabeled peptides and antibodies with high efficiency and purity, paving the way for broader clinical applications of Targeted Alpha Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Targeted Radionuclide Therapy: From Atom to Bedside [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The world's first fully automated synthesis module | NRG PALLAS [nrgpallas.com]
- 6. mdpi.com [mdpi.com]
- 7. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 225Aс/213Bi generator for direct synthesis of 213Bi-labeled bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preclinical Evaluation of Bismuth-213 Labeled PSMA Inhibitors
Introduction
Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, delivering highly potent alpha-emitting radionuclides directly to cancer cells, thereby minimizing damage to surrounding healthy tissue.[1][2] Prostate-Specific Membrane Antigen (PSMA) is an ideal target for this approach in prostate cancer, as it is significantly overexpressed on prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic progression.[3][4]
Bismuth-213 (²¹³Bi) is an alpha-emitter with a short half-life of 45.6 minutes and a high linear energy transfer (LET), making it capable of inducing complex, difficult-to-repair DNA double-strand breaks in target cells.[3][5] When conjugated to PSMA-targeting small molecule inhibitors, ²¹³Bi can be delivered with high specificity. The short physical half-life of ²¹³Bi necessitates the use of targeting molecules with rapid tumor accumulation and pharmacokinetics.[6][7]
These notes provide a comprehensive overview of the preclinical data and protocols for evaluating ²¹³Bi-labeled PSMA inhibitors, intended for researchers and drug development professionals in the field of radiopharmaceuticals.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various ²¹³Bi-labeled PSMA inhibitors.
Table 1: In Vitro Performance of ²¹³Bi-Labeled PSMA Inhibitors
| Compound | Cell Line | Parameter | Result | Reference |
| ²¹³Bi-L1 | PC3 PIP (PSMA+) | Specific Cell Uptake | Demonstrated | [4][8][9] |
| ²¹³Bi-L1 | PC3 PIP (PSMA+) | Cell Kill Effect | Demonstrated | [4][8][9] |
| ²¹³Bi-PSMA I&T | LNCaP (PSMA+) | DNA Double-Strand Breaks | Increased 53BP1 & γH2AX foci | [3][10] |
| ²¹³Bi-JVZ-008 | LNCaP (PSMA+) | DNA Double-Strand Breaks | Increased 53BP1 & γH2AX foci | [10] |
| ²¹³Bi-J591 | LN3 (PSMA+) | Growth Inhibition | Concentration-dependent | [1] |
Table 2: In Vivo Biodistribution of ²¹³Bi-Labeled PSMA Inhibitors in Xenograft Models (Data presented as mean percent injected dose per gram of tissue [%ID/g] ± SD)
| Organ/Tissue | ²¹³Bi-L1 (2h p.i.) | ²¹³Bi-PSMA I&T (1h p.i.) | ²¹³Bi-JVZ-008 (1h p.i.) | Reference |
| Tumor (PSMA+) | 29.4 ± 8.0 | 5.75 ± 2.70 | 2.68 ± 0.56 | [8][10] |
| Blood | 0.57 ± 0.0 | N/A | N/A | [8] |
| Heart | < 1.0 | N/A | N/A | [8] |
| Liver | < 1.0 | N/A | N/A | [8] |
| Spleen | < 1.0 | N/A | N/A | [8] |
| Kidneys | 8.6 ± 3.0 | N/A | N/A | [8] |
| Salivary Glands | < 1.0 | N/A | N/A | [8] |
Table 3: Estimated Radiation Absorbed Doses for ²¹³Bi-PSMA-617 in Humans (Extrapolated from ⁶⁸Ga-PSMA-617 PET imaging data, assuming RBE of 5)
| Organ | Equivalent Dose (SvRBE5/GBq) | Reference |
| Tumor Lesions (Median) | 7.6 | [6][11][12] |
| Kidneys | 8.1 | [6][11][12] |
| Salivary Glands | 8.1 | [6][11][12] |
| Red Marrow | 0.52 | [6][11][12] |
| Liver | 1.2 | [6][11][12] |
| Spleen | 1.4 | [6][11][12] |
Visualizations: Workflows and Mechanisms
Caption: Workflow for the preclinical evaluation of ²¹³Bi-PSMA inhibitors.
Caption: Mechanism of action for ²¹³Bi-PSMA targeted alpha therapy.
Experimental Protocols
Protocol 1: Radiolabeling of a PSMA Inhibitor with this compound
This protocol provides a general method for labeling a DOTA-conjugated PSMA inhibitor with ²¹³Bi.
1. Materials and Reagents:
-
²²⁵Ac/²¹³Bi radionuclide generator.
-
Elution solution: 0.1 M HCl / 0.1 M NaI.[13]
-
DOTA-conjugated PSMA inhibitor (e.g., PSMA-617, PSMA I&T, L1).
-
Reaction Buffer: 0.2 M ammonium acetate or HEPES buffer, pH 5.0-5.5.
-
Metal-free water and reaction vials.
-
Ascorbic acid (optional, as a radioprotectant).
-
Quality Control system: Radio-TLC or radio-HPLC.
2. Procedure:
-
Elution of ²¹³Bi: Elute the ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions using the HCl/NaI elution solution. Collect the eluate in a sterile, metal-free vial.
-
Reaction Setup: In a sterile 1.5 mL microcentrifuge tube, add the DOTA-PSMA inhibitor (typically 1-5 nmol).
-
Buffering: Add the reaction buffer to the tube to adjust the pH to the optimal range for chelation (pH 5.0-5.5).
-
Radiolabeling: Add the freshly eluted ²¹³Bi (~5-10 MBq) to the buffered inhibitor solution.
-
Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes. Note: Due to the short half-life of ²¹³Bi, reaction times must be minimized.
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to complex any unbound ²¹³Bi.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC (e.g., citrate buffer as mobile phase) or radio-HPLC. The RCP should typically be >95%.[5]
Protocol 2: In Vitro Cellular Uptake and Internalization Assay
This protocol determines the specific uptake and internalization of the ²¹³Bi-labeled PSMA inhibitor in PSMA-positive and negative cells.
1. Materials and Reagents:
-
PSMA-positive (e.g., LNCaP, PC3-PIP) and PSMA-negative (e.g., PC3) cell lines.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
²¹³Bi-PSMA inhibitor.
-
Blocking agent: Non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) or unlabeled conjugate.
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 1 M NaOH.
-
Acid Wash Buffer: 0.2 M Glycine in 4 M Urea, pH 2.5 (for internalization).
-
Gamma counter.
2. Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates and allow them to adhere and grow to ~80% confluency.
-
Treatment Groups:
-
Total Uptake: Add ²¹³Bi-PSMA inhibitor (~0.1 MBq/well) to the cell medium.
-
Nonspecific Uptake (Blocking): Pre-incubate cells with a 100-fold molar excess of the blocking agent for 20-30 minutes before adding the ²¹³Bi-PSMA inhibitor.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 20-60 minutes).[10]
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Internalization Assay (Parallel Plate):
-
To determine the internalized fraction, add the Acid Wash Buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity.
-
Collect the supernatant (membrane-bound fraction).
-
-
Cell Lysis: Add Lysis Buffer to all wells to lyse the cells and collect the lysate (internalized fraction).
-
Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Calculation: Calculate specific uptake by subtracting the nonspecific uptake from the total uptake. Express results as a percentage of the added activity, normalized to cell number or protein content.
Protocol 3: In Vivo Biodistribution in a Tumor Xenograft Model
This protocol assesses the biodistribution and tumor-targeting capability of the ²¹³Bi-labeled PSMA inhibitor in vivo.
1. Materials and Reagents:
-
Immunodeficient mice (e.g., BALB/c nude or NSG).
-
PSMA-positive tumor cells (e.g., LNCaP, PC3-PIP).
-
Matrigel (optional, for cell suspension).
-
²¹³Bi-PSMA inhibitor in sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter and a calibrated scale.
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million PSMA-positive cells, often suspended in Matrigel, into the flank of each mouse.[8]
-
Tumor Growth: Allow tumors to grow to a volume of 100-150 mm³.[8]
-
Radiotracer Administration: Administer a known activity of the ²¹³Bi-PSMA inhibitor (e.g., 5 MBq) via intravenous (tail vein) injection.[10]
-
Euthanasia and Tissue Collection: At predetermined time points post-injection (p.i.), such as 10, 30, 60, and 120 minutes, euthanize cohorts of mice (n=3-5 per group).[8]
-
Organ Harvesting: Promptly dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
-
Calculation: Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 4: In Vivo Therapeutic Efficacy Study
This protocol evaluates the anti-tumor effect of the ²¹³Bi-labeled PSMA inhibitor.
1. Materials and Reagents:
-
As per Protocol 3.
-
Therapeutic doses of ²¹³Bi-PSMA inhibitor.
-
Control solutions (e.g., vehicle/saline, unlabeled inhibitor).
-
Calipers for tumor measurement.
2. Procedure:
-
Tumor Implantation and Growth: Establish tumors as described in Protocol 3.
-
Randomization: When tumors reach a specified size (e.g., 100 mm³), randomize mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer the therapeutic dose(s) of the ²¹³Bi-PSMA inhibitor or control solutions via intravenous injection. Treatment can be a single dose or a fractionated regimen.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight as an indicator of general toxicity.
-
Survival: Record the date of euthanasia for each animal. Euthanasia is typically required when tumors reach a predetermined endpoint (e.g., 1,000 mm³) or if signs of excessive toxicity are observed (e.g., >20% weight loss).[8]
-
-
Data Analysis:
-
Plot the mean tumor volume versus time for each group.
-
Generate Kaplan-Meier survival curves to compare the survival benefit between groups.
-
Perform statistical analysis (e.g., ANOVA, Log-rank test) to determine the significance of the observed effects.
-
References
- 1. In vitro and preclinical targeted alpha therapy of human prostate cancer with Bi-213 labeled J591 antibody against the prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted α-therapy of prostate cancer using radiolabeled PSMA inhibitors: a game changer in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted alpha therapy of mCRPC: Dosimetry estimate of 213Bismuth-PSMA-617 | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Targeted alpha therapy of mCRPC: Dosimetry estimate of 213Bismuth-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bismuth-213 Radiolabeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth-213 (²¹³Bi). Our aim is to help you overcome common challenges and improve the efficiency and reproducibility of your radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with this compound?
A1: While ²¹³Bi radiolabeling can be performed over a wide pH range (pH 4.0 to 10.0), the optimal pH often depends on the specific chelator and targeting molecule being used.[1][2] For DOTA-conjugated peptides like DOTATATE, a slightly alkaline pH is generally preferred. For example, studies have shown high incorporation rates at pH 8.3 to 8.7 using a TRIS buffer.[1][2] It is crucial to determine the optimal pH for your specific system empirically.
Q2: What is the recommended incubation temperature and time for ²¹³Bi labeling?
A2: Due to the short half-life of ²¹³Bi (45.6 minutes), rapid labeling kinetics are essential.[3] For many DOTA-based chelators, heating is required to achieve high radiochemical yields in a short time frame.[3][4] A common protocol involves heating at 95°C for 5 minutes.[1] However, for heat-sensitive molecules like antibodies, lower temperatures or chelators with faster, room-temperature kinetics (e.g., DTPA derivatives or newer macrocycles like 3p-C-NETA) are necessary to prevent denaturation.[5][6]
Q3: Why is ascorbic acid often added to the labeling reaction?
A3: Ascorbic acid acts as a radioprotectant or quencher, minimizing damage to the targeting molecule from radiolysis.[1] The high-energy alpha particles emitted by ²¹³Bi and its daughter nuclide Polonium-213 (²¹³Po) can generate reactive radicals in the aqueous solution, which can degrade the peptide or antibody.[1] Labeling in the absence of ascorbic acid can result in high incorporation of the radionuclide but very poor radiochemical purity (RCP), with less than 5% of the conjugate remaining intact.[1]
Q4: What are the most common chelators used for this compound?
A4: The current "gold standard" chelator for ²¹³Bi is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives due to the high in vivo stability of the resulting complexes.[3] However, DOTA's requirement for heating can be a drawback for sensitive biomolecules.[3][5] Acyclic chelators like DTPA (diethylenetriaminepentaacetic acid) and its derivatives offer faster labeling kinetics at room temperature but may form less stable complexes.[6] Newer chelators, including those with phosphorus-containing pendant arms like DOTP, and other macrocycles like py-macrodipa, are being investigated to provide both rapid labeling and high stability.[7][8]
Q5: How can I assess the quality and purity of my ²¹³Bi-labeled product?
A5: The quality control of ²¹³Bi-labeled radiopharmaceuticals typically involves determining the radionuclide incorporation yield and the radiochemical purity (RCP).[1]
-
Incorporation Yield: This is often measured using instant thin-layer chromatography on silica gel (ITLC-SG) with a suitable mobile phase, such as 0.1 M sodium citrate at pH 5.[1]
-
Radiochemical Purity (RCP): RCP is typically determined by radio-High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact radiolabeled conjugate from radiolytic fragments and other impurities.[1][2]
Troubleshooting Guide
Below are common issues encountered during ²¹³Bi radiolabeling, along with potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Radionuclide Incorporation (<95%) | Insufficient amount of precursor (peptide/antibody). | Increase the molar ratio of the precursor to ²¹³Bi. At least 3.5 nmol of DOTATATE was required for >99% incorporation with 100 MBq of ²¹³Bi.[1][9] |
| Suboptimal pH of the reaction buffer. | Optimize the pH of your labeling reaction. For DOTA-peptides, a pH between 8.3 and 8.7 is often effective.[1] | |
| Inadequate incubation temperature or time. | For DOTA-conjugates, ensure incubation at 95°C for at least 5 minutes.[1][2] For heat-sensitive molecules, consider a chelator with faster kinetics at lower temperatures. | |
| Presence of competing metal ion impurities. | Use high-purity reagents and metal-free buffers. Consider pre-treating buffers with Chelex resin. | |
| High Incorporation but Low Radiochemical Purity (RCP) | Radiolysis of the targeting molecule. | Add a radioprotectant like ascorbic acid to the reaction mixture. A minimal final concentration of 0.9 mmol/L was found to be necessary for ~100 MBq of ²¹³Bi to maintain high RCP.[1][9] |
| Degradation of the precursor before labeling. | Ensure proper storage and handling of the targeting molecule to maintain its integrity. | |
| Inconsistent or Non-Reproducible Results | Variability in ²¹³Bi eluate quality from the generator. | Ensure consistent elution of high-purity ²¹³Bi from the 225Ac/213Bi generator. Low elution yields or breakthrough of the parent 225Ac can affect labeling.[5][10] |
| Pipetting errors with small volumes. | Use calibrated pipettes and careful technique, especially when working with costly and short-lived radionuclides. | |
| Fluctuation in reaction conditions (pH, temperature). | Precisely control all reaction parameters for each experiment. |
Experimental Protocols
Standard Protocol for Radiolabeling of DOTATATE with ²¹³Bi
This protocol is based on established methods for labeling DOTA-peptides.[1][2]
Materials:
-
²¹³Bi eluted from an 225Ac/213Bi generator (e.g., in 0.1 M HCl/0.1 M NaI).
-
DOTATATE peptide solution.
-
TRIS buffer (e.g., 0.15 M, pH 8.3).
-
Ascorbic acid solution.
-
DTPA solution (50 nmol) for quenching.
-
Heating block or water bath set to 95°C.
-
Reaction vial (e.g., Eppendorf tube).
Procedure:
-
In a reaction vial, combine the following in order:
-
DOTATATE (to a final amount of at least 3.5 nmol).
-
TRIS buffer to achieve the optimal pH (e.g., 8.3).
-
Ascorbic acid solution (to a final concentration of at least 0.9 mmol/L).
-
-
Add the ²¹³Bi eluate (e.g., up to 100 MBq in a final reaction volume of 800 µL).
-
Gently mix the contents.
-
Incubate the reaction vial at 95°C for 5 minutes.
-
Immediately after incubation, cool the vial on ice for 2 minutes.
-
Add DTPA solution to chelate any remaining free ²¹³Bi and stop the reaction.
-
Perform quality control using ITLC-SG and RP-HPLC to determine incorporation yield and radiochemical purity.
Quality Control Protocol: ITLC-SG for Incorporation Yield
Materials:
-
ITLC-SG strips.
-
Developing chamber.
-
Mobile phase: 0.1 M sodium citrate, pH 5.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Spot a small amount (1-2 µL) of the final reaction mixture onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the sodium citrate mobile phase.
-
Allow the mobile phase to travel up the strip until it is near the top.
-
Remove the strip and allow it to dry.
-
Analyze the strip using a radio-TLC scanner. The radiolabeled peptide-conjugate will remain at the origin (Rf = 0), while free ²¹³Bi will migrate with the solvent front (Rf = 1).
-
Calculate the incorporation yield as: (Counts at origin / Total counts on strip) x 100%.
Visualizations
Workflow for ²¹³Bi Radiolabeling of a DOTA-Peptide
Caption: Workflow for the radiolabeling of a DOTA-peptide with this compound.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low ²¹³Bi radiolabeling efficiency.
References
- 1. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues of Bismuth-213 Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismuth-213 (²¹³Bi) bioconjugates. Our goal is to help you overcome common stability challenges and ensure the integrity of your radiolabeled compounds for successful pre-clinical and clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with ²¹³Bi bioconjugates?
A1: The primary stability challenges with ²¹³Bi bioconjugates are:
-
In vivo dissociation: The release of the ²¹³Bi³⁺ ion from its chelator due to transchelation with endogenous proteins or other biological molecules. This can lead to non-specific accumulation of radioactivity in non-target tissues, particularly the kidneys, increasing toxicity.[1][2]
-
Radiolysis: The short half-life and high energy of the alpha particles emitted by ²¹³Bi and its decay daughters can cause damage to the bioconjugate itself, leading to reduced targeting affinity and efficacy.[3][4]
-
Low Radiochemical Purity (RCP): Incomplete radiolabeling or the presence of impurities can result in a lower percentage of the desired radiolabeled bioconjugate, compromising the quality and effectiveness of the agent.[5]
Q2: Which chelator is considered the "gold standard" for ²¹³Bi, and what are its limitations?
A2: The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is currently considered the "gold standard" for chelating ²¹³Bi.[1][6] Bioconjugates with ²¹³Bi-DOTA have demonstrated good stability both in vitro and in vivo for at least two hours.[1] However, DOTA has some drawbacks, including the need for heating during radiolabeling (typically 95°C for 5-10 minutes) and relatively high chelator concentrations to achieve quantitative yields, which can be challenging given the short 45.6-minute half-life of ²¹³Bi.[3][6][7]
Q3: Are there more stable alternatives to DOTA for chelating ²¹³Bi?
A3: Yes, research is ongoing to develop chelators with improved stability and more favorable labeling conditions. Some promising alternatives include:
-
CHX-A''-DTPA: This acyclic chelator has shown improved inertness compared to standard DTPA.[1][8] However, its stability is generally not as robust as DOTA.[8]
-
Phosphorus-containing cyclen derivatives (e.g., DOTP): These have demonstrated higher labeling efficiency at lower concentrations and temperatures compared to DOTA.[9] Furthermore, their ²¹³Bi complexes exhibit greater stability against demetallation in vitro.[9]
Q4: How does pH affect the stability and radiolabeling efficiency of ²¹³Bi bioconjugates?
A4: The pH of the reaction mixture is a critical parameter. For DOTA-based bioconjugates, radiolabeling is typically performed at a pH between 8 and 9 to achieve high radiochemical yields.[10] Deviations from the optimal pH can lead to the formation of insoluble ²¹³Bi species and reduced labeling efficiency.[3] It is crucial to carefully control the pH throughout the labeling process.
Q5: What is the role of ascorbic acid in the preparation of ²¹³Bi bioconjugates?
A5: Ascorbic acid is often added to the labeling mixture as a radioprotectant or "quencher."[3][4] The high radiation dose from ²¹³Bi can damage the targeting molecule (e.g., peptide or antibody). Ascorbic acid helps to scavenge free radicals generated by radiolysis, thereby preserving the integrity and function of the bioconjugate.[3]
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the reaction buffer and adjust to the optimal range for your specific chelator (e.g., pH 8-9 for DOTA).[10] |
| Insufficient Chelator/Peptide Concentration | Increase the concentration of the chelated bioconjugate. At least 3.5 nmol of DOTATATE was found to be required for high incorporation with 100 MBq of ²¹³Bi.[3][4] |
| Low Quality ²³Bi Eluate | Ensure the ²²⁵Ac/²¹³Bi generator is functioning correctly and providing high-purity ²¹³Bi.[6][8] |
| Presence of Metal Contaminants | Use high-purity reagents and metal-free buffers to avoid competition for the chelator. |
| Inadequate Heating (for DOTA) | Confirm that the reaction mixture reaches and is maintained at the recommended temperature (e.g., 95°C) for the specified duration.[3][6] |
Issue 2: In Vitro Instability (e.g., in human serum)
| Potential Cause | Troubleshooting Step |
| Weak Chelator | Consider using a more robust chelator like DOTA or a phosphorus-containing derivative such as DOTP.[1][9] |
| Transchelation | Evaluate the stability of the bioconjugate in the presence of a competing chelator like DTPA or EDTA to assess its kinetic inertness.[9][11] |
| Radiolytic Damage | Increase the concentration of a radioprotectant like ascorbic acid in the formulation. A minimal final concentration of 0.9 mmol/L of ascorbic acid was required for ~100 MBq of ²¹³Bi-DOTATATE.[3][4] |
Issue 3: High Kidney Uptake In Vivo
| Potential Cause | Troubleshooting Step |
| In Vivo Dissociation of ²¹³Bi | This is a strong indicator of poor in vivo stability. The primary solution is to use a more stable chelator. For instance, kidney uptake was significantly lower for ²⁰⁶Bi-CHX-A''-DTPA conjugates compared to ²⁰⁶Bi-DTPA conjugates.[1][8] |
| Biological Properties of the Targeting Vector | The size and charge of the bioconjugate can influence its biodistribution. Modifications to the vector molecule may be necessary. |
Quantitative Data Summary
Table 1: Comparison of Labeling Efficiency and Stability of ²¹³Bi-Chelates
| Chelator | Required Concentration for Labeling | Labeling Temperature | In Vitro Stability (% intact after 120 min in plasma) | Reference |
| CHX-A''-DTPA | ~1 µM | Ambient | 76% | [6][9] |
| DOTA | ~10 µM | 95°C | 85% | [6][9] |
| DOTP | Two orders of magnitude lower than CHX-A''-DTPA | 25°C and 95°C | >96% | [9] |
| DOTPH | Comparable to DOTP | 25°C and 95°C | >96% | [9] |
| DOTPEt | Comparable to DOTP | 25°C and 95°C | >96% | [9] |
Table 2: Optimized Radiolabeling Conditions for ²¹³Bi-DOTATATE
| Parameter | Optimized Value | Outcome | Reference |
| DOTATATE Amount | ≥ 3.5 nmol (for 100 MBq ²¹³Bi) | Incorporation ≥ 99% | [3][4] |
| TRIS Buffer Concentration | 0.15 mol/L | pH 8.3, RCP ≥ 85% | [3][4] |
| Ascorbic Acid Concentration | ≥ 0.9 mmol/L | Minimized radiation damage, RCP ≥ 85% | [3][4] |
| Reaction Temperature | 95°C | High incorporation | [3][4] |
| Reaction Time | 5 minutes | High incorporation | [3][4] |
Experimental Protocols
Protocol 1: Standard Radiolabeling of a DOTA-conjugated Peptide (e.g., DOTATATE) with ²¹³Bi
-
Preparation:
-
To a sterile reaction vial, add 7.0 nmol of DOTATATE.
-
Add TRIS buffer (0.34 mol/L) and ascorbic acid (71 mmol/L).
-
Add MilliQ water to a final volume of 200 µL before the addition of ²¹³Bi.[3]
-
-
Radiolabeling:
-
Quenching:
-
Immediately cool the vial on ice for 2 minutes to stop the reaction.
-
Add 50 nmol of diethylenetriaminepentaacetic acid (DTPA) to chelate any unbound ²¹³Bi.[3]
-
-
Quality Control:
Protocol 2: In Vitro Stability Assessment in Human Plasma
-
Preparation:
-
Prepare the ²¹³Bi-bioconjugate according to the established radiolabeling protocol.
-
-
Incubation:
-
Time Points:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.
-
-
Analysis:
Protocol 3: Transchelation Challenge with DTPA
-
Preparation:
-
Prepare the ²¹³Bi-bioconjugate.
-
-
Challenge:
-
Time Points and Analysis:
-
Follow the same procedure for time points and analysis as described in the plasma stability protocol to quantify the resistance to transchelation.[9]
-
Visualizations
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Kidney Uptake of Bismuth-213 Labeled Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bismuth-213 (²¹³Bi) labeled compounds. The focus is on strategies and methodologies to minimize renal uptake and mitigate potential nephrotoxicity during preclinical and clinical research.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
1. Issue: Higher than expected kidney uptake of the ²¹³Bi-labeled compound.
-
Question: We observed significantly higher radioactivity in the kidneys than anticipated in our mouse model. What are the potential causes and how can we troubleshoot this?
-
Answer: High renal uptake is a common challenge with radiolabeled peptides and other small molecules (<60 kDa) that are filtered by the glomerulus and reabsorbed in the proximal tubules.[1][2] Here are the primary factors to investigate:
-
Inadequate Renal Protection: The chosen kidney protection strategy may be insufficient.
-
Solution: Increase the dose of the protective agent (e.g., L-lysine) or consider a combination approach. Several studies have shown that a combination of agents, such as lysine and Gelofusine, can have an additive effect on reducing renal reabsorption.[1]
-
-
Compound Instability: The ²¹³Bi may be dissociating from its chelator in vivo. Free ²¹³Bi is known to accumulate in the kidneys.[2][3]
-
Free ²¹³Bi from ²²⁵Ac Decay: If you are working with an Actinium-225 (²²⁵Ac) labeled compound, the daughter nuclide ²¹³Bi can be released due to nuclear recoil and subsequently accumulate in the kidneys.[4][5][6] This non-equilibrium ²¹³Bi can be responsible for a significant portion of the total kidney radiation dose.[5][7]
-
Solution: This is an inherent challenge with ²²⁵Ac. Strategies to mitigate this include the co-administration of chelating agents to scavenge the released ²¹³Bi.[5]
-
-
Suboptimal Timing of Protective Agent: The timing of the administration of the protective agent relative to the radiopharmaceutical is critical.
-
Logical Flow for Troubleshooting High Kidney Uptake
Caption: A decision tree for troubleshooting high kidney uptake of ²¹³Bi compounds.
2. Issue: Inconsistent results with kidney protection agents.
-
Question: We are using L-lysine for kidney protection, but our results are variable between experiments. Why might this be happening?
-
Answer: Variability can stem from several experimental factors:
-
Animal Physiology: Differences in the age, weight, and hydration status of the animals can affect renal function and clearance rates.
-
Solution: Standardize your animal cohorts as much as possible. Ensure consistent access to water to maintain hydration.
-
Injection Procedure: The route and speed of injection for both the protective agent and the radiopharmaceutical can influence initial distribution.
-
Solution: Maintain a consistent and well-documented injection protocol (e.g., intravenous injection via the tail vein at a controlled rate).
-
Purity of Agents: The quality and purity of the L-lysine or other protective agents can impact their effectiveness.
-
Solution: Use high-purity, research-grade reagents from a reliable supplier. Prepare solutions fresh for each experiment.
-
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of renal uptake for ²¹³Bi-labeled compounds?
-
Answer: For most ²¹³Bi-labeled peptides and small proteins, the primary mechanism is glomerular filtration followed by reabsorption in the proximal tubule cells.[1][2] This reabsorption is largely mediated by endocytic receptors on the brush border membrane, with the megalin-cubilin system playing a significant role.[10] Once reabsorbed, the radiopharmaceutical is transported to lysosomes, where it can be retained for a prolonged period, leading to a high radiation dose to the kidney cells.
Mechanism of Renal Uptake and Intervention Strategies
Caption: Renal uptake pathway and points of intervention for ²¹³Bi compounds.
2. What are the most effective strategies to reduce kidney uptake?
-
Answer: There is no single "one size fits all" strategy, and the optimal approach may depend on the specific radiopharmaceutical.[1] However, several methods have proven effective:
-
Co-infusion of Amino Acids: The administration of positively charged amino acids, particularly lysine and arginine, is a standard clinical practice.[11][10] These amino acids compete with the radiolabeled peptide for reabsorption by the megalin receptor.[12]
-
Plasma Expanders: Succinylated gelatin-based plasma expanders, such as Gelofusine, have been shown to be highly effective at reducing renal uptake for various compounds, including those labeled with ²¹³Bi.[1][13][14][15][16] The mechanism is thought to involve inhibition of the endocytic receptor megalin.[1]
-
Structural Modification:
-
Charge Modification: Altering the overall charge of the radiopharmaceutical can influence its interaction with the negatively charged renal brush border, potentially reducing reabsorption.[1][17]
-
Cleavable Linkers: Introducing a linker between the radionuclide and the targeting molecule that can be cleaved by enzymes at the proximal tubular brush border is a promising strategy.[1][15][18] This allows the radioactive component to be released and excreted in the urine before it can be internalized by kidney cells.[15]
-
-
Combination Approaches: Combining strategies, such as co-infusing both lysine and Gelofusine, can produce an additive effect and further decrease kidney accumulation.[1]
-
3. How much reduction in kidney uptake can be expected with these strategies?
-
Answer: The degree of reduction is compound-specific, but significant decreases have been reported in preclinical and clinical studies. The following tables summarize reported data for various protective agents.
Table 1: Efficacy of Kidney Protection Agents on ²¹³Bi-Labeled Compounds
| Radiopharmaceutical | Protective Agent | Animal Model | Reduction in Kidney Uptake | Reference(s) |
| ²¹³Bi-DOTATATE | L-lysine | Mice | ~50% | [8][9][19] |
| ²¹³Bi-P-P4D | Gelofusine | Mice | ~50% | [1][16] |
| ²¹³Bi-DTPA-2Rs15d | Gelofusine | Mice | >50% | [1][16] |
| ²¹³Bi-PAI2 | Lysine | Mice | ~67% (3-fold decrease) | [20] |
Table 2: General Efficacy of Kidney Protection Agents (with other radionuclides)
| Radiopharmaceutical | Protective Agent | Animal Model | Reduction in Kidney Uptake | Reference(s) |
| ¹¹¹In-octreotide | Gelofusine | Rats | ~46% | [12] |
| ¹¹¹In-octreotide | Gelofusine | Humans | ~45% | [1] |
| ¹¹¹In-octreotide | Lysine | Rats/Mice | Comparable to Gelofusine | [13][14] |
4. Is there a standard protocol for a biodistribution study to assess kidney uptake?
-
Answer: Yes, a standardized protocol is crucial for obtaining reliable and reproducible data. Below is a detailed methodology for a typical ex vivo biodistribution study in rodents.
Experimental Protocols
Protocol: Ex Vivo Biodistribution of a ²¹³Bi-Labeled Compound in a Mouse Model
This protocol outlines the key steps for assessing the tissue distribution, with a focus on kidney uptake, of a novel ²¹³Bi-labeled compound.
1. Animal Model and Preparation:
- Model: Use a relevant mouse strain (e.g., BALB/c nude mice bearing tumors if applicable). Animals should be healthy and within a defined weight and age range.
- Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
- Housing: House animals in standard conditions with free access to food and water.
2. Preparation of Radiopharmaceutical and Protective Agents:
- Radiolabeling: Prepare the ²¹³Bi-labeled compound according to your established and validated protocol.[21] Perform quality control (e.g., ITLC/HPLC) to determine radiochemical purity, which should be >95%.
- Protective Agent: If used, prepare a sterile solution of the protective agent (e.g., L-lysine in saline). The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 100 µL).
3. Experimental Workflow:
Workflow for a Biodistribution Study
Caption: Standard experimental workflow for an ex vivo biodistribution study.
4. Injection Procedure:
- Divide animals into groups for each time point and for control vs. treatment (e.g., n=4-5 animals per group).
- If using a protective agent, administer it at the specified time before the radiopharmaceutical (e.g., inject L-lysine intraperitoneally 5-10 minutes before the radiotracer).[9]
- Administer a precise activity (e.g., 1-2 MBq) of the ²¹³Bi-labeled compound, typically via intravenous injection into the tail vein. Record the exact injected activity for each animal by measuring the syringe before and after injection.
5. Tissue Collection and Measurement:
- At designated time points post-injection (p.i.) (e.g., 10 min, 30 min, 60 min, 2h, considering the 45.6 min half-life of ²¹³Bi), euthanize the animals using an approved method.[22][23]
- Promptly dissect organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor.
- Rinse tissues to remove excess blood, blot dry, place them in pre-weighed tubes, and record the wet weight of each tissue.[24]
- Measure the radioactivity in each sample and in standards (representing the injected dose) using a calibrated gamma counter. Record the time of measurement.
6. Data Analysis:
- Decay Correction: Correct all radioactivity counts back to a common time point (e.g., the time of injection) to account for the physical decay of ²¹³Bi.
- Calculation of %ID/g: For each tissue, calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. Renal uptake of this compound and its contribution to kidney radiation dose following administration of actinium-225-labeled antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Tracking System May Improve Our Understanding of Targeted Alpha Therapy | HUN-REN [hun-ren.hu]
- 7. Renal uptake of this compound and its contribution to kidney radiation dose following administration of actinium-225-labeled antibody. [vivo.weill.cornell.edu]
- 8. Improved safety and efficacy of 213Bi-DOTATATE-targeted alpha therapy of somatostatin receptor-expressing neuroendocrine tumors in mice pre-treated with L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of alpha-emitting 213Bi-labeled antibody constructs for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Biodistribution of free Francium-221 and this compound in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedizin.de [springermedizin.de]
Troubleshooting low yields from Ac-225/Bi-213 generators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinium-225/Bismuth-213 (Ac-225/Bi-213) generators.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Bi-213 elution yield lower than expected?
Low elution yield of Bismuth-213 (213Bi) is a common issue that can arise from several factors. The expected yield is typically in the range of 70-95%, depending on the specific generator type and elution conditions.[1][2][3]
Possible Causes and Solutions:
-
Insufficient Ingrowth Time: 213Bi is the daughter product of Actinium-225 (225Ac) decay. Sufficient time must be allowed for 213Bi to "grow in" to a state of transient equilibrium with its parent 225Ac. Eluting the generator too frequently will result in lower yields. For optimal yield, it is recommended to wait at least 2-3 hours between elutions, which allows for approximately 83% to 93% of the maximum 213Bi activity to be reached.[2][3]
-
Incorrect Eluent Composition: The chemical composition of the eluent is critical for selectively removing 213Bi from the generator's stationary phase while leaving 225Ac behind. The most common and effective eluent for cation exchange-based generators is a solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium iodide (NaI) or potassium iodide (KI).[1][2] Using an incorrect concentration or omitting one of the components will significantly reduce elution efficiency.
-
Degradation of the Generator Column (Radiolysis): Most conventional 225Ac/213Bi generators utilize an organic-based resin, such as AG MP-50.[4] Over time, the high-energy alpha particles emitted by 225Ac and its daughter products can damage the resin, a process known as radiolysis.[4][5] This degradation can lead to reduced binding capacity for 225Ac and channeling within the column, resulting in poor elution profiles and lower 213Bi yields. If radiolysis is suspected, the generator may need to be replaced.
-
Clogged Frits or Tubing: Physical obstruction within the generator system, such as clogged frits or tubing, can impede the flow of the eluent and prevent complete elution of the 213Bi. Visually inspect the generator for any blockages.
2. I am observing a high breakthrough of Ac-225 in my Bi-213 eluate. What should I do?
225Ac breakthrough is a critical issue as it can lead to unwanted radiation doses and interfere with downstream radiolabeling procedures. The acceptable breakthrough of 225Ac is typically very low, often less than 0.002%.[6]
Possible Causes and Solutions:
-
Radiolysis of the Resin: As mentioned previously, radiation damage to the organic resin can reduce its affinity for 225Ac, leading to its release into the eluate.[4]
-
Incorrect Loading of 225Ac: Improper loading of 225Ac onto the generator can result in a non-uniform distribution on the resin, creating localized areas of high radiation that accelerate resin degradation.[2]
-
Use of a Guard Column: To minimize 225Ac breakthrough, especially in clinical applications, a guard column can be placed after the primary generator.[6] This secondary column is designed to capture any 225Ac that may have leached from the primary column.
-
Generator Age: The performance of the generator will naturally decline over time due to radiolysis. If 225Ac breakthrough consistently increases, it is a strong indicator that the generator is nearing the end of its operational life and should be replaced.
3. How often can I elute the generator?
The optimal elution frequency is a balance between the desired 213Bi activity and the ingrowth time. After an elution, the 213Bi activity on the column begins to regenerate from the decay of 225Ac.
-
After 2 hours , approximately 83% of the maximum 213Bi activity is available.[2][3]
-
After 3 hours , this increases to about 93% of the maximum activity.[2][3]
-
Secular equilibrium is reached at around 5 hours .[6]
In most clinical and research settings, generators are typically eluted every 2-3 hours to provide a consistent and high-yield supply of 213Bi.[2][3][6]
Data Presentation
Table 1: Comparison of Different Ac-225/Bi-213 Generator Systems
| Generator Type | Stationary Phase | Typical Eluent | Bi-213 Elution Yield (%) | Ac-225 Breakthrough (%) | Reference |
| Standard Cation Exchange | AG MP-50 Resin | 0.1 M HCl / 0.1 M NaI | 76 ± 3 | < 0.00002 | [1][2] |
| Cation Exchange (SCX-2) | Propylsulfonic acid bonded silica | 0.1 M KI/HCl | 67 ± 9 | 0.002 ± 0.002 | [6] |
| Cation Exchange (SCX) | Benzenesulfonic acid bonded silica | 0.1 M KI/HCl | 72 ± 1 | 0.002 ± 0.002 | [6] |
| Two-Column System | Actinide Resin & AG MP-50 | 0.1 M HI | > 70 | Not Detected | [1][6] |
| Inverse Generator | Sulfonated Carbon | 1 M HCl | 94 | < 0.04 | [7] |
| Inverse Generator | Annealed Zirconium/Yttrium Oxides | 1 M HCl | up to 97 | up to 0.01 | [8] |
Experimental Protocols
Protocol 1: Determination of Bi-213 Elution Yield
Objective: To accurately measure the percentage of 213Bi recovered from the generator in a single elution.
Materials:
-
Ac-225/Bi-213 generator
-
Calibrated radionuclide dose calibrator
-
Appropriate shielding (e.g., lead bricks)
-
Collection vial
-
Eluent solution (e.g., 0.1 M HCl / 0.1 M NaI)
-
Micropipette
Procedure:
-
Pre-Elution Measurement: Before eluting the generator, measure the total activity of the generator using the dose calibrator. This measurement represents the activity of the parent 225Ac. Record this value as AAc-225.
-
Elution: Place a clean, empty collection vial at the outlet of the generator. Pass the recommended volume of eluent through the generator column and collect the eluate.
-
Post-Elution Measurement: Immediately measure the activity of the collected eluate in the dose calibrator. This measurement primarily corresponds to the activity of the eluted 213Bi. Record this value as ABi-213. Note the time of measurement.
-
Calculation of Elution Yield: The elution yield is calculated as the ratio of the eluted 213Bi activity to the initial 225Ac activity, expressed as a percentage.
Yield (%) = (ABi-213 / AAc-225) * 100
-
Decay Correction (Optional but Recommended): Since 213Bi has a short half-life (45.6 minutes), for the highest accuracy, decay correct the measured 213Bi activity back to the time of elution.
Protocol 2: Assessment of Ac-225 Breakthrough
Objective: To quantify the amount of 225Ac parent radionuclide present in the 213Bi eluate.
Materials:
-
213Bi eluate from the generator
-
Gamma spectrometer with a high-purity germanium (HPGe) detector
-
Appropriate sample vial for the detector
Procedure:
-
Initial Measurement: Measure the gamma spectrum of a known volume of the freshly eluted 213Bi solution. Identify the characteristic gamma peak for 213Bi at 440 keV.[3][9]
-
Decay Period: Store the eluate sample in a shielded location for at least 24 hours. This allows for the nearly complete decay of the short-lived 213Bi (half-life of 45.6 minutes).
-
Second Measurement: After the decay period, re-measure the gamma spectrum of the same sample.
-
Analysis: In the second spectrum, any remaining activity at the characteristic gamma emission energies for 225Ac (e.g., from its daughter 221Fr at 218 keV) indicates the presence of 225Ac breakthrough.[3][9]
-
Quantification: Quantify the 225Ac activity by comparing the peak areas to a calibrated source or by using the detector efficiency at that energy.
-
Calculation of Breakthrough: Express the 225Ac activity as a percentage of the initial 213Bi activity (decay-corrected to the time of elution).
Breakthrough (%) = (ActivityAc-225 / Initial ActivityBi-213) * 100
Visualizations
Caption: Troubleshooting workflow for low Bi-213 yield.
Caption: Simplified decay chain of Actinium-225 to stable Bismuth-209.
References
- 1. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing metal oxide-based stationary phases for the separation of Ac-225 and Bi-213 for biomedical applications [inis.iaea.org]
- 5. WO2003018852A1 - Method for rapid elution of this compound and uses thereof - Google Patents [patents.google.com]
- 6. 225 Ac/ 213 Bi radionuclide generators for the separation of 213 Bi towards clinical demands - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00326H [pubs.rsc.org]
- 7. Separation of 213Bi via an inverse 225Ac/213Bi radionuclide generator based on sulfonated carbon materials [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects [mdpi.com]
Technical Support Center: Optimizing Injection Protocols for Bismuth-213 in Animal Studies
Welcome to the technical support center for optimizing injection protocols for Bismuth-213 (²¹³Bi) in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during preclinical experiments with this promising alpha-emitting radionuclide.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the preparation and administration of ²¹³Bi-labeled radiopharmaceuticals.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) of Injectate | Incomplete chelation of ²¹³Bi. | - Ensure optimal pH (typically 5.0-6.0) and temperature for the specific chelator used. - Verify the molar ratio of chelator to ²¹³Bi. An excess of the chelator is often required. - Check the purity of the ²¹³Bi eluate from the generator. |
| Radiolysis of the targeting vector or chelator. | - Add a radioprotectant such as ascorbic acid or gentisic acid to the formulation.[1] - Minimize the time between radiolabeling and injection. - Work with the lowest feasible radioactivity concentration. | |
| Presence of competing metal ions. | - Use metal-free buffers and vials. - Ensure the ²¹³Bi eluate is free from generator-derived metal impurities. | |
| High Kidney Uptake of the Radiopharmaceutical | In vivo dissociation of ²¹³Bi from the chelator. | - Use a more stable chelator for Bismuth, such as CHX-A''-DTPA or C-NETA, which have shown improved in vivo stability compared to DTPA.[2] - Evaluate different bifunctional chelators to identify the one with the best in vivo stability for your specific targeting molecule.[2][3] |
| Renal clearance pathway of the targeting molecule. | - Co-administer agents that can reduce renal reabsorption, such as lysine or Gelofusine.[4][5] - Preliminary studies have explored using metal chelators like DMSA or non-radioactive Bismuth to block renal binding sites.[6] | |
| Presence of free ²¹³Bi in the injectate. | - Ensure high radiochemical purity of the final product before injection.[7] | |
| Poor Tumor Uptake | Low specific activity of the radiopharmaceutical. | - Optimize the radiolabeling procedure to achieve the highest possible specific activity. - This allows for the injection of a sufficient radioactive dose without saturating the target receptors with an excess of the unlabeled vector. |
| Rapid clearance of the radiopharmaceutical. | - The short half-life of ²¹³Bi (45.6 minutes) requires a targeting vector with rapid tumor accumulation.[2] Consider using smaller targeting molecules like antibody fragments (e.g., sdAbs) or peptides that exhibit fast pharmacokinetics.[2][8] | |
| Aggregation of the radiolabeled protein. | - Ensure the antibody or protein is in a suitable buffer (pH, ionic strength) before and after labeling to maintain its stability.[9] - Avoid high concentrations of the antibody and excessive mechanical stress (e.g., vigorous vortexing).[9] - If using organic solvents to dissolve a labeling reagent, add it slowly to the antibody solution while mixing gently.[9] | |
| Variability in Biodistribution Data | Inconsistent injection technique. | - Ensure consistent intravenous (tail vein) injection. Extravasation can significantly alter the biodistribution profile.[10] - Use a consistent injection volume and rate for all animals in a study group. For mice, a bolus injection of ≤5 ml/kg is recommended.[5] |
| Formulation issues. | - Ensure the final formulation is isotonic and at a physiological pH to avoid animal distress and altered biodistribution. | |
| Animal-to-animal physiological differences. | - Use a sufficient number of animals per group to account for biological variability. |
Frequently Asked Questions (FAQs)
1. What is the recommended route of administration for ²¹³Bi-labeled compounds in mice?
Intravenous (IV) injection, typically via the tail vein, is the most common and recommended route for systemic delivery of ²¹³Bi-radiopharmaceuticals in mice.[11][12] This route ensures immediate entry into the circulation and allows for the rapid distribution of the short-lived ²¹³Bi to the target tissues. Intraperitoneal (IP) injection is generally not a suitable alternative as it can lead to slower absorption and potentially higher radiation doses to abdominal organs.
2. How can I minimize radiolytic damage to my ²¹³Bi-labeled molecule?
Due to the high energy of the alpha particles emitted by ²¹³Bi and its daughter nuclide ²¹³Po, radiolysis can be a significant issue, especially at high radioactivity concentrations. To mitigate this:
-
Use Radioprotectants: The addition of radical scavengers like ascorbic acid or gentisic acid to the formulation is highly recommended to protect the targeting molecule from radiolytic degradation.[1][13]
-
Work Quickly: The short half-life of ²¹³Bi necessitates a rapid workflow from elution and radiolabeling to injection.
-
Optimize Radioactivity Concentration: Use the lowest practical radioactivity concentration for your experiments.
3. What injection volume and rate should I use for tail vein injections in mice?
For bolus intravenous injections in mice, a maximum volume of 5 ml/kg of body weight is generally recommended to avoid adverse cardiovascular effects.[5] For a typical 25g mouse, this corresponds to 125 µL. The injection should be administered slowly and smoothly.
4. My biodistribution results show high kidney uptake. What can I do to reduce it?
High kidney uptake is a common challenge with radiometal-labeled compounds. Here are some strategies to address this:
-
Chelator Selection: The choice of chelator is critical. For ²¹³Bi, CHX-A''-DTPA has demonstrated superior in vivo stability and lower kidney retention compared to DTPA.[2] Newer chelators are continuously being developed and evaluated.
-
Renal Protection: Co-injection of positively charged amino acids like lysine can help to block the reabsorption of radiolabeled peptides in the kidney tubules, thereby reducing the renal radiation dose.[4][5]
-
Targeting Molecule Design: The physicochemical properties of the targeting molecule itself can influence renal clearance.
5. How stable are ²¹³Bi-labeled radiopharmaceuticals, and how long after preparation can I inject them?
Due to the short half-life of ²¹³Bi (45.6 minutes), injections should be performed as soon as possible after radiolabeling and quality control. The stability of the radiolabeled conjugate depends on the targeting molecule, the chelator, and the formulation. For example, ²¹³Bi-DOTATATE has been shown to be stable for up to 2 hours after labeling when prepared under optimized conditions.[14] It is crucial to determine the stability of your specific radiopharmaceutical under your experimental conditions.
Data Presentation
Table 1: Biodistribution of Free ²¹³Bi in Tumor-Bearing SCID Mice (% Injected Dose per Gram)
| Organ | 5 minutes post-injection | 15 minutes post-injection |
| Blood | 5.9 | 1.4 |
| Kidneys | 24.8 | 18.3 |
| Liver | 10.9 | 16.0 |
| Spleen | 4.9 | 6.0 |
| Data from a study with LNCaP tumor-bearing mice.[15][16] |
Table 2: Comparison of Kidney Uptake with Different Chelators for ²⁰⁵/²⁰⁶Bi in Mice (% Injected Dose per Gram at 1 hour)
| Chelator | Kidney Uptake (%ID/g) |
| C-NETA | 24.63 ± 2.79 |
| C-NE3TA | 4.69 ± 0.55 |
| Note: Data is for the surrogate isotopes ²⁰⁵/²⁰⁶Bi and highlights the significant impact of the chelator on renal accumulation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Tail Vein Injection in Mice
-
Animal Preparation: Place the mouse in a suitable restraint device. To facilitate vasodilation of the tail veins, warm the mouse under a heat lamp for a few minutes.
-
Tail Preparation: Swab the tail with 70% ethanol to clean the injection site and enhance visualization of the lateral tail veins.
-
Injection: Using a sterile 27-30 gauge needle attached to a syringe containing the ²¹³Bi-radiopharmaceutical, carefully insert the needle into one of the lateral tail veins.
-
Administration: Slowly inject the desired volume (typically not exceeding 5 ml/kg body weight for a bolus injection).[5] Observe for any signs of resistance or swelling at the injection site, which may indicate extravasation.
-
Post-Injection: After successfully administering the dose, gently withdraw the needle and apply light pressure to the injection site with a piece of gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Visualizations
Caption: Workflow for a typical preclinical study with ²¹³Bi.
Caption: Troubleshooting high kidney uptake of ²¹³Bi conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different chelators and different peptides together influence the in vitro and mouse in vivo properties of 99Tcm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Renal uptake of this compound and its contribution to kidney radiation dose following administration of actinium-225-labeled antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 213Bi-[DOTA0, Tyr3]octreotide peptide receptor radionuclide therapy of pancreatic tumors in a preclinical animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying and correcting for tail vein extravasation in small animal PET scans in cancer research: is there an impact on therapy assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution of free Francium-221 and this compound in Tumour-bearing SCID mice after successful development of Actinium-225/Francium-221 radionuclide generator Set-up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
Addressing radiation damage to targeting vectors during Bismuth-213 labeling
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bismuth-213 (²¹³Bi). It specifically addresses the challenges of radiation-induced damage to targeting vectors (antibodies, peptides, etc.) during the radiolabeling process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of damage to my targeting vector during ²¹³Bi labeling?
A: The primary cause is radiolysis. The high energy deposited by the alpha particles emitted during the decay of ²¹³Bi and its daughter, Polonium-213 (²¹³Po), generates reactive oxygen species (ROS) and other free radicals in the reaction mixture.[1][2][3] These highly reactive species can oxidize and degrade the targeting vector, leading to a loss of structural integrity and biological function, such as reduced immunoreactivity.[4] The cumulative absorbed radiation dose in the small volume of the reaction vial can be substantial, for example, 230 Gy per 100 MBq in just 30 minutes for a DOTATATE preparation.[5][6]
Q2: My radiochemical purity (RCP) is low. What are the common causes and how can I fix it?
A: Low radiochemical purity can stem from several factors:
-
Insufficient Vector Amount: Too little targeting vector relative to the amount of ²¹³Bi can lead to incomplete incorporation of the radionuclide. Ensure you are using an optimized amount of the peptide or antibody; for DOTATATE, at least 3.5 nmol was found to be necessary for high incorporation.[5]
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical.[7] Deviations from the optimal conditions for your specific chelator-vector conjugate can result in poor labeling efficiency.[7] For DOTA-peptides, a pH of 8.3-8.7 is often optimal.[8]
-
Radiolysis: Degradation of the vector during labeling can lead to the formation of radiolabeled impurities, lowering the RCP. The addition of a radioprotectant is crucial to mitigate this (see Q3).[5]
-
Poor Precursor Quality: Impurities or degradation products in the targeting vector stock can hinder the labeling reaction.[7] Ensure the purity of your vector before labeling.
Q3: What is the role of ascorbic acid or other "quenchers" in the labeling reaction?
A: Ascorbic acid acts as a radioprotectant or free-radical scavenger. During the labeling process, radiolysis of water generates damaging free radicals. Ascorbic acid readily neutralizes these species, thereby protecting the targeting vector from radiation-induced damage and preserving its integrity and function.[4] Using a sufficient concentration is critical; for labeling ~100 MBq of ²¹³Bi with DOTATATE, a minimal final concentration of 0.9 mmol/L of ascorbic acid was required to prevent significant damage.[5][6]
Q4: My labeled antibody shows reduced immunoreactivity. Why is this happening?
A: A decrease in immunoreactivity is a direct consequence of radiation damage to the antibody's structure, particularly to the antigen-binding sites.[4] Even if the radionuclide is successfully chelated, the high radiation dose within the vial can denature the protein.[1][4]
-
Troubleshooting Steps:
-
Increase Radioprotectant Concentration: This is the most effective way to abrogate the loss of immunoreactivity.[4]
-
Optimize Specific Activity: Using an excessively high amount of radioactivity for a given amount of antibody increases the radiation dose to each molecule. While high specific activity is often desired, a balance must be struck to avoid excessive damage.[9]
-
Minimize Labeling Time: The short half-life of ²¹³Bi (45.6 minutes) necessitates rapid labeling protocols.[1] Prolonged incubation increases the total radiation dose delivered to the vector.
-
Q5: Which chelator is best for ²¹³Bi? DOTA, DTPA, or something else?
A: The choice of chelator is a trade-off between labeling efficiency and the in vivo stability of the resulting complex.
-
DOTA: Often considered the "gold standard" due to the high thermodynamic stability of the ²¹³Bi-DOTA complex.[1] However, it typically requires harsh labeling conditions (e.g., 95°C for 5-30 minutes), which can be detrimental to sensitive proteins and are not ideal given the short half-life of ²¹³Bi.[1][3]
-
CHX-A''-DTPA: This acyclic chelator allows for faster labeling under milder conditions (e.g., room temperature), which is advantageous for ²¹³Bi.[1][10] However, the resulting complex is generally less stable in vivo compared to ²¹³Bi-DOTA, which can lead to the release of free ²¹³Bi and accumulation in non-target tissues like the kidneys.[1]
-
Newer Chelators: Research into chelators with phosphorus-containing pendant arms (e.g., DOTP) has shown promise, offering both efficient labeling under mild conditions and high complex stability.[11]
Quantitative Data Summary
Table 1: Comparison of Common Chelators for this compound
| Chelator | Typical Labeling Conditions | In Vitro Stability (Human Plasma, 2h) | Key Advantages | Key Disadvantages |
| DOTA | 95°C, 5-30 min, pH 4-9[1][3] | ~85%[11][12] | High complex stability ("gold standard")[1] | Harsh conditions, slow kinetics unsuitable for ²¹³Bi's short half-life[1] |
| CHX-A''-DTPA | Room temp, <15 min[9][10] | ~76%[11][12] | Fast labeling at mild temperatures[1] | Lower complex stability, potential for in vivo dissociation[1] |
| DOTP | 25°C or 95°C[11] | >96%[11] | Highly efficient labeling, high stability[11] | Less commercially available, still under investigation |
Table 2: Effect of Ascorbic Acid on ²¹³Bi-DOTATATE Labeling
| Ascorbic Acid Concentration (mmol/L) | Radiochemical Purity (RCP) | Notes |
| 0.1 | 75 ± 8 % | Insufficient protection against radiolysis.[8] |
| 0.3 | 83 ± 1 % | Improved, but still suboptimal protection.[8] |
| 0.9 | 87 ± 1 % | Minimal concentration required for high RCP (>85%). [5][8] |
| 7.9 | 86 ± 1 % | Higher concentrations do not significantly increase RCP further.[8] |
| 71 | 88 ± 0.4 % | Maintained high RCP.[8] |
Experimental Protocols
Protocol 1: Optimized Labeling of DOTATATE with this compound
This protocol is adapted from a published method for preclinical applications and aims to achieve high radiochemical purity while minimizing radiolysis.[5][8]
-
Reagent Preparation:
-
Elute ²¹³Bi from a validated ²²⁵Ac/²¹³Bi generator using 0.1 M HCl / 0.1 M NaI.
-
Prepare a stock solution of DOTATATE peptide.
-
Prepare a TRIS buffer solution (0.15 mol/L, pH adjusted to 8.3).
-
Prepare a fresh solution of ascorbic acid.
-
Prepare a quenching solution of diethylenetriaminepentaacetic acid (DTPA) (50 nmol).
-
-
Labeling Reaction:
-
In a sterile reaction vial, combine the following in order:
-
3.5 nmol of DOTATATE.
-
Ascorbic acid to a final concentration of at least 0.9 mmol/L.
-
TRIS buffer (0.15 mol/L).
-
Add up to 100 MBq of the eluted ²¹³Bi solution.
-
Adjust the final volume to 800 µL with sterile water.
-
-
The final pH of the reaction mixture should be approximately 8.3.
-
-
Incubation:
-
Incubate the reaction vial at 95°C for 5 minutes in a heating block.
-
-
Quenching:
-
Immediately after incubation, cool the vial on ice for 2 minutes.
-
Add 50 nmol of DTPA to the vial. This chelates any remaining free ²¹³Bi and stops the labeling reaction.
-
-
Quality Control:
-
Proceed immediately to quality control analysis (see Protocol 2) to determine the radiochemical purity (RCP). The product should remain stable with an RCP of ≥85% for up to 2 hours post-labeling.[5]
-
Protocol 2: Assessment of Radiochemical Purity by RP-HPLC
-
System Setup:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~95% A / 5% B to 20% A / 80% B over 20-30 minutes. (Note: Gradient must be optimized for the specific labeled vector).
-
Flow Rate: 1 mL/min.
-
-
Sample Analysis:
-
Inject a small aliquot (10-20 µL) of the final radiolabeled product onto the HPLC column.
-
Monitor the eluate with the radioactivity detector.
-
Identify the peaks corresponding to the intact ²¹³Bi-labeled vector, free ²¹³Bi (chelated by DTPA), and any radiolabeled impurities.
-
Calculate the RCP by integrating the peak areas:
-
RCP (%) = (Area of intact labeled vector peak / Total area of all radioactive peaks) x 100
-
-
Visualizations
Caption: Mechanism of radiolysis and the protective role of ascorbic acid.
Caption: Standard workflow for ²¹³Bi labeling of a targeting vector.
Caption: Troubleshooting guide for suboptimal ²¹³Bi labeling results.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy [inis.iaea.org]
- 7. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of alpha-emitting 213Bi-labeled antibody constructs for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Bismuth-213 Decontamination
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing and decontaminating spills of Bismuth-213 (Bi-213).
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with a this compound spill?
A1: this compound has a half-life of 45.6 minutes and decays through both beta and alpha emission.[1][2][3] The primary hazard comes from its decay product, Polonium-213 (Po-213), which is a potent alpha emitter with a very short half-life (4.2 microseconds) and high energy (8.375 MeV).[1][2] Alpha particles pose a significant internal hazard if inhaled, ingested, or absorbed through wounds. While the alpha particles from Bi-213 itself and its progeny have a short range and will not penetrate the outer layer of skin, internal contamination can deliver a high dose of radiation to tissues.[1][4] Bi-213 also emits gamma radiation (440 keV), which can contribute to external exposure.[3]
Q2: What immediate steps should I take after a this compound spill?
A2: The immediate response to a Bi-213 spill should follow the "SWIMS" principle:
-
S - Stop the spill and prevent it from spreading further. Cover the spill with absorbent paper.[5][6]
-
I - Isolate the contaminated area to prevent entry and cross-contamination.[5]
-
M - Minimize your exposure by leaving the immediate area and preventing the spread of contamination.[7]
-
S - Summon assistance by immediately notifying your institution's Radiation Safety Officer (RSO).[8][9]
Q3: What personal protective equipment (PPE) is required for cleaning up a Bi-213 spill?
A3: Appropriate PPE is crucial for preventing personal contamination. This includes:
-
Disposable waterproof gloves (double gloving is recommended).[10][11]
-
A lab coat.[5]
-
Eye protection.[5]
-
Booties or shoe coverings.[5]
Q4: What type of radiation detector should I use to survey for this compound contamination?
A4: For detecting the alpha particles emitted by Bi-213 and its progeny, an alpha-specific probe, such as a zinc sulfide (ZnS) scintillation detector, is preferable to a standard Geiger-Müller (GM) detector.[10][11] Alpha probes can filter out beta and gamma radiation, leading to lower background readings and a lower minimum detectable activity.[10][11] A thin-window GM survey meter can also be used to detect the beta and gamma emissions.[8]
Q5: What are the acceptable limits for residual surface contamination after a cleanup?
A5: The acceptable limits for residual contamination can vary by institution and regulatory body. However, a common guideline for alpha emitters is a removable contamination level of less than 20 dpm/100 cm². Always consult your institution's Radiation Safety Manual for specific action levels.
Troubleshooting Guides
Problem: I have repeatedly decontaminated the spill area, but my survey meter still shows readings above background levels.
| Possible Cause | Troubleshooting Step |
| Ineffective Decontamination Agent | The chemical form of the spilled Bi-213 may not be soluble in the cleaning agent used. Try a different decontamination solution, such as a commercial product like "Radiacwash" or "Count-Off," or a chelating agent like EDTA.[5][7][12] |
| Porous or Cracked Surface | The contamination may have penetrated a porous surface (e.g., unsealed concrete, wood) or cracks. If the contamination is "fixed" and cannot be removed, the area may need to be shielded or the contaminated material may need to be removed as radioactive waste.[6] |
| Contaminated Cleaning Equipment | You may be spreading the contamination with contaminated gloves, wipes, or survey equipment. Change gloves frequently and use fresh cleaning materials for each pass.[5] Decontaminate your survey meter probe after each measurement. |
| High Background Radiation | Ensure you are comparing your survey readings to the correct background level for that area. Background radiation levels can fluctuate. |
Problem: My alpha probe is not detecting any contamination, but I am certain a spill occurred.
| Possible Cause | Troubleshooting Step |
| Detector Malfunction | Check the battery and ensure the detector is functioning correctly by testing it with a known alpha source. |
| Probe Window is Too Far from the Surface | Alpha particles have a very short range in air. Ensure the detector window is held very close (within 1 cm) to the surface being surveyed. |
| Intervening Material | Any layer of material, including water, paper, or even a thin layer of dust, can block alpha particles from reaching the detector. Ensure the surface is dry and free of debris before surveying. |
| Contamination is Removable, Not Fixed | A direct survey may not detect low levels of removable contamination. Perform a wipe test to assess for removable alpha contamination. |
Quantitative Data Summary
Table 1: this compound Radiological Data
| Property | Value | Reference |
| Half-life | 45.6 minutes | [1][2] |
| Primary Emissions | Alpha (α), Beta (β), Gamma (γ) | [3] |
| Primary Alpha Energy (from Po-213) | 8.375 MeV | [1][2] |
| Primary Gamma Energy | 440 keV | [2][3] |
| Alpha Particle Range in Tissue | 40-85 µm | [1][2] |
Table 2: Decontamination Action Levels
| Condition | Action Level | Reference |
| Minor Spill Cleanup | < 1 mCi | [8] |
| Major Spill (Requires RSO) | > 10 µCi | [5] |
| Personnel Skin Contamination (Requires RSO notification) | > 10,000 dpm | [8] |
| Removable Alpha Contamination Limit | < 20 dpm/100 cm² | General Guideline |
Experimental Protocols
Protocol 1: Wipe Test for Removable Alpha Contamination
Objective: To determine the amount of removable radioactive contamination on a surface.
Materials:
-
Filter paper or cotton swab
-
Solvent (e.g., ethanol or deionized water)
-
Template to define a 100 cm² area (10 cm x 10 cm)
-
Forceps
-
Labeled sample container (e.g., vial or envelope)
-
Liquid Scintillation Counter or Gas-Flow Proportional Counter
Procedure:
-
Define a 100 cm² area on the surface to be tested.
-
Using forceps, moisten a piece of filter paper or a swab with the chosen solvent.
-
Wipe the 100 cm² area using moderate pressure. Move in an "S" pattern, starting from the outside and working inward to cover the entire area.
-
Place the wipe sample in a labeled container.
-
Analyze the sample using a Liquid Scintillation Counter or a Gas-Flow Proportional Counter to determine the activity in disintegrations per minute (dpm).
-
Record the result and compare it to the established action levels.
Visualizations
Caption: Workflow for a this compound spill response.
Caption: Decision tree for selecting a decontamination agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Decontamination of radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergency Procedures for Spills of Radioactive Materials | Research and Innovation [unh.edu]
- 6. olympichp.com [olympichp.com]
- 7. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 8. Radiation Spill Cleanup | Compliance and Risk Management [kent.edu]
- 9. ehs.utoronto.ca [ehs.utoronto.ca]
- 10. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. ehs.vt.edu [ehs.vt.edu]
Technical Support Center: Managing Radioactive Waste from Bismuth-213 Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and compliant management of radioactive waste generated from experiments involving Bismuth-213 (Bi-213).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering step-by-step solutions to ensure safety and experimental integrity.
| Problem | Possible Causes | Troubleshooting Steps |
| High Background Counts in Waste Assay | 1. Contamination of counting equipment. 2. Improper shielding of the detector. 3. Presence of unexpected long-lived contaminants in the waste. 4. Radon and its progeny in the air, especially for alpha-spectrometry. | 1. Perform a background count of the empty detector. If elevated, decontaminate the detector and counting chamber. 2. Ensure adequate shielding is in place for the type of radiation being measured. 3. Review the experimental protocol to identify potential sources of contamination. Consider gamma spectroscopy to identify unknown isotopes. 4. Purge the counting chamber with nitrogen gas before and during counting to reduce radon-induced background. |
| Unexpectedly High Activity in Liquid Waste | 1. Inefficient radiolabeling, leading to a higher concentration of unreacted Bi-213. 2. Spills or splashes during experimental procedures. 3. Inadequate rinsing of labware. | 1. Optimize the radiolabeling protocol, including reaction time, temperature, and pH. 2. Review handling procedures to minimize spills. Use absorbent materials on work surfaces. 3. Implement a multi-rinse protocol for all labware that has been in contact with Bi-213. |
| Contamination of Non-Radioactive Waste Stream | 1. Improper segregation of waste at the source. 2. Lack of clear labeling on waste containers. 3. Inadequate training of laboratory personnel. | 1. Reinforce waste segregation protocols at the point of generation. Use clearly marked and color-coded containers. 2. Ensure all waste containers are labeled with the radioisotope, date, and activity level. 3. Provide regular refresher training on radioactive waste management procedures to all lab personnel.[1] |
| Difficulty in Decontaminating Lab Surfaces | 1. Use of inappropriate decontamination agent. 2. Porous nature of the contaminated surface. 3. Delay in decontamination, allowing the contaminant to bind to the surface. | 1. Use a decontamination solution specifically designed for alpha-emitting radionuclides. 2. Cover porous surfaces with a protective, non-porous material before starting experiments. For existing contamination, consider surface removal if decontamination is not effective. 3. Decontaminate spills immediately to prevent fixation of the radionuclide. |
| Generator Elution Yield is Lower Than Expected | 1. Incomplete elution due to insufficient eluent volume or flow rate. 2. Channeling within the generator column. 3. Incorrect preparation of the eluent. | 1. Ensure the correct volume and flow rate of the eluent are used as per the manufacturer's instructions. 2. Gently tap the generator column to settle the resin bed. 3. Verify the concentration and pH of the eluent. For instance, a common eluent is a mixture of 0.1M HCl/0.1M NaI.[2] |
Frequently Asked Questions (FAQs)
1. What are the primary types of radioactive waste generated in Bi-213 experiments?
Waste from Bi-213 experiments is typically categorized as:
-
Dry Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), absorbent paper, pipette tips, and plasticware.
-
Liquid Waste: Aqueous solutions from radiolabeling procedures, rinse solutions from decontamination, and unused stock solutions.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
2. How should I segregate Bi-213 waste?
Proper segregation at the point of generation is crucial.[1] Use separate, clearly labeled containers for:
-
Short-lived waste (like Bi-213): This allows for decay-in-storage.
-
Long-lived waste: If any other long-lived radionuclides are used in the same lab space, they must be segregated.
-
Waste forms: Separate dry solids, liquids, and sharps.
3. What is the "decay-in-storage" protocol for Bi-213 waste?
Given its short half-life of approximately 45.6 minutes, the primary method for managing Bi-213 waste is decay-in-storage.[3][4] This involves:
-
Storing the waste in a designated, shielded, and secure area.
-
Holding the waste for at least 10 half-lives (approximately 7.6 hours for Bi-213) to allow the radioactivity to decay to background levels.
-
After the decay period, surveying the waste with a sensitive radiation detector (e.g., a Geiger-Muller counter) to ensure it is indistinguishable from background radiation before disposal as non-radioactive waste.[5]
4. What are the key safety precautions when handling Bi-213 waste?
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of gloves.
-
Shielding: Use appropriate shielding (e.g., lead or tungsten) for vials and waste containers to minimize beta and gamma exposure, although the primary hazard from Bi-213 is the alpha emission from its decay products.
-
Contamination Control: Work in a designated radioactive materials area, preferably within a fume hood or glove box, and use absorbent, disposable bench coverings.
-
Monitoring: Regularly monitor work areas and yourself for contamination using an appropriate survey meter.
5. How do I assay the activity of Bi-213 in my waste?
-
Liquid Scintillation Counting (LSC): This is a highly sensitive method for quantifying alpha and beta emitters in liquid samples or on wipes from surface contamination surveys.[6][7][8] The sample is mixed with a scintillation cocktail that emits light in proportion to the radioactive decay, which is then detected by the LSC.[6][7][8]
-
Gamma Spectrometry: Bi-213 has a characteristic gamma emission at 440 keV which can be used for non-destructive quantification of activity in waste packages.[3][9] This method is useful for assaying bulk waste items.[10][11][12][13]
6. What are the disposal limits for Bi-213 waste?
Disposal limits for radioactive waste are set by national and local regulatory bodies. For short-lived radionuclides like Bi-213, after adequate decay-in-storage and confirmation that radioactivity levels are at background, the waste can typically be disposed of as regular biohazardous or chemical waste, depending on its other properties. It is essential to consult your institution's Radiation Safety Officer (RSO) and the relevant regulations for specific limits.
Quantitative Data
Table 1: this compound Decay Characteristics
| Property | Value |
| Half-life | 45.6 minutes[3][4] |
| Primary Decay Mode | Beta decay (97.8%) to Polonium-213[3][4] |
| Alpha Decay Branch | 2.2% to Thallium-209[3][4] |
| Principal Alpha Particle Energy | 8.375 MeV (from Po-213 decay)[3] |
| Principal Gamma Emission | 440 keV[3][9] |
Table 2: Typical Elution Efficiencies for 225Ac/213Bi Generators
| Generator Type | Eluent | Elution Efficiency | Reference |
| Single-column AG MP-50 | 0.1 M NaI/0.1 M HCl | 76 ± 3% | [14] |
| Two-column ("Afrabis") | 10⁻⁵ M DTPA (pH 5.3) | ~85% in 1.0 mL | [14] |
| Inverse Generator System | 3 M NaNO₃ | Up to 97% in 0.5 mL | [15] |
Experimental Protocols
Protocol 1: Segregation and Collection of Bi-213 Solid Waste
-
Preparation: Place designated, labeled, and shielded waste containers lined with a plastic bag in the immediate work area before starting the experiment.
-
Segregation at Source: During the experiment, immediately place all contaminated solid items (e.g., gloves, pipette tips, absorbent paper) into the designated short-lived solid waste container.
-
Closure: Once the experiment is complete or the container is full, securely close the inner plastic bag.
-
Labeling: Ensure the container label is complete with the date, isotope (Bi-213), estimated activity, and the name of the researcher.
-
Transfer: Transfer the sealed container to the designated decay-in-storage area.
Protocol 2: Assay of Bi-213 in Liquid Waste using Liquid Scintillation Counting
-
Sample Preparation: Pipette a small, known volume (e.g., 100 µL) of the liquid waste into a liquid scintillation vial.
-
Cocktail Addition: Add an appropriate volume of a high-efficiency liquid scintillation cocktail (e.g., 5 mL) to the vial.
-
Homogenization: Cap the vial securely and invert it several times to ensure the sample is thoroughly mixed with the cocktail.
-
Dark Adaptation: Place the vial in a dark, temperature-controlled environment (often within the LSC instrument) for at least 15 minutes to allow for the decay of chemiluminescence.
-
Counting: Load the vial into the liquid scintillation counter and acquire data using a pre-set protocol for alpha/beta emitters.
-
Data Analysis: Use the counts per minute (CPM) and the instrument's counting efficiency to calculate the disintegrations per minute (DPM) and, subsequently, the activity concentration of the waste sample.
Visualizations
Caption: Decay chain of this compound.
Caption: Workflow for managing Bi-213 waste.
References
- 1. Radiopharmaceutical Waste Management → Term [energy.sustainability-directory.com]
- 2. uwm.edu [uwm.edu]
- 3. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. revvity.com [revvity.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. enen.eu [enen.eu]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. bmuv.de [bmuv.de]
- 13. info.ornl.gov [info.ornl.gov]
- 14. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Bismuth-213 versus Actinium-225 in Targeted Alpha Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapy (TAT) represents a paradigm shift in cancer treatment, utilizing the high linear energy transfer and short path length of alpha particles to deliver highly cytotoxic radiation directly to tumor cells while sparing surrounding healthy tissues.[1] Among the alpha-emitting radionuclides, Bismuth-213 (²¹³Bi) and Actinium-225 (²²⁵Ac) have garnered significant attention. This guide provides a comprehensive and objective comparison of these two prominent isotopes to inform research and development in this burgeoning field.
Physicochemical and Production Properties: A Tabular Comparison
The fundamental properties of ²¹³Bi and ²²⁵Ac dictate their suitability for different therapeutic strategies. The table below summarizes their key characteristics.
| Property | This compound (²¹³Bi) | Actinium-225 (²²⁵Ac) |
| Physical Half-Life | 45.6 minutes[2] | 9.92 days[3] |
| Alpha Energy (MeV) | 8.4 MeV (from ²¹³Po daughter)[4] | ~5.8 - 8.4 MeV (cascade of 4 alpha emissions)[5] |
| Decay Chain | Decays via β-emission to ²¹³Po, which emits a single α-particle.[6] | Decays through a cascade, releasing four net α-particles.[7] |
| Production Method | Eluted from a ²²⁵Ac/²¹³Bi generator, which contains the parent ²²⁵Ac.[6] | Primarily from the decay of Thorium-229 (²²⁹Th) or produced in cyclotrons/accelerators.[5][8] |
| Availability | Dependent on the availability of the parent, ²²⁵Ac.[9] | Historically limited, but production is increasing through initiatives like the DOE Isotope Program.[10] |
Decay Chain Analysis
The therapeutic potency of these isotopes is intrinsically linked to their decay cascades.
Caption: Decay cascade of this compound.
Caption: Decay cascade of Actinium-225.
Experimental Protocols
The preclinical and clinical evaluation of TAT agents involves a standardized set of experimental procedures.
1. Radiolabeling of Targeting Vectors
-
Objective: To stably chelate the radionuclide with a targeting molecule (e.g., antibody, peptide).
-
Methodology:
-
Chelator Conjugation: The targeting vector is covalently linked to a bifunctional chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or CHX-A''-DTPA (cyclohexyl-diethylenetriaminepentaacetic acid).
-
Radionuclide Preparation: ²¹³Bi is eluted from a ²²⁵Ac/²¹³Bi generator. ²²⁵Ac is typically supplied in a dilute acid solution.
-
Labeling Reaction: The radionuclide is incubated with the chelator-conjugated vector in a suitable buffer at a controlled pH and temperature.
-
Quality Control: Radiolabeling efficiency and radiochemical purity are assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
2. In Vitro Cytotoxicity Assays
-
Objective: To quantify the cell-killing ability of the radiolabeled conjugate.
-
Methodology:
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured.
-
Treatment: Cells are incubated with escalating concentrations of the radiolabeled compound.
-
Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, XTT) or by assessing the clonogenic survival.
-
Data Analysis: Dose-response curves are generated to calculate the IC50 value.
-
3. In Vivo Biodistribution Studies
-
Objective: To determine the pharmacokinetic profile and tumor-targeting efficacy of the radiopharmaceutical.
-
Methodology:
-
Animal Model: Typically, immunodeficient mice bearing human tumor xenografts are used.
-
Administration: The radiolabeled compound is administered, usually intravenously.
-
Tissue Analysis: At predetermined time points, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Data Expression: Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]
-
Experimental Workflow and Cellular Response
The development and mechanism of action of TAT agents follow a logical progression, from synthesis to cellular destruction.
Caption: Preclinical evaluation workflow for TAT agents.
Alpha particles induce complex DNA double-strand breaks, triggering a robust DNA damage response that often culminates in apoptosis.[12][13]
Caption: Alpha particle-induced DNA damage response.
Clinical Landscape and Future Directions
This compound: Early clinical trials with ²¹³Bi-lintuzumab in acute myeloid leukemia (AML) provided crucial proof-of-concept for TAT, demonstrating safety and anti-leukemic effects.[2][14] However, the short half-life of ²¹³Bi presents significant logistical hurdles, necessitating on-site generators and rapid synthesis, which has limited its broader clinical development, especially for solid tumors requiring longer targeting times.[14]
Actinium-225: The longer half-life of ²²⁵Ac is more amenable to targeting solid tumors with antibodies and larger molecules. Clinical studies, particularly with ²²⁵Ac-PSMA-617 for metastatic castration-resistant prostate cancer, have shown remarkable efficacy, even in patients who have failed other treatments.[15][16] The primary challenges for ²²⁵Ac are scaling up production to meet demand and managing the potential for off-target toxicity from its recoiling daughter isotopes.[17]
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. openmedscience.com [openmedscience.com]
- 4. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinium-225 in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 8. Actinium-225 Production – Nuclear Science Division [nuclearscience.lbl.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 11. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput alpha particle irradiation system for monitoring DNA damage repair, genome instability and screening in human cell and yeast model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Particle-induced DNA damage tracks in peripheral blood mononuclear cells of [223Ra]RaCl2-treated prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Studies with this compound and Actinium-225 for Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Actinium-225 shows clinical activity in prostate cancer [dailyreporter.esmo.org]
- 17. researchgate.net [researchgate.net]
Bismuth-213 vs. Beta-Emitters in Oncology: A Comparative Efficacy Guide
A detailed analysis of the preclinical and clinical evidence assessing the therapeutic potential of the alpha-emitter Bismuth-213 against traditional beta-emitting radionuclides in targeted cancer therapy.
The landscape of targeted radionuclide therapy is undergoing a paradigm shift, with a growing body of evidence suggesting the potent therapeutic advantages of alpha-emitters like this compound (²¹³Bi) over conventional beta-emitters such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y). This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Alpha particles, emitted by radionuclides like ²¹³Bi, possess high linear energy transfer (LET), depositing a large amount of energy over a very short distance (typically a few cell diameters).[1][2][3] This characteristic leads to highly localized and potent cytotoxicity, primarily through the induction of complex, difficult-to-repair DNA double-strand breaks.[2][4] In contrast, beta particles (electrons) have a lower LET and a longer range in tissue, resulting in more diffuse energy deposition and a greater reliance on single-strand DNA breaks for their cytotoxic effect.[1][2] These fundamental physical differences translate into significant disparities in biological effectiveness, with preclinical studies consistently demonstrating the superiority of targeted alpha therapy in various cancer models.[5][6][7][8]
Quantitative Comparison of Efficacy
The following tables summarize key quantitative data from comparative preclinical studies, highlighting the differences in therapeutic efficacy and safety between ²¹³Bi and beta-emitters.
Table 1: Comparative Efficacy in Solid Tumor Models
| Cancer Model | Targeting Agent | Radionuclide | Dose | Outcome | Reference |
| Human Colonic Cancer (Metastatic) | CO17-1A Fab' | ²¹³Bi | 700 µCi | 95% cure rate | [5][9] |
| ⁹⁰Y | 250 µCi | 20% cure rate | [5][9] | ||
| Human Prostate Carcinoma (PC-3) | DOTA-PESIN | ²¹³Bi | 25 MBq (MTD) | Significant tumor growth delay | [6][7] |
| ¹⁷⁷Lu | 112 MBq (MTD) | Minimal tumor growth delay | [6][7] | ||
| Human Prostate Carcinoma (PC-3) | AMBA | ²¹³Bi | 25 MBq (MTD) | Significant tumor growth delay | [6][7] |
Table 2: Comparative Cytotoxicity and Dosimetry in vitro
| Cell Line | Targeting Agent | Radionuclide | Absorbed Dose for 10% Survival | Relative Biological Effectiveness (RBE) | Reference |
| CA20948 (SSTR₂ positive) | DOTATATE | ²¹³Bi | 3 Gy | 6.0 (compared to ¹³⁷Cs) | [10][11] |
| ¹⁷⁷Lu | 18 Gy | N/A | [10] |
Table 3: Maximum Tolerated Doses (MTD) and Dose-Limiting Toxicities
| Targeting Agent | Radionuclide | MTD | Dose-Limiting Toxicity | Animal Model | Reference |
| CO17-1A Fab' | ²¹³Bi | 700 µCi (with lysine) | Myelotoxicity | Nude Mice | [5][9] |
| ⁹⁰Y | 250 µCi (with lysine) | Myelotoxicity | Nude Mice | [5][9] | |
| DOTA-PESIN | ²¹³Bi | 25 MBq | Kidney Damage (slight) | PC-3 Tumor-bearing Mice | [6][7] |
| ¹⁷⁷Lu | 112 MBq | Kidney Damage (minimal) | PC-3 Tumor-bearing Mice | [6][7] | |
| AMBA | ²¹³Bi | 25 MBq | Kidney Damage (marked) | PC-3 Tumor-bearing Mice | [6][7] |
Mechanism of Action: DNA Damage
The primary mechanism underlying the superior efficacy of alpha-emitters is the nature of the DNA damage they induce. The high LET of alpha particles leads to a high density of ionization events within a cell, resulting in complex DNA double-strand breaks (DSBs).[2][4] These complex lesions are often irreparable by cellular DNA repair mechanisms, leading to efficient cell death through apoptosis or mitotic catastrophe.[3][12] Beta-emitters, with their lower LET, predominantly cause single-strand breaks (SSBs) and simple DSBs, which can be more readily repaired by cancer cells, potentially leading to radioresistance.[1][2] Studies have shown that resistance to beta-emitters can be overcome by subsequent treatment with alpha-emitters.[13][14]
Experimental Protocols
The following section outlines a generalized experimental methodology for comparing the efficacy of ²¹³Bi and beta-emitter-labeled radiopharmaceuticals, based on protocols described in the cited literature.[5][6][7][15][16][17]
Radiopharmaceutical Preparation
-
Radionuclide Production: ²¹³Bi is typically obtained from an in-house Actinium-225/Bismuth-213 (²²⁵Ac/²¹³Bi) generator.[5][6][9] Beta-emitters like ⁹⁰Y and ¹⁷⁷Lu are commercially available.
-
Chelation and Labeling: The targeting molecule (e.g., antibody fragment, peptide) is conjugated with a bifunctional chelator (e.g., DOTA, DTPA).[4][5][6] The chelator-conjugated molecule is then incubated with the radionuclide under specific conditions of pH, temperature, and time to achieve high radiochemical purity.[11][13]
-
Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC). Binding affinity of the radiolabeled conjugate to its target is confirmed via in vitro cell binding assays.[11][13]
In Vitro Studies
-
Cell Lines: A panel of cancer cell lines with varying expression levels of the target molecule is used.
-
Cytotoxicity Assays: Cells are incubated with escalating concentrations of the radiopharmaceuticals. Cell survival is measured using clonogenic assays to determine the absorbed dose required to achieve a certain level of cell kill (e.g., 10% survival).[10][11]
-
DNA Damage Analysis: DNA double-strand breaks are quantified by immunofluorescence staining for γH2AX foci or by Western blot analysis for proteins involved in the DNA damage response pathway, such as cleaved Caspase-3.[14][18]
In Vivo Studies (Xenograft Models)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or intravenously inoculated with human cancer cells to establish solid tumors or disseminated disease models.[5][6][7]
-
Biodistribution: Animals are injected with the radiopharmaceuticals. At various time points, tissues and tumors are harvested, weighed, and their radioactivity is measured to determine the uptake and clearance of the agent.[5][6][7]
-
Therapy Studies: Tumor-bearing mice are randomized into treatment groups: untreated control, vehicle control, ²¹³Bi-labeled agent, and beta-emitter-labeled agent.
-
Efficacy Assessment: Tumor growth is monitored over time using caliper measurements. The primary endpoints are tumor growth delay and overall survival.[15][16]
-
Toxicity Assessment: Animal weight and overall health are monitored. At the end of the study, blood samples are collected for hematological analysis, and major organs (especially kidneys and bone marrow) are harvested for histological examination to assess toxicity.[5][6][7]
Conclusion and Future Directions
The evidence strongly indicates that targeted alpha therapy with this compound offers a significant therapeutic advantage over beta-emitters in preclinical settings. Its high LET and short-range radiation lead to more potent and localized cell killing, which is particularly advantageous for treating micrometastases and small tumor burdens.[1][6] While myelotoxicity and nephrotoxicity remain key considerations for both types of emitters, the higher efficacy of ²¹³Bi at equitoxic doses suggests a wider therapeutic window.[5]
Future research should focus on optimizing targeting molecules to further improve tumor-to-organ ratios, developing novel chelation strategies to ensure the stability of the radiopharmaceutical in vivo, and exploring combination therapies. As clinical trials continue to emerge, the full potential of this compound and other alpha-emitters in oncology will be further elucidated, potentially offering new hope for patients with hard-to-treat and resistant cancers.[13][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Alpha Therapy | Orano Med [oranomed.com]
- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-linear energy transfer (LET) alpha versus low-LET beta emitters in radioimmunotherapy of solid tumors: therapeutic efficacy and dose-limiting toxicity of 213Bi- versus 90Y-labeled CO17-1A Fab' fragments in a human colonic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Alpha- versus beta-particle radiopeptide therapy in a human prostate cancer model (213Bi-DOTA-PESIN and 213Bi-AMBA versus 177Lu-DOTA-PESIN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global comparison of targeted alpha vs targeted beta therapy for cancer: In vitro, in vivo and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy | PLOS One [journals.plos.org]
- 11. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α- Versus β-Emitting Radionuclides for Pretargeted Radioimmunotherapy of Carcinoembryonic Antigen–Expressing Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effective therapy with Bismuth-212 labeled macroaggregated albumin in orthotopic mouse breast tumor models [frontiersin.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Pretargeting radioimmunotherapy of a murine model of adult T-cell leukemia with the alpha-emitting radionuclide, bismuth 213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conventional and pretargeted radioimmunotherapy using this compound to target and treat non-Hodgkin lymphomas expressing CD20: a preclinical model toward optimal consolidation therapy to eradicate minimal residual disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Bismuth-213 in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of Bismuth-213 (²¹³Bi)-based radiopharmaceuticals against other therapeutic alternatives. Experimental data from key clinical studies are summarized to offer a clear perspective on the therapeutic efficacy of this promising alpha-emitter.
Overview of this compound in Targeted Alpha Therapy
This compound is a high-energy alpha-particle emitting radionuclide with a short half-life of 45.6 minutes.[1] Its high linear energy transfer (LET) and short path length in tissue make it a potent and precise tool for targeted alpha therapy (TAT), capable of inducing complex, difficult-to-repair DNA double-strand breaks in cancer cells, leading to their death.[2][3] This localized energy deposition minimizes damage to surrounding healthy tissues.[4] Clinical research has primarily focused on its application in hematologic malignancies and neuroendocrine tumors.
Comparative Efficacy of this compound Radiopharmaceuticals
The therapeutic efficacy of ²¹³Bi has been evaluated in various clinical settings. Below is a summary of key quantitative data from clinical trials involving ²¹³Bi-based therapies compared to alternatives.
Acute Myeloid Leukemia (AML)
²¹³Bi-Lintuzumab (anti-CD33 monoclonal antibody) has been the most extensively studied ²¹³Bi-agent for AML.
| Therapy | Trial Phase | Patient Population | N | Dosage | Overall Response Rate (ORR) | Median Response Duration | Key Findings & Toxicities |
| ²¹³Bi-Lintuzumab + Cytarabine | I/II | Newly Diagnosed or Relapsed/Refractory AML | 31 | 18.5-46.25 MBq/kg | 24% (for doses ≥37 MBq/kg) | 6 months (range, 2-12) | Tolerable, with remissions observed. Dose-limiting toxicity was myelosuppression. Transient grade 3/4 liver function abnormalities in 16% of patients.[5][6] |
| ²²⁵Ac-Lintuzumab + Low-Dose Cytarabine | I | Older Patients with Untreated AML | - | Up to 111 kBq/kg | 28% Objective Response | - | A second-generation construct with a longer half-life. Anti-leukemic activity was observed across all dose levels.[4][7] |
Neuroendocrine Tumors (NETs)
For NETs, ²¹³Bi-DOTATOC has been investigated, particularly in patients who have become refractory to beta-emitter therapy.
| Therapy | Trial | Patient Population | N | Dosage | Key Efficacy Results | Key Toxicity Findings |
| ²¹³Bi-DOTATOC | First-in-human | Progressive, advanced metastatic NETs refractory to ⁹⁰Y/¹⁷⁷Lu-DOTATOC | 8 | Up to 4 GBq cumulative activity (intra-arterial or systemic) | Enduring responses observed in all patients.[8][9] Minimal effective dose for partial remission was 1 GBq.[10] | Moderate chronic kidney toxicity. Acute hematotoxicity was less pronounced than with preceding beta-therapies.[8][9] |
| Beta-Emitters (⁹⁰Y/¹⁷⁷Lu-DOTATOC) | Pre-treatment for the ²¹³Bi-DOTATOC cohort | - | - | - | Patients had become refractory to this therapy. | - |
Other Malignancies (Preclinical and Early Clinical Data)
| Cancer Type | ²¹³Bi-Agent | Model | Comparator | Key Efficacy Findings |
| Prostate Cancer | ²¹³Bi-PSMA-617 | First-in-human (case report) | - | Remarkable molecular imaging and biochemical response (PSA decrease from 237 to 43 µg/L).[1] |
| Prostate Cancer | ²¹³Bi-PSMA I&T / ²¹³Bi-JVZ-008 | Preclinical (xenograft mice) | - | Good tumor uptake and induction of DNA double-strand breaks.[11] |
| Bladder Cancer | ²¹³Bi-anti-EGFR-mAb | Preclinical (xenograft mice) | Mitomycin C | 90% survival >300 days with 0.925 MBq vs. 40-50% for Mitomycin C. No nephrotoxicity observed with the ²¹³Bi agent.[12] |
| Leukemia | ²¹³Bi-DOTA-biotin (pretargeted) | Preclinical (xenograft mice) | ⁹⁰Y-DOTA-biotin | 80% of mice survived >100 days leukemia-free with ²¹³Bi vs. 20% with ⁹⁰Y.[13] |
Experimental Protocols
²¹³Bi-Lintuzumab + Cytarabine for AML (Phase I/II Trial)
-
Objective: To determine the maximum tolerated dose (MTD) and anti-leukemic effects of ²¹³Bi-lintuzumab following partially cytoreductive chemotherapy.
-
Patient Population: 31 patients with newly diagnosed (n=13) or relapsed/refractory (n=18) AML. Median age was 67 years.
-
Treatment Regimen:
-
Cytoreduction: Patients received cytarabine at a dose of 200 mg/m²/day by continuous intravenous infusion for 5 days.
-
Radioimmunotherapy: Within 8 days of completing cytarabine, patients received ²¹³Bi-lintuzumab. Due to the short half-life of ²¹³Bi, the dose was administered in 2 to 4 injections over 1 to 2 days.
-
-
Dose Escalation: Four dose levels of ²¹³Bi-lintuzumab were tested in the phase I portion: 18.5, 27.75, 37, and 46.25 MBq/kg. The MTD was determined to be 37 MBq/kg.
-
Response Assessment: Response was evaluated based on standard criteria for AML, including bone marrow blast percentage and recovery of peripheral blood counts.[6][14]
²¹³Bi-DOTATOC for Neuroendocrine Tumors (First-in-Human Study)
-
Objective: To evaluate the safety and efficacy of ²¹³Bi-DOTATOC in patients with NETs refractory to beta-emitter therapy.
-
Patient Population: 8 patients with progressive, advanced neuroendocrine liver metastases (n=7) or bone marrow carcinosis (n=1) who were refractory to treatment with ⁹⁰Y/¹⁷⁷Lu-DOTATOC.
-
Treatment Regimen:
-
For patients with liver-dominant disease (n=7), ²¹³Bi-DOTATOC was administered via intra-arterial infusion into the hepatic artery.
-
For the patient with bone marrow carcinosis (n=1), a systemic intravenous infusion was used.
-
-
Dosage: Cumulative activities of up to 4 GBq per patient were administered, with single treatment cycles escalating from 1 to 4 GBq.
-
Response Assessment:
-
Radiological: Contrast-enhanced MRI and ⁶⁸Ga-DOTATOC-PET/CT were used to assess tumor response.
-
Toxicity: Hematological, kidney, and endocrine toxicities were assessed according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Biodistribution: 440 keV gamma emission scans were used to evaluate the in vivo distribution of ²¹³Bi-DOTATOC.[8][9]
-
Signaling Pathways and Mechanisms of Action
Targeted alpha therapy with this compound induces potent cytotoxicity primarily through the generation of complex DNA double-strand breaks (DSBs).[2] This extensive DNA damage triggers a cascade of cellular responses, ultimately leading to cancer cell death.
Figure 1. Simplified signaling pathway of this compound induced cell death.
The induction of DSBs by alpha particles activates the ATM (Ataxia Telangiectasia Mutated) kinase, a master regulator of the DNA damage response.[3] This activation initiates signaling cascades that lead to cell cycle arrest, allowing time for DNA repair through mechanisms like non-homologous end joining (NHEJ) and homologous recombination (HR). However, the complex nature of alpha-particle-induced damage often overwhelms these repair mechanisms.[3] This unrepairable damage can lead to various forms of cell death, including apoptosis (programmed cell death), mitotic catastrophe, autophagy, and necrosis.[2]
Experimental Workflow for Pretargeted Radioimmunotherapy
Pretargeted radioimmunotherapy (PRIT) is a multi-step strategy designed to improve the therapeutic index of short-lived radionuclides like ²¹³Bi by separating the tumor-targeting step from the delivery of the radioactive payload.
Figure 2. Three-step workflow for pretargeted radioimmunotherapy with this compound.
This approach allows the antibody-streptavidin conjugate to accumulate at the tumor site while unbound conjugate is cleared from circulation before the administration of the short-lived and highly potent ²¹³Bi-DOTA-biotin.[13]
Conclusion
Clinical trials have demonstrated the therapeutic potential of this compound in treating malignancies like acute myeloid leukemia and neuroendocrine tumors, particularly in patient populations with limited treatment options. Its ability to overcome resistance to beta-emitter therapies is a significant advantage. The primary limitation of ²¹³Bi is its short half-life, which necessitates on-site generator production and has led to the exploration of longer-lived alpha-emitters like Actinium-225 as "second-generation" alternatives.[4] Nevertheless, the data from ²¹³Bi clinical trials provide a strong validation of the targeted alpha therapy concept and continue to inform the development of next-generation radiopharmaceuticals. Further clinical investigation, particularly in solid tumors such as prostate and bladder cancer, is warranted to fully elucidate the therapeutic efficacy of this compound.
References
- 1. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Studies with this compound and Actinium-225 for Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential Cytarabine and Alpha-Particle Immunotherapy with this compound-Lintuzumab (HuM195) for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential cytarabine and alpha-particle immunotherapy with this compound-lintuzumab (HuM195) for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ²¹³Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Intravesical alpha-radioimmunotherapy with 213Bi-anti-EGFR-mAb defeats human bladder carcinoma in xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-CD45 pretargeted radioimmunotherapy using this compound: high rates of complete remission and long-term survival in a mouse myeloid leukemia xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpmer.com [jpmer.com]
A Head-to-Head Comparison of Chelators for Bismuth-213 in Targeted Alpha Therapy
For researchers, scientists, and drug development professionals, the choice of a chelator is critical to the success of Bismuth-213 (213Bi) based Targeted Alpha Therapy (TAT). The stability of the 213Bi-chelator complex is paramount to ensure the potent, short-range alpha particles are delivered directly to tumor cells, minimizing off-target toxicity. This guide provides an objective, data-driven comparison of commonly used and emerging chelators for 213Bi, summarizing key performance indicators and detailing the experimental protocols used for their evaluation.
This compound is a promising alpha-emitting radionuclide for TAT, with a short half-life of 45.6 minutes.[1] Its decay cascade releases high-energy alpha particles that are highly cytotoxic to cancer cells.[1] However, the therapeutic efficacy of 213Bi is contingent on the robustness of the chelation chemistry that tethers it to a tumor-targeting vector, such as an antibody or peptide.[1] An ideal chelator for 213Bi should exhibit rapid radiolabeling kinetics at physiological conditions and form a highly stable complex that prevents the release of free 213Bi in vivo, which can accumulate in non-target tissues like the kidneys.[2]
This guide focuses on a comparative analysis of the most prominent chelators for 213Bi: the acyclic chelator DTPA and its derivative CHX-A''-DTPA, the macrocyclic "gold standard" DOTA, and novel phosphorus-containing analogues.
Comparative Performance Data
The selection of an appropriate chelator for 213Bi involves a trade-off between labeling efficiency and in vitro/in vivo stability. The following tables summarize the quantitative data from comparative studies.
Table 1: Radiolabeling Efficiency of 213Bi with Various Chelators
| Chelator | Concentration (µM) | Temperature (°C) | Reaction Time (min) | Radiolabeling Yield (%) | Reference |
| DOTA | 10 | 95 | 5 | Not specified, but requires high temp | [1][3] |
| 100 | 25 | 5 | < 20 (estimated from graph) | [3] | |
| 100 | 95 | 5 | ~80 | [3] | |
| CHX-A''-DTPA | 1 | Not specified | Not specified | Sufficient for quantitative yields | [1] |
| 100 | 25 | 5 | ~85 | [3] | |
| 100 | 95 | 5 | > 95 | [3] | |
| DOTP | 1 | 25 | 5 | ~80 | [3] |
| 1 | 95 | 5 | > 95 | [3] | |
| 0.01 | 25 | 5 | ~70 | [3] | |
| 0.01 | 95 | 5 | > 95 | [3] |
Table 2: In Vitro Stability of 213Bi-Chelator Complexes
| Chelator | Medium | Incubation Time (min) | Intact Complex (%) | Reference |
| DOTA | Human Plasma | 120 | 85 | [3] |
| CHX-A''-DTPA | Human Plasma | 120 | 76 | [3] |
| DOTP | Human Plasma | 120 | > 96 | [3] |
| DOTPH | Human Plasma | 120 | > 96 | [3] |
| DOTPEt | Human Plasma | 120 | > 96 | [3] |
Table 3: In Vivo Stability Marker (Kidney Uptake)
| Chelator Conjugated to B72.3-mAb | Kidney Uptake (%ID/g) | Significance | Reference |
| DTPA | 27.2 | High uptake suggests poor in vivo stability | [1] |
| CHX-A''-DTPA | 7.8 | Significantly improved stability over DTPA | [1] |
| 1B4M-DTPA | 13.2 | Intermediate stability | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of 213Bi chelators.
Radiolabeling of Chelators with 213Bi
Objective: To determine the efficiency of incorporating 213Bi into the chelator.
Materials:
-
213Bi eluate from a 225Ac/213Bi generator.
-
Chelator solutions of varying concentrations (e.g., DOTA, CHX-A''-DTPA, DOTP) in a suitable buffer (e.g., pH 5.5).
-
Heating block or water bath.
-
Radio-TLC system for quality control.
Procedure:
-
A defined volume of the chelator solution is added to a reaction vial.
-
The 213Bi eluate is added to the vial.
-
The reaction mixture is incubated for a specified time (e.g., 5 minutes) at a specific temperature (e.g., 25°C or 95°C).[3]
-
The reaction is stopped, and the percentage of 213Bi incorporation is determined using radio-TLC.
In Vitro Stability in Human Plasma
Objective: To assess the stability of the 213Bi-chelator complex in a biologically relevant medium.
Materials:
-
213Bi-labeled chelator complex.
-
Human plasma.
-
Incubator at 37°C.
-
Radio-TLC system.
Procedure:
-
A small volume (e.g., 10 µL) of the 213Bi-labeled chelator solution is added to a larger volume (e.g., 90 µL) of human plasma.[3]
-
The mixture is incubated at 37°C for various time points (e.g., up to 120 minutes).[3]
-
At each time point, an aliquot is taken, and the fraction of intact radiolabeled complex is analyzed by radio-TLC.[3]
-
Values are normalized to the fraction of the radiometal complex at time zero.[3]
Transchelation Challenge with DTPA
Objective: To evaluate the kinetic inertness of the 213Bi-chelator complex in the presence of a competing chelator.
Materials:
-
213Bi-labeled chelator complex.
-
A solution of a competing chelator, typically 0.1 M aqueous sodium DTPA at pH 7.5.[3]
-
Incubator at 37°C.
-
Radio-TLC system.
Procedure:
-
10 µL of the 213Bi-labeled chelator solution is added to 90 µL of the competing DTPA solution.[3]
-
The mixture is incubated at 37°C.[3]
-
The percentage of intact 213Bi-chelator complex is measured at different time intervals using radio-TLC to assess the rate of transchelation.[3]
Visualizing Key Processes
To better understand the context and workflows, the following diagrams illustrate the decay pathway of 213Bi and a typical experimental workflow for chelator evaluation.
References
A Comparative Analysis of Preclinical Bismuth-213 Targeted Alpha Therapy
For Immediate Release
A comprehensive cross-study analysis of preclinical data on Bismuth-213 (²¹³Bi), a promising alpha-emitting radionuclide, reveals its significant therapeutic potential across a range of cancers. This report provides researchers, scientists, and drug development professionals with a comparative guide to the efficacy, safety, and underlying mechanisms of ²¹³Bi-based targeted alpha therapy (TAT) in various preclinical models.
This guide synthesizes quantitative data from key preclinical studies on ²¹³Bi in non-Hodgkin's lymphoma, adult T-cell leukemia, breast cancer, prostate cancer, melanoma, and ovarian cancer. The data is presented in structured tables for easy comparison of therapeutic agents, dosing regimens, and outcomes. Detailed experimental protocols for pivotal studies are also provided to support the replication and advancement of this research.
Therapeutic Efficacy and Safety: A Tabular Comparison
The following tables summarize the key findings from preclinical studies of ²¹³Bi, offering a comparative overview of its application in different cancer models.
Table 1: Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Therapeutic Agent | Tumor Model | Dosing Regimen | Key Efficacy Outcomes | Citation(s) |
| Non-Hodgkin's Lymphoma | ²¹³Bi-anti-CD20 (Rituximab) | SCID mice with disseminated Raji cell xenografts | Single dose of 100 µCi | 75% of mice survived, with all but one survivor cured. Significant tumor growth delay compared to controls. | [1][2][3] |
| Non-Hodgkin's Lymphoma | Pretargeted ²¹³Bi-DOTA-biotin with anti-CD20 1F5(scFv)4SA | Athymic mice with Ramos lymphoma xenografts | 600 µCi | Marked tumor growth delay; mean tumor volume of 0.01 ± 0.02 mm³ vs. 203.38 ± 83.03 mm³ in controls after 19 days. Median survival of 90 days vs. 23 days for control. | [4][5] |
| Adult T-cell Leukemia | Pretargeted ²¹³Bi-DOTA-biotin with anti-Tac (anti-CD25) | NOD/SCID mice with MET-1 xenografts | 250 µCi (9.25 MBq) | Significant inhibition of tumor growth and prolongation of survival. | [6] |
| Breast Cancer (Micrometastases) | ²¹³Bi-PAI2 | Nude mice with MDA-MB-231 cell xenografts | Single local or systemic (i.p.) injection | Complete inhibition of tumor growth at 2 days post-cell inoculation. Dose-dependent tumor growth inhibition with systemic administration. | [7] |
| Breast Cancer (Metastases) | ²¹³Bi-anti-rat HER-2/neu (7.16.4) | HER-2/neu transgenic mice | Three consecutive daily i.v. injections (total dose 120 µCi) | Median survival improved to 41 days compared to 28 days for the control group. | [8] |
| Prostate Cancer | ²¹³Bi-PAI2 | Athymic nude mice with PC3 cell xenografts | Single i.p. injection of 6.0 mCi/kg | Complete inhibition of tumor growth. | [9][10] |
| Prostate Cancer | ²¹³Bi-PAI2 | Nude mice with PC3 cell xenografts | Multiple dose i.p. injection (total dose of 947 MBq/kg over 5 days) | Complete tumor growth inhibition. | [11] |
| Prostate Cancer | ²¹³Bi-L1 (PSMA-targeted) | Mice with PSMA+ PC3 PIP flank xenografts | Single dose of 3.7 MBq | Tumor control (Vt/V0 ≤ 10) for 35 days compared to 15 days for the untreated group. | [12] |
| Melanoma | ²¹³Bi-9.2.27 (anti-MCSP) | Nude mice with melanoma xenografts | Intralesional injection of 100 µCi | Complete regression of melanomas up to 300 mm³. | [13] |
| Melanoma | ²¹³Bi-anti-hPD-L1 | NSG mice with M113PD-L1+ melanoma xenografts | i.v. injection of 125 or 165 kBq/g | Significant tumor growth delay compared to controls. | [14] |
| Ovarian Cancer | ²¹³Bi-anti-CD138 | Nude mice with SHIN-3 cell xenografts | 7.4 MBq and 11.1 MBq | Significantly improved survival. | [15] |
| Ovarian Cancer | ²¹³Bi-C595 (anti-MUC1) | Ovarian cancer ascites mouse model | Single i.p. injection of 355 MBq/kg | Prolonged survival by 25 days. | [16] |
| Ovarian Cancer | ²¹³Bi-DTPA-2Rs15d (anti-HER2 sdAb) | HER2pos tumor model with peritoneal metastasis | Not specified | Significant increase in median survival. | [17][18] |
Table 2: Safety and Toxicity of this compound in Preclinical Models
| Cancer Type | Therapeutic Agent | Animal Model | Maximum Tolerated Dose (MTD) / Key Toxicity Findings | Citation(s) |
| Non-Hodgkin's Lymphoma | Pretargeted ²¹³Bi-DOTA-biotin with anti-CD20 | Athymic mice | Well tolerated with no treatment-related mortalities. | [4][5] |
| Breast Cancer | ²¹³Bi-PAI2 | Nude mice | Up to 100 µCi is well tolerated. | [7] |
| Prostate Cancer | ²¹³Bi-PAI2 | Mice and Rabbits | MTD in mice: 350 MBq/kg. Radiation nephropathy is the dose-limiting toxicity. | [19] |
| Melanoma | ²¹³Bi-9.2.27 | Nude mice | MTD for intraperitoneal injection: 8 mCi/kg. For intralesional injection: 10 mCi/kg. | [13] |
| Melanoma | ²¹³Bi-anti-hPD-L1 | NSG mice | Activities of 205, 335, and 395 kBq/g were highly toxic. 125 kBq/g was determined to be the optimal treatment activity. | [14] |
| Ovarian Cancer | ²¹³Bi-C595 | Mice | MTD was more than 1180 MBq/kg up to 21 weeks. | [16] |
Experimental Protocols
Detailed methodologies for key preclinical studies are outlined below to facilitate experimental replication and further investigation.
Non-Hodgkin's Lymphoma (Pretargeted Approach)
-
Animal Model: Athymic mice bearing Ramos lymphoma xenografts.
-
Therapeutic Agent: Anti-CD20 1F5(scFv)4SA fusion protein followed by a dendrimeric clearing agent and [²¹³Bi]DOTA-biotin.
-
Dosing Regimen: A single intravenous injection of the anti-CD20 fusion protein, followed by the clearing agent and then 600 µCi of [²¹³Bi]DOTA-biotin.
-
Efficacy Evaluation: Tumor volume was measured regularly. Survival was monitored daily.
-
Toxicity Assessment: Treatment-related mortalities and general health of the mice were observed.[4][5]
Adult T-Cell Leukemia (Pretargeted Approach)
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice with MET-1 xenografts.
-
Therapeutic Agent: Anti-Tac (anti-CD25) antibody-streptavidin (HAT-SA) conjugate, followed by a synthetic clearing agent and then ²¹³Bi-DOTA-biotin.
-
Dosing Regimen: Intravenous administration of HAT-SA, followed 24 hours later by the clearing agent, and 4 hours after that by 250 µCi (9.25 MBq) of ²¹³Bi-DOTA-biotin.
-
Efficacy Evaluation: Tumor growth was monitored by measuring serum levels of soluble IL-2Rα. Survival of the mice was recorded.[6]
Breast Cancer Micrometastases
-
Animal Model: Nude mice with MDA-MB-231 breast cancer cell xenografts (2-day post-inoculation model).
-
Therapeutic Agent: ²¹³Bi-PAI2.
-
Dosing Regimen: A single local injection or a single systemic (intraperitoneal) administration.
-
Efficacy Evaluation: Tumor growth was monitored.
-
Toxicity Assessment: The general health and survival of the mice were observed. A dose of up to 100 µCi was found to be well tolerated.[7]
Prostate Cancer
-
Animal Model: Athymic nude mice with subcutaneous PC3 cell xenografts.
-
Therapeutic Agent: ²¹³Bi-PAI2.
-
Dosing Regimen:
-
Single intraperitoneal (i.p.) injections at doses of 1.5, 3.0, and 6.0 mCi/kg.
-
Multiple dose regimen with a total dose of 947 MBq/kg given over five successive days.
-
-
Efficacy Evaluation: Tumor growth was measured. The presence of lymph node metastases was assessed.
-
Toxicity Assessment: Biochemical and hematological examinations were performed.[9][10][11]
Signaling Pathways and Experimental Workflows
The cytotoxicity of alpha-particle emitters like ²¹³Bi is primarily driven by their ability to induce complex, difficult-to-repair DNA double-strand breaks (DSBs). This triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.
General DNA Damage Response to Alpha-Particle Radiation
Alpha particles deposit high energy in a very short range, leading to clustered DNA damage. This activates a complex signaling network aimed at either repairing the damage or initiating cell death if the damage is too severe.
Caption: DNA Damage Response Pathway to Alpha-Particle Radiation.
Experimental Workflow for Pretargeted Radioimmunotherapy
Pretargeted radioimmunotherapy is a multi-step approach designed to improve the therapeutic index by separating the delivery of the targeting antibody and the radionuclide.
Caption: Workflow of a 3-Step Pretargeted Radioimmunotherapy.
This comparative guide underscores the robust anti-tumor activity of this compound across a spectrum of preclinical cancer models. The data presented herein should serve as a valuable resource for the continued development and optimization of targeted alpha therapies for clinical applications.
References
- 1. Cure of Micrometastatic B-Cell Lymphoma in a SCID Mouse Model Using 213Bi-Anti-CD20 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Conventional and pretargeted radioimmunotherapy using this compound to target and treat non-Hodgkin lymphomas expressing CD20: a preclinical model toward optimal consolidation therapy to eradicate minimal residual disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional and pretargeted radioimmunotherapy using this compound to target and treat non-Hodgkin lymphomas expressing CD20: a preclinical model toward optimal consolidation therapy to eradicate minimal residual disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretargeting radioimmunotherapy of a murine model of adult T-cell leukemia with the alpha-emitting radionuclide, bismuth 213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of targeted alpha therapy for breast cancer using 213Bi-labelled-plasminogen activator inhibitor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 213Bi (α-Emitter)–Antibody Targeting of Breast Cancer Metastases in the neu-N Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 213Bi-PAI2 conjugate selectively induces apoptosis in PC3 metastatic prostate cancer cell line and shows anti-cancer activity in a xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 213Bi-PAI2 conjugate selectively induces apoptosis in PC3 metastatic prostate cancer cell line and shows anti-cancer activity in a xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies of this compound labeled plasminogen activator inhibitor type 2 (PAI2) in a prostate cancer nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potential complementary role of targeted alpha therapy in the management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic Efficacy of Alpha-RIT Using a 213Bi-Anti-hCD138 Antibody in a Mouse Model of Ovarian Peritoneal Carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound radioimmunotherapy with C595 anti-MUC1 monoclonal antibody in an ovarian cancer ascites model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Efficacy of 213Bi-labeled sdAbs in a Preclinical Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Unveiling the Alpha Advantage: A Comparative Guide to Bismuth-213 Biodistribution and Therapeutic Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bismuth-213 (Bi-213) based radiopharmaceuticals with other alternatives, supported by experimental data. We delve into the critical correlation between the biodistribution of this potent alpha-emitter and its therapeutic efficacy, offering insights to guide future research and development in targeted alpha therapy (TAT).
This compound, an alpha-emitting radionuclide with a short half-life of 45.6 minutes, stands at the forefront of innovative cancer treatments.[1][2] Its high linear energy transfer (LET) and short-range alpha particles (40-80 µm) enable highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][3] The therapeutic success of Bi-213 is intrinsically linked to its biodistribution, which is dictated by the targeting vector molecule and the chelator used for its attachment.[1] This guide presents a comparative analysis of Bi-213's performance against other radionuclides, namely the beta-emitter Lutetium-177 (Lu-177) and the alpha-emitter Actinium-225 (Ac-225), providing a data-driven perspective on its potential and limitations.
Comparative Biodistribution of this compound Radiopharmaceuticals
The biodistribution profile of a radiopharmaceutical is a critical determinant of its efficacy and toxicity. The following tables summarize quantitative data from preclinical studies, showcasing the tumor uptake and off-target accumulation of various Bi-213 labeled compounds in comparison to other radiopharmaceuticals. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Bone (%ID/g) | Reference |
| 213Bi-DOTATOC | Lewis Rats | Pancreatic Carcinoma | 3 hours | 8.5 ± 0.9 | 11.15 ± 0.46 | 0.23 ± 0.02 | 0.25 ± 0.02 | 0.06 ± 0.02 | [1] |
| Free 213Bi | Lewis Rats | Pancreatic Carcinoma | 3 hours | N/A | 34.47 ± 1.40 | N/A | N/A | 0.31 ± 0.01 | [1] |
| 213Bi-L1 (PSMA) | Mice | PSMA+ Xenograft | N/A | High | Low | Low | N/A | N/A | [4][5] |
| 225Ac-L1 (PSMA) | Mice | PSMA+ Xenograft | N/A | High | High (initially, then clears) | High | N/A | N/A | [4][5] |
| 213Bi-BSA | Nude Mice | N/A | 15 min | N/A | ~5 | ~4 | ~2 | ~1 | [6] |
| 213Bi-BSA | Nude Mice | N/A | 180 min | N/A | ~3 | ~2 | ~1.5 | ~0.5 | [6] |
Table 1: Biodistribution of this compound Labeled Compounds. This table highlights the specific tumor targeting of 213Bi-DOTATOC and 213Bi-L1, with significantly lower kidney uptake compared to free Bi-213. The biodistribution of 213Bi-BSA shows non-targeted accumulation in various organs.
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Reference |
| 213Bi-DOTA-PESIN | Mice | PC-3 Prostate Cancer | N/A | High | Slight Damage | N/A | N/A | [7] |
| 177Lu-DOTA-PESIN | Mice | PC-3 Prostate Cancer | N/A | Moderate | Minimal Damage | N/A | N/A | [7] |
| 213Bi-AMBA | Mice | PC-3 Prostate Cancer | N/A | High | Marked Damage | N/A | N/A | [7] |
Table 2: Comparative Biodistribution and Toxicity of 213Bi vs. 177Lu Labeled Peptides. This table illustrates the higher tumor uptake of the alpha-emitter conjugates compared to the beta-emitter, but also highlights the potential for increased kidney toxicity.
Therapeutic Efficacy: this compound in Preclinical Models
The enhanced cytotoxicity of alpha particles often translates to superior therapeutic outcomes compared to beta emitters, particularly in treating micrometastatic disease and tumors resistant to conventional therapies.[8][9]
| Radiopharmaceutical | Animal Model | Tumor Model | Key Therapeutic Outcome | Reference |
| 213Bi-9E7.4 mAb (anti-CD138) | Mice | 5T33 Multiple Myeloma | Increased median survival (80 vs 37 days for control); 45% cure rate. | [10] |
| 177Lu-9E7.4 mAb (anti-CD138) | Mice | 5T33 Multiple Myeloma | Increased median survival (54 vs 37 days for control); 0% cure rate. | [10] |
| 213Bi-DOTATOC | Rats | Pancreatic Carcinoma | Significant decrease in tumor growth rate with >11 MBq. | [1] |
| 225Ac-L1 (PSMA) | Mice | Micrometastatic Prostate Cancer | Increased survival benefit compared to 177Lu-L1. | [4][5] |
| 213Bi-DOTA-PESIN | Mice | PC-3 Prostate Cancer | Significantly more effective in tumor growth inhibition than 177Lu-DOTA-PESIN at MTD. | [7] |
| 213Bi-AMBA | Mice | PC-3 Prostate Cancer | Significantly more effective in tumor growth inhibition than 177Lu-DOTA-PESIN at MTD. | [7] |
Table 3: Comparative Therapeutic Efficacy of this compound Radiopharmaceuticals. This table demonstrates the superior therapeutic efficacy of Bi-213 labeled agents in terms of survival and tumor growth inhibition compared to their Lu-177 counterparts in various preclinical models.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing radiopharmaceutical research. Below are standardized methodologies for key experiments cited in this guide.
Radiolabeling of Peptides (e.g., DOTATATE) with this compound
This protocol is adapted from established methods for labeling DOTA-conjugated peptides with Bi-213.[11][12]
Materials:
-
213Bi eluate from an 225Ac/213Bi generator.
-
DOTA-conjugated peptide (e.g., DOTATATE).
-
TRIS buffer (0.15 M, pH 8.3).
-
Ascorbic acid (to prevent radiolysis).
-
DTPA (diethylenetriaminepentaacetic acid) solution (50 nmol).
-
Heating block or water bath (95°C).
-
ITLC-SG strips and RP-HPLC for quality control.
Procedure:
-
To a reaction vial, add at least 3.5 nmol of the DOTA-peptide.
-
Add the 213Bi eluate (e.g., up to 100 MBq in 600 µL).
-
Add TRIS buffer to achieve a final concentration of 0.15 M and a pH of 8.3.
-
Add ascorbic acid to a final concentration of at least 0.9 mmol/L.
-
Incubate the reaction mixture at 95°C for 5 minutes.
-
Stop the reaction by adding 50 nmol of DTPA solution.
-
Perform quality control using ITLC-SG and RP-HPLC to determine radiochemical purity and incorporation yield. An incorporation of ≥99% and a radiochemical purity of ≥85% is typically achieved.[11]
In Vivo Biodistribution Studies in Rodent Models
This generalized protocol outlines the key steps for conducting ex vivo biodistribution studies.[6][13][14]
Materials:
-
Tumor-bearing rodents (e.g., mice or rats).
-
Radiolabeled compound (e.g., 213Bi-DOTATOC).
-
Anesthesia.
-
Syringes and needles for injection.
-
Gamma counter.
-
Scales for weighing organs.
Procedure:
-
Anesthetize the animals.
-
Inject a known amount of the radiolabeled compound intravenously (e.g., via the tail vein).
-
At predetermined time points (e.g., 15, 45, 90, 180 minutes post-injection), euthanize a cohort of animals.[6]
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.[6][15]
Visualizing the Mechanisms of Action and Experimental Processes
Understanding the underlying biological pathways and the experimental workflows is crucial for interpreting biodistribution data and therapeutic outcomes.
References
- 1. 213Bi-[DOTA0, Tyr3]octreotide peptide receptor radionuclide therapy of pancreatic tumors in a preclinical animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha- versus beta-particle radiopeptide therapy in a human prostate cancer model (213Bi-DOTA-PESIN and 213Bi-AMBA versus 177Lu-DOTA-PESIN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Toxicity of Bismuth-213 Based Therapies and Alternative Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Targeted radionuclide therapies are a rapidly evolving modality in oncology, offering the potential for highly specific tumor cell killing. Among these, alpha-emitter based therapies, such as those utilizing Bismuth-213 (²¹³Bi), have garnered significant interest due to the high linear energy transfer (LET) and short path length of alpha particles, which can induce difficult-to-repair double-strand DNA breaks in cancer cells. However, understanding the long-term toxicity profile of these potent therapies is paramount for their safe and effective clinical translation. This guide provides a comparative overview of the long-term toxicity of ²¹³Bi-based therapies alongside alternative alpha and beta-emitting radiopharmaceuticals, supported by preclinical experimental data.
Comparative Analysis of Long-Term Toxicity
The following tables summarize quantitative data from preclinical long-term toxicity studies of ²¹³Bi and its alternatives: Actinium-225 (²²⁵Ac), Thorium-227 (²²⁷Th), and the beta-emitter Lutetium-177 (¹⁷⁷Lu). These studies, primarily conducted in rodent models, provide crucial insights into the dose-limiting toxicities and overall safety profiles of these radiopharmaceuticals.
Table 1: Long-Term Toxicity of Alpha-Emitting Radiopharmaceuticals in Preclinical Models
| Radionuclide | Targeting Vector | Animal Model | Administered Activity (MBq/kg) | Dose-Limiting Toxicity | Key Findings | Median Survival / Observation Period |
| This compound (²¹³Bi) | BSA | Nude Mice | 3.7, 7.4, 11.1 | Liver and Kidney | 11.1 MBq: Liver and kidney failure. 7.4 MBq: Impaired kidney function. 3.7 MBq: Safe with no significant abnormalities.[1][2][3][4] | 11.1 MBq: 189 days; 7.4 MBq: 324 days; 3.7 MBq: >385 days.[1][2][3] |
| This compound (²¹³Bi) | PAI2 | Mice | 350 (MTD) | Kidney (Radiation Nephropathy) | Severe weight loss observed at 20-30 weeks. Lysine administration reduced kidney uptake.[5] | MTD determined based on long-term monitoring.[5] |
| This compound (²¹³Bi) | d9MAb | Nude Mice | up to 22.2 | Kidney (Nephrotoxicity) | Nephrotoxicity observed only at the highest activity of 22.2 MBq. 1.85 MBq showed high efficacy with no toxicity.[6] | Monitored for up to 300 days.[6] |
| Actinium-225 (²²⁵Ac) | L1 (PSMA-targeted) | Mice | ~1 (MTD estimate) | Kidney and Liver | Off-target radiotoxicity observed in kidneys and liver in activity-escalated studies.[7] | Chronic toxicity evaluated at 1 year.[7] |
| Thorium-227 (²²⁷Th) | Rituximab | BALB/c Mice | 50, 200, 1000 | Bone Marrow | Dose-limiting toxicity was bone marrow suppression (transient decrease in WBC and platelets). NOAEL was 200 kBq/kg.[1] | Monitored for up to 1 year.[1] |
Table 2: Long-Term Toxicity of Beta-Emitting Radiopharmaceuticals in Preclinical Models
| Radionuclide | Targeting Vector | Animal Model | Administered Activity (MBq) | Dose-Limiting Toxicity | Key Findings | Observation Period |
| Lutetium-177 (¹⁷⁷Lu) | DOTA-TATE | Rats | 278, 555 (single dose); 2x278 (fractionated) | Kidney | Severe renal damage observed >100 days post-treatment. Dose fractionation and lysine co-injection significantly reduced renal toxicity.[5] | Beyond 100 days.[5] |
| Lutetium-177 (¹⁷⁷Lu) | DOTA-Y3-octreotate | Rats | up to 123 mCi/kg | Pancreas, Adrenal Glands | Dose-dependent decrease in white blood cell counts. No other overt signs of toxicity. MTD not reached.[2] | 6 weeks.[2] |
| Lutetium-177 (¹⁷⁷Lu) | PSMA-617 & PSMA-I&T | Mice | Not specified in abstract | Kidney | [¹⁷⁷Lu]Lu-PSMA-I&T showed significantly higher renal uptake compared to [¹⁷⁷Lu]Lu-PSMA-617, suggesting a less favorable tumor-to-kidney ratio.[6] | Not specified.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are summaries of the experimental protocols for key studies cited in this guide.
Study 1: Long-Term Toxicity of ²¹³Bi-BSA in Mice[1][2][3][4]
-
Objective: To assess the acute and chronic toxicity of ²¹³Bi labeled to a long-circulating vector, Bovine Serum Albumin (BSA).
-
Animal Model: Nude mice.
-
Radiopharmaceutical: ²¹³Bi-BSA.
-
Administration: Intravenous injection of 3.7, 7.4, or 11.1 MBq of ²¹³Bi-BSA. A control group received PBS.
-
Monitoring:
-
Survival and Body Weight: Monitored every 9-10 days for 385 days.
-
Hematology: Blood cell counts (white blood cells, red blood cells, platelets) were performed at various time points.
-
Plasma Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine levels were measured.
-
Histopathology: Organs were examined histologically at different time points.
-
-
Key Endpoints: Median survival, changes in body weight, hematological parameters, plasma biochemistry indicative of liver and kidney function, and histological evidence of organ damage.
Study 2: Long-Term Toxicity of ²²⁷Th-Rituximab in Mice[1]
-
Objective: To evaluate the long-term radiotoxicity of the anti-CD20 antibody rituximab labeled with ²²⁷Th.
-
Animal Model: BALB/c mice and nude mice with Raji xenografts.
-
Radiopharmaceutical: ²²⁷Th-rituximab.
-
Administration: Intraperitoneal injection of 50, 200, or 1000 kBq/kg of ²²⁷Th-rituximab. Control groups received saline or non-radiolabeled rituximab.
-
Monitoring:
-
Survival and Body Weight: Monitored for up to 1 year.
-
Hematology: White blood cell (WBC) and platelet counts were measured.
-
Serum Biochemistry: Clinical chemistry parameters, including bile acids and aspartate aminotransferase (AST), were analyzed.
-
Histopathology: Tissues were examined histologically.
-
-
Key Endpoints: Body weight changes, hematological toxicity, serum biochemistry, and histological evidence of tissue damage. The no-observed-adverse-effect level (NOAEL) and maximum tolerated activity were determined.
Study 3: Long-Term Toxicity of ¹⁷⁷Lu-DOTA-TATE in Rats[5]
-
Objective: To investigate the long-term renal toxicity of ¹⁷⁷Lu-DOTA-TATE and the effects of dose fractionation and lysine co-injection.
-
Animal Model: Two different tumor-bearing rat models.
-
Radiopharmaceutical: ¹⁷⁷Lu-DOTA(0),Tyr(3)]octreotate.
-
Administration:
-
Single intravenous injections of 278 MBq or 555 MBq.
-
Fractionated doses: two weekly doses of 278 MBq, or three doses of 185 MBq with intervals of a day, a week, or a month.
-
Lysine co-administration with three weekly treatments of 185 MBq.
-
-
Monitoring:
-
Renal Function: Serum creatinine and proteinuria were measured.
-
Histopathology: Kidney tissues were examined microscopically.
-
-
Key Endpoints: Onset and severity of renal damage, as indicated by changes in serum creatinine, proteinuria, and histological scores.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for preclinical long-term toxicity studies of targeted radiopharmaceuticals.
Caption: General workflow for a preclinical long-term toxicity study.
Caption: Simplified pathway of alpha-emitter induced cell death and toxicity.
Discussion and Conclusion
The preclinical data presented in this guide highlight that the long-term toxicity of targeted radiotherapies is highly dependent on the choice of radionuclide, the targeting vector, the administered activity, and the animal model.
For This compound , the primary dose-limiting toxicities observed in long-term studies are nephrotoxicity and, to a lesser extent, hepatotoxicity. The choice of targeting molecule significantly influences the biodistribution and, consequently, the organs at risk. Strategies to mitigate renal toxicity, such as the co-administration of lysine, have shown promise.
Actinium-225 , with its longer half-life and cascade of alpha-emitting daughters, also presents a risk of renal and liver toxicity. The redistribution of daughter nuclides is a key consideration in the long-term safety profile of ²²⁵Ac-based therapies.
Thorium-227 , when conjugated to an antibody like rituximab, appears to have bone marrow suppression as its primary dose-limiting toxicity in mice, a common finding with systemically administered radiopharmaceuticals.
In comparison, the beta-emitter Lutetium-177 also demonstrates dose-dependent nephrotoxicity as a significant long-term side effect, particularly with peptide-based targeting agents that are cleared through the kidneys. However, strategies such as dose fractionation and the use of renal protective agents have proven effective in mitigating this toxicity.
References
- 1. Assessment of long-term radiotoxicity after treatment with the low-dose-rate alpha-particle-emitting radioimmunoconjugate (227)Th-rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and dosimetry of (177)Lu-DOTA-Y3-octreotate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appliedradiology.com [appliedradiology.com]
- 5. Long-term toxicity of [(177)Lu-DOTA (0),Tyr (3)]octreotate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bismuth-213 Radiopharmaceuticals Against Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted alpha therapies (TATs) represents a paradigm shift in the treatment of various cancers, offering highly potent and localized radiation to tumor cells while minimizing damage to surrounding healthy tissues. Among the promising alpha-emitting radionuclides, Bismuth-213 (Bi-213) has garnered significant attention due to its favorable decay characteristics. This guide provides an objective comparison of the performance of Bi-213 radiopharmaceuticals against the current standard of care for several key malignancies, supported by available preclinical and clinical data.
Mechanism of Action: The Power of Alpha Particles
This compound is an alpha-emitting radionuclide with a short half-life of 45.6 minutes.[1][2] It decays via a cascade that primarily involves the emission of a high-energy alpha particle.[1][3] These alpha particles have a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, typically a few cell diameters.[4] This dense ionization leads to complex and difficult-to-repair double-strand DNA breaks in target cells, inducing potent cytotoxicity that is often effective even in tumors resistant to conventional beta-particle radiotherapy or chemotherapy.[1][4][5]
The therapeutic principle of Bi-213 radiopharmaceuticals involves chelating the Bi-213 radionuclide to a targeting molecule, such as a peptide or antibody, that specifically binds to receptors overexpressed on the surface of cancer cells. This targeted delivery ensures the high-energy alpha radiation is concentrated at the tumor site.
Neuroendocrine Tumors (NETs): A New Frontier Beyond Beta-Emitters
The current standard of care for inoperable or metastatic, well-differentiated, somatostatin receptor-positive (SSTR+) neuroendocrine tumors often involves peptide receptor radionuclide therapy (PRRT) with beta-emitters like Lutetium-177 (177Lu)-DOTATATE (Lutathera®).[6] However, some patients become refractory to this treatment.[5][7] Bi-213-labeled somatostatin analogs, such as Bi-213-DOTATOC and Bi-213-DOTATATE, have emerged as a promising alternative.
Preclinical Comparative Data: Bi-213-DOTATATE vs. 177Lu-DOTATATE
| Parameter | Bi-213-DOTATATE | 177Lu-DOTATATE | Reference |
| Cell Killing Efficacy (in vitro) | Factor of 6 greater cell killing | - | [8][9] |
| Absorbed Dose for 10% Cell Survival (CA20948 cells) | 3 Gy | 18 Gy | [8][9] |
| Relative Biological Effectiveness (RBE at 10% survival vs. 137Cs) | 1.5 - 2.0 | 0.3 | [8][10] |
| Relative Biological Effectiveness (RBE of Bi-213-DOTATOC vs. 177Lu-DOTATOC) | 3.4 | 1.0 | [11] |
Clinical Insights: First-in-Human Experience with Bi-213-DOTATOC
A first-in-human study treated eight patients with advanced neuroendocrine tumors who were refractory to 90Y/177Lu-DOTATOC therapy with Bi-213-DOTATOC.[2][5][7] The key findings include:
-
Efficacy: Enduring responses were observed in all treated patients, demonstrating that targeted alpha therapy can induce remission in tumors resistant to beta radiation.[2][5][7]
-
Safety: The treatment was well-tolerated, with moderate chronic kidney toxicity and less pronounced acute hematotoxicity compared to the preceding beta-emitter therapies.[2][5][7]
These early clinical results suggest that Bi-213-DOTATOC is a viable treatment option for NET patients who have exhausted standard PRRT options.
Prostate Cancer: Targeting PSMA with Alpha Emitters
The standard of care for metastatic castration-resistant prostate cancer (mCRPC) has evolved to include androgen receptor-targeted agents, taxane-based chemotherapy, and, more recently, 177Lu-PSMA-617 (Pluvicto®) for PSMA-positive patients.[12] The high potency of alpha emitters has led to the development of Bi-213-labeled PSMA-targeting agents.
Preclinical and Early Clinical Data
Preclinical studies have demonstrated that Bi-213-labeled PSMA-targeting agents can induce DNA double-strand breaks in prostate cancer cells in vitro and show specific tumor uptake in vivo.[13] A first-in-human case report of a patient with mCRPC refractory to 177Lu-radiotherapy treated with two cycles of Bi-213-PSMA-617 showed a significant molecular imaging and biochemical response.[3]
While these initial findings are promising, dosimetric estimates suggest that the therapeutic index of Bi-213-PSMA-617 may be inferior to that of Actinium-225 (Ac-225)-PSMA-617 due to the shorter physical half-life of Bi-213 relative to the biological half-life of the targeting molecule in dose-limiting organs.[14]
Acute Myeloid Leukemia (AML): A Targeted Alpha Therapy Approach
The standard of care for relapsed or refractory (R/R) AML is complex and depends on factors such as patient fitness and mutational status.[15] Options may include intensive chemotherapy, targeted therapies (e.g., FLT3 inhibitors, IDH inhibitors), or lower-intensity regimens like hypomethylating agents combined with venetoclax.[15][16][17] Bi-213-lintuzumab, an anti-CD33 antibody conjugate, has been investigated in this challenging patient population.
Clinical Trial Data for Bi-213-Lintuzumab
Phase I and I/II clinical trials have evaluated Bi-213-lintuzumab in patients with R/R AML:
-
An initial Phase I study in 18 patients demonstrated the safety and anti-leukemic effects of Bi-213-lintuzumab.[18][19]
-
A subsequent Phase I/II trial showed that Bi-213-lintuzumab, following partial cytoreduction with cytarabine, could produce remissions.[18][19]
-
Responses were seen in patients receiving doses greater than 37 MBq/kg.[20]
Although promising, the short half-life of Bi-213 and the need for an on-site generator have presented logistical challenges, leading to a shift in focus towards the longer-lived alpha-emitter Ac-225 for this indication.[19][21]
Experimental Protocols
Radiolabeling of Bi-213-DOTATATE (General Protocol)
-
Elution: this compound is eluted from an Ac-225/Bi-213 generator using a solution of 0.1 M HCl/0.1 M NaI.[22]
-
Labeling Reaction: The Bi-213 eluate is added to a reaction vial containing DOTATATE, a buffer (e.g., 0.15 M TRIS), and an antioxidant such as ascorbic acid at a basic pH (e.g., 8.4).[22]
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5 minutes).[22]
-
Quenching: The reaction is stopped by cooling and adding a chelating agent like DTPA to complex any unbound Bi-213.[22]
-
Quality Control: The radiochemical purity of the final product is determined using methods like ITLC or HPLC.
In Vitro Cell Survival (Clonogenic) Assay
-
Cell Culture: Cancer cell lines (e.g., CA20948 for NETs) are cultured in appropriate media.[10]
-
Irradiation: Cells are exposed to varying concentrations of the Bi-213 radiopharmaceutical or a control (e.g., 177Lu-DOTATATE or external beam radiation) for a defined period (e.g., 1 hour).[10]
-
Plating: After exposure, cells are washed, counted, and plated in serial dilutions in multi-well plates.[10]
-
Incubation: Plates are incubated for a period that allows for colony formation (e.g., 12 days), with media changes as needed.[10]
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated control cells.
Animal Xenograft Model for Efficacy Studies
-
Tumor Inoculation: Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., PSMA+ PC3 PIP cells for prostate cancer).[23]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³).[23]
-
Treatment: Animals are randomized into treatment groups and injected (e.g., intravenously) with the Bi-213 radiopharmaceutical, a control radiopharmaceutical, or a vehicle control.[22][23]
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).[22][23]
-
Endpoint: The study endpoint may be a specific tumor volume (e.g., 1000 mm³), a defined time point, or signs of toxicity, at which point animals are euthanized for tissue collection and analysis.[23]
Visualizations
Caption: DNA Damage and Cell Death Pathway Induced by Bi-213.
Caption: Generalized Experimental Workflow for Bi-213 Radiopharmaceuticals.
Caption: Logical Comparison of Bi-213 Therapy vs. Standard of Care.
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted alpha therapy using short-lived alpha-particles and the promise of nanobodies as targeting vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 213Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Radiopharmaceuticals for Neuroendocrine Tumors [southcarolinablues.com]
- 7. ²¹³Bi-DOTATOC receptor-targeted alpha-radionuclide therapy induces remission in neuroendocrine tumours refractory to beta radiation: a first-in-human experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy | PLOS One [journals.plos.org]
- 9. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Targeted alpha therapy of mCRPC: Dosimetry estimate of 213Bismuth-PSMA-617 | springermedizin.de [springermedizin.de]
- 15. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk‐Stratification, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. oncologynews.com.au [oncologynews.com.au]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Studies with this compound and Actinium-225 for Hematologic Malignancies [pubmed.ncbi.nlm.nih.gov]
- 20. jpmer.com [jpmer.com]
- 21. openmedscience.com [openmedscience.com]
- 22. Improved safety and efficacy of 213Bi-DOTATATE-targeted alpha therapy of somatostatin receptor-expressing neuroendocrine tumors in mice pre-treated with l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical Evaluation of 213Bi- and 225Ac-Labeled Low-Molecular-Weight Compounds for Radiopharmaceutical Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bismuth-213 in Targeted Alpha Therapy Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-level comparison of clinical trials involving Bismuth-213 (²¹³Bi), a promising alpha-emitting radionuclide for targeted cancer therapy. The data presented is synthesized from published clinical trial results and reviews, offering an objective look at its performance against alternative therapies, particularly its parent radionuclide, Actinium-225 (²²⁵Ac).
Executive Summary
Targeted Alpha Therapy (TAT) with this compound has been investigated in several clinical trials for various malignancies, including glioblastoma, acute myeloid leukemia (AML), and neuroendocrine tumors (NETs). As a short-lived alpha emitter (half-life of ~46 minutes), ²¹³Bi offers the potential for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2] Clinical studies have demonstrated the feasibility and safety of ²¹³Bi-based radiopharmaceuticals, with some showing encouraging anti-tumor efficacy.[3][4][5] However, its short half-life presents logistical challenges, necessitating on-site generator availability.[1][2] This has led to increased interest in its parent isotope, Actinium-225, which has a longer half-life and a decay cascade that releases four alpha particles.[1][2] This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and provide a comparative perspective.
Data Presentation: this compound Clinical Trial Outcomes
The following tables summarize the quantitative data from key clinical trials involving this compound across different cancer types.
Table 1: Glioblastoma (GBM)
| Targeting Molecule | Patient Population | No. of Patients | Administered Activity (per cycle) | Key Efficacy Outcomes | Key Safety/Toxicity Findings | Reference |
| ²¹³Bi-DOTA-Substance P | Recurrent GBM | 20 | 1-7 doses of up to 11.2 GBq total | Median OS from first diagnosis: 23.6 months; Median OS after recurrence: 10.9 months; Median PFS: 2.7 months | Well-tolerated with only mild and transient adverse reactions.[6] | [6] |
| ²¹³Bi-DOTA-Substance P | Recurrent secondary GBM | 9 | 1-6 doses of 0.9-2.3 GBq | Median OS from first diagnosis: 52.3 months; Median OS from initiation of alpha therapy: 16.4 months; Median PFS: 5.8 months | Well-tolerated with mild transient adverse reactions, mainly headaches.[7] | [7] |
| ²¹³Bi-DOTA-Substance P | Critically located gliomas (WHO grades II-IV) | 5 | Not specified | Radiation-induced necrosis and tumor demarcation observed, enabling subsequent resection. | No additional neurological deficit; no local or systemic toxicity observed.[8][9] | [8][9] |
Table 2: Acute Myeloid Leukemia (AML)
| Targeting Molecule | Patient Population | No. of Patients | Administered Activity | Key Efficacy Outcomes | Key Safety/Toxicity Findings | Reference |
| ²¹³Bi-Lintuzumab (anti-CD33) | Relapsed/Refractory AML | 18 (Phase I) | Up to 37 MBq/kg | Demonstrated safety and anti-tumor effects.[1][2] | Safe at tested doses. | [1][2] |
| ²¹³Bi-Lintuzumab (with Cytarabine) | Newly diagnosed or Relapsed/Refractory AML | 31 (Phase I/II) | 18.5-46.25 MBq/kg | Remissions observed; 24% clinical response in patients receiving ≥37 MBq/kg.[10][11] | MTD: 37 MBq/kg; Dose-limiting toxicity: myelosuppression >35 days. Transient grade 3/4 liver function abnormalities in 16% of patients.[11] | [10][11] |
Table 3: Neuroendocrine Tumors (NETs)
| Targeting Molecule | Patient Population | No. of Patients | Administered Activity | Key Efficacy Outcomes | Key Safety/Toxicity Findings | Reference |
| ²¹³Bi-DOTATOC | Progressive advanced NETs refractory to beta-emitters | 8 | 1 GBq (minimal effective dose for partial remission) | Enduring responses observed in all treated patients; induced remission in tumors refractory to beta radiation.[12][13][14] | Moderate chronic kidney toxicity; acute hematotoxicity was less pronounced than with preceding beta therapies.[13][14] | [12][13][14] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the tables above.
²¹³Bi-DOTA-Substance P for Glioblastoma
-
Objective: To assess the safety and efficacy of targeted alpha therapy with ²¹³Bi-DOTA-Substance P in patients with recurrent glioblastoma.[6]
-
Patient Selection: Patients with histologically confirmed recurrent glioblastoma multiforme following standard therapy (surgery, radio- and chemotherapy).[6]
-
Methodology:
-
Stereotactic insertion of one or two intracavitary or intratumoral port-a-cath systems.[6]
-
Patients were treated with 1 to 7 doses of ²¹³Bi-DOTA-Substance P in 2-month intervals.[6]
-
To assess biodistribution, Gallium-68 (⁶⁸Ga)-DOTA-Substance P was co-injected with the therapeutic doses for PET/CT imaging.[6]
-
Therapeutic response was monitored by performance status and MRI imaging.[6]
-
²¹³Bi-Lintuzumab for Acute Myeloid Leukemia
-
Objective: To determine the maximum tolerated dose (MTD) and anti-leukemic effects of ²¹³Bi-Lintuzumab following partially cytoreductive chemotherapy in patients with AML.[10]
-
Patient Selection: Patients with newly diagnosed or relapsed/refractory AML.[11]
-
Methodology:
-
Patients received cytarabine at a dose of 200 mg/m² daily by continuous intravenous infusion for 5 days.[10]
-
Within 8 days of completing cytarabine, patients received two to four injections of ²¹³Bi-Lintuzumab over 1 to 2 days.[10]
-
Dose escalation of ²¹³Bi-Lintuzumab was performed, ranging from 18.5 to 46.25 MBq/kg.[10][11]
-
Antileukemic effects and toxicity were monitored.
-
²¹³Bi-DOTATOC for Neuroendocrine Tumors
-
Objective: To evaluate the efficacy and safety of ²¹³Bi-DOTATOC in patients with advanced neuroendocrine tumors refractory to beta-emitter therapy.[13][14]
-
Patient Selection: Patients with progressive, advanced neuroendocrine liver metastases refractory to treatment with ⁹⁰Y/¹⁷⁷Lu-DOTATOC.[13][14]
-
Methodology:
-
Seven patients were treated with an intra-arterial infusion of ²¹³Bi-DOTATOC for liver metastases, and one patient with bone marrow carcinosis received a systemic infusion.[13][14]
-
Biodistribution was evaluated using the 440 keV gamma emission of ²¹³Bi for SPECT imaging.[13][14]
-
Radiological response was assessed with contrast-enhanced MRI and ⁶⁸Ga-DOTATOC-PET/CT.[13][14]
-
Hematological, kidney, and endocrine toxicities were assessed according to CTCAE criteria.[13][14]
-
Mandatory Visualization
Targeted Alpha Therapy Experimental Workflow
Caption: Experimental workflow for this compound targeted alpha therapy.
Signaling Pathway of Targeted Alpha Therapy
Caption: Simplified signaling pathway of this compound targeted alpha therapy.
Comparison with Actinium-225
Actinium-225 (²²⁵Ac) is the parent radionuclide of ²¹³Bi and is also being investigated as a therapeutic alpha emitter.[1][2] A key difference is their decay properties. While ²¹³Bi undergoes a single alpha decay, ²²⁵Ac has a longer half-life (~10 days) and its decay chain results in the emission of four alpha particles, leading to a higher therapeutic payload per atom of the parent radionuclide.[1]
Studies directly comparing the two are limited, but some insights can be drawn. For instance, in the context of AML, the short half-life of ²¹³Bi was noted as a limitation, which prompted the development of ²²⁵Ac-Lintuzumab.[1][2] A phase I trial of ²²⁵Ac-Lintuzumab showed anti-leukemic activity at all dose levels, and a subsequent phase I study in combination with low-dose cytarabine demonstrated objective responses in 28% of older patients with untreated AML.[1][2]
In the treatment of glioblastoma, both ²¹³Bi-DOTA-Substance P and ²²⁵Ac-DOTA-Substance P have been investigated, with some studies suggesting that the longer half-life of ²²⁵Ac might be advantageous for delivering a sufficient radiation dose to tumor cells.[15][16]
Overall, while ²¹³Bi has pioneered the clinical application of targeted alpha therapy, the logistical advantages and higher energy deposition of ²²⁵Ac have made it a strong focus for ongoing and future clinical development.[17]
Conclusion
Clinical trials involving this compound have established the principle of targeted alpha therapy as a feasible and potentially effective treatment modality for various cancers. The data from studies on glioblastoma, AML, and neuroendocrine tumors indicate that ²¹³Bi-based radiopharmaceuticals can induce tumor responses, even in heavily pre-treated patient populations. However, the short half-life of ²¹³Bi poses significant logistical challenges. The development of therapies based on its parent radionuclide, Actinium-225, represents a promising evolution of targeted alpha therapy, potentially offering a more potent and logistically favorable approach. Future research, including head-to-head comparative trials, will be crucial to fully elucidate the relative merits of these two important alpha emitters in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Studies with this compound and Actinium-225 for Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Safety and efficacy of targeted alpha therapy with 213Bi-DOTA-substance P in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged survival in secondary glioblastoma following local injection of targeted alpha therapy with 213Bi-substance P analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sequential cytarabine and alpha-particle immunotherapy with this compound-lintuzumab (HuM195) for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Search results [inis.iaea.org]
- 14. researchgate.net [researchgate.net]
- 15. Dose escalation study of targeted alpha therapy with [225Ac]Ac-DOTA-substance P in recurrence glioblastoma – safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Locoregional Treatment of Glioblastoma With Targeted α Therapy [213Bi]Bi-DOTA–Substance P Versus [225Ac]Ac-DOTA–Substance P... | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 17. A comparative evaluation of Ac225 vs Bi213 as therapeutic radioisotopes for targeted alpha therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bismuth-213 and Other Alpha Emitters for Targeted Alpha Therapy: Economic and Logistical Perspectives
For Researchers, Scientists, and Drug Development Professionals
Targeted Alpha Therapy (TAT) is a promising modality in cancer treatment, delivering highly cytotoxic alpha particles directly to tumor cells while minimizing damage to surrounding healthy tissue. The choice of alpha-emitting radionuclide is a critical decision in the development of new radiopharmaceuticals, with economic viability and logistical feasibility being paramount considerations alongside therapeutic efficacy. This guide provides a detailed comparison of Bismuth-213 (²¹³Bi) with other prominent alpha emitters, focusing on the economic and logistical factors that impact their clinical and commercial development.
Economic Comparison of Alpha Emitters
The cost of alpha emitters is a significant driver in the overall cost of targeted alpha therapy. These costs are influenced by production methods, availability of starting materials, and the complexity of purification processes. While precise, up-to-date pricing is often proprietary and subject to market fluctuations, available data and production cost estimates provide a basis for comparison.
| Radionuclide | Production Method | Estimated Cost/Price | Key Economic Drivers |
| This compound (²¹³Bi) | Eluted from ²²⁵Ac/²¹³Bi generator | Dependent on the cost of the ²²⁵Ac generator | The primary cost is the parent isotope, Actinium-225. The high cost and limited availability of ²²⁵Ac directly impact the economic feasibility of using ²¹³Bi.[1] |
| Actinium-225 (²²⁵Ac) | Thorium-229 decay ("milking"), Cyclotron or linear accelerator production | ~$800 per mCi (from a 2019 contract); Estimated cyclotron production cost of $650 - $1,000 per mCi.[2][3] | Limited global supply from Thorium-229 stockpiles drives up the price.[4][5] New accelerator-based production methods are being developed to increase supply and potentially reduce costs. |
| Astatine-211 (²¹¹At) | Cyclotron production (bombardment of Bismuth-209) | ~$10 per mCi (production cost estimate)[6] | Relatively lower production cost compared to ²²⁵Ac. The cost is primarily driven by cyclotron operational costs and the fabrication of the bismuth target. |
| Lead-212 (²¹²Pb) | Eluted from Thorium-228/Radium-224/Lead-212 generator | Information not readily available | Cost is linked to the availability and processing of Thorium-228. |
| Radium-223 (²²³Ra) | Commercially produced (Xofigo®) | High, as it is a commercial drug product | The cost is determined by the pharmaceutical company and includes research, development, and manufacturing costs. A cost-effectiveness analysis in China found it not to be cost-effective at their willingness-to-pay threshold.[7] |
| Thorium-227 (²²⁷Th) | Derived from Radium-227 | Information not readily available | Availability is linked to the supply of its parent radionuclide. |
Logistical Comparison of Alpha Emitters
The short half-lives of many alpha emitters present significant logistical challenges for their widespread clinical use. Transportation, in particular, requires careful planning to minimize activity loss due to decay and to comply with stringent regulations for radioactive materials.
| Radionuclide | Half-life | Key Logistical Considerations |
| This compound (²¹³Bi) | 45.6 minutes | On-site generation is essential. The extremely short half-life makes centralized production and distribution infeasible. ²²⁵Ac/²¹³Bi generators provide a localized source of ²¹³Bi for immediate use in radiolabeling.[8][9] |
| Actinium-225 (²²⁵Ac) | 10.0 days | The longer half-life allows for centralized production and global distribution. However, the limited global supply of approximately 63 GBq annually can only treat a few hundred patients per year, creating a significant logistical bottleneck.[4][5][10] |
| Astatine-211 (²¹¹At) | 7.2 hours | The half-life permits regional distribution from a cyclotron production site. However, rapid transport and efficient radiolabeling are crucial to ensure a sufficient therapeutic dose reaches the patient. |
| Lead-212 (²¹²Pb) | 10.6 hours | Similar to ²¹¹At, the half-life allows for regional distribution. As an in vivo generator of ²¹²Bi, its logistics are tied to ensuring the delivery of the parent radionuclide in a timely manner. |
| Radium-223 (²²³Ra) | 11.4 days | The relatively long half-life simplifies logistics, allowing for centralized manufacturing and global shipping, as demonstrated by the commercial availability of Xofigo®. |
| Thorium-227 (²²⁷Th) | 18.7 days | The long half-life facilitates production and distribution logistics. |
Transportation Regulations: The transport of all radioactive materials, including alpha emitters, is strictly regulated by international and national bodies such as the International Atomic Energy Agency (IAEA) and the U.S. Department of Transportation (DOT).[11][12] These regulations govern packaging (Type A packages are common for medical radionuclides), labeling, and the maximum transportable activity to ensure safety.[11][13]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible and reliable evaluation of radiopharmaceuticals. Below are summaries of key experimental methodologies cited in the literature for ²¹³Bi-based agents.
Radiolabeling of a Targeting Vector with this compound
Objective: To conjugate ²¹³Bi to a targeting molecule (e.g., an antibody or peptide) with high efficiency and purity.
Materials:
-
²¹³Bi eluate from a ²²⁵Ac/²¹³Bi generator.
-
Targeting vector conjugated with a chelator (e.g., DOTA, CHX-A''-DTPA).
-
Reaction buffer (e.g., ammonium acetate, pH 5.5).
-
Quenching solution (e.g., DTPA solution).
-
Instant thin-layer chromatography (ITLC) strips and developing solvent (e.g., 0.1 M citrate buffer, pH 5.0) for quality control.
Procedure:
-
Elute ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions.
-
Add the ²¹³Bi eluate to a reaction vial containing the chelator-conjugated targeting vector in the reaction buffer.
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C for DOTA conjugates) for a specific duration (e.g., 5-10 minutes).
-
Stop the reaction by adding the quenching solution to chelate any unbound ²¹³Bi.
-
Determine the radiochemical purity (RCP) using ITLC. The labeled conjugate remains at the origin, while free ²¹³Bi moves with the solvent front.
-
Calculate the RCP as: (Activity at origin / Total activity) x 100%. An RCP of >95% is typically required for in vivo use.
In Vitro Cytotoxicity Assay
Objective: To determine the cell-killing efficacy of the ²¹³Bi-labeled radiopharmaceutical.
Materials:
-
Cancer cell line expressing the target antigen.
-
Complete cell culture medium.
-
²¹³Bi-labeled radiopharmaceutical and unlabeled control.
-
Multi-well cell culture plates.
-
Cell viability assay (e.g., MTT, MTS, or trypan blue exclusion).
Procedure:
-
Seed the target cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ²¹³Bi-labeled radiopharmaceutical. Include controls with unlabeled targeting vector and untreated cells.
-
Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Assess cell viability using a chosen assay according to the manufacturer's protocol.
-
Calculate the percentage of cell survival relative to the untreated control.
-
Determine the IC50 value (the concentration of the radiopharmaceutical that inhibits cell growth by 50%).
In Vivo Biodistribution Study in a Murine Model
Objective: To evaluate the uptake and clearance of the ²¹³Bi-labeled radiopharmaceutical in different organs and the tumor.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models).
-
²¹³Bi-labeled radiopharmaceutical.
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Inject a known activity of the ²¹³Bi-labeled radiopharmaceutical intravenously into the tumor-bearing mice.
-
At various time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of mice.
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the data to determine the tumor-to-organ ratios and the pharmacokinetic profile of the radiopharmaceutical.
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Damage Response Pathway
Alpha particles are potent inducers of complex DNA double-strand breaks (DSBs), which are challenging for cancer cells to repair and are a primary driver of their cytotoxic effects. The cellular response to this damage involves a complex signaling network known as the DNA Damage Response (DDR) pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a ²¹³Bi-labeled radiopharmaceutical follows a structured workflow to assess its feasibility, safety, and efficacy before consideration for clinical trials.
References
- 1. Supply and Clinical Application of Actinium-225 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sec.gov [sec.gov]
- 3. Actinium-225 Technology :: Actinium Pharmaceuticals, Inc. (ATNM) [actiniumpharma.com]
- 4. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha emitter radium-223 in patients with metastatic castration-resistant prostate cancer: A cost-utility analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted alpha therapy using short-lived alpha-particles and the promise of nanobodies as targeting vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of radiopharmaceuticals for targeted alpha therapy: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
- 12. aapm.org [aapm.org]
- 13. eCFR :: 49 CFR Part 173 Subpart I -- Class 7 (Radioactive) Materials [ecfr.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bismuth-213
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper management and disposal of radioactive materials like Bismuth-213 (²¹³Bi), a promising alpha-emitting radionuclide for targeted radionuclide therapy, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe disposal of ²¹³Bi waste, aligning with the principles of As Low As Reasonably Achievable (ALARA) to minimize radiation exposure.[3][5]
This compound's relatively short half-life simplifies some aspects of its disposal, as it can be decayed in storage. However, as an alpha-emitter, meticulous containment and handling are crucial to prevent internal contamination.[6][7] Adherence to these guidelines, in conjunction with institutional and national regulations, will ensure the safe and responsible management of ²¹³Bi waste.[5][8][9][10][11]
Immediate Safety and Handling Protocols
All handling of this compound waste must be performed by personnel trained in radiation safety.[11] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable gloves, is mandatory.
Step-by-Step Disposal Procedures for this compound Waste
1. Waste Segregation at the Source:
Proper segregation is the foundation of safe radioactive waste management.[12] Immediately upon generation, ²¹³Bi waste must be separated from all other waste streams.
-
Dry Solid Waste: This includes contaminated items such as gloves, absorbent paper, pipette tips, and vials.[9][13] This waste should be placed in a designated container specifically for short-lived radionuclides.[9][14]
-
Liquid Waste: Aqueous solutions containing ²¹³Bi should be collected in a clearly labeled, shatter-proof container. Note that alpha-emitting nuclides are generally not permitted to be disposed of via the sanitary sewer system.[15]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with ²¹³Bi must be placed in a designated radioactive sharps container.[12][15]
2. Labeling and Record Keeping:
Accurate labeling and meticulous record-keeping are regulatory and safety imperatives.[3]
-
All radioactive waste containers must be clearly labeled with the universal radiation symbol and the words "Caution, Radioactive Material".[9]
-
The label must also include:
-
The radionuclide: this compound (²¹³Bi)
-
The estimated activity and the date of measurement.
-
The waste type (e.g., dry solid, liquid, sharps).
-
The name of the principal investigator or laboratory.
-
-
Maintain a detailed log for each waste container, documenting each addition of waste, including the date, activity, and volume.[9]
3. Storage for Decay:
Given its short half-life, the primary disposal method for ²¹³Bi is decay-in-storage.
-
Store waste containers in a designated, shielded, and secure area.[3] The storage location should be clearly marked as a radioactive materials area.
-
Shielding may be necessary depending on the activity of the waste. While alpha particles are not an external hazard, ²¹³Bi's decay products emit beta and gamma radiation.
-
Separate ²¹³Bi waste from other radionuclides, particularly long-lived isotopes, to streamline the decay and disposal process.[3][14]
4. Final Disposal:
-
After a minimum of 10 half-lives, the waste can be surveyed to ensure its radioactivity has decayed to background levels.
-
Using a survey meter appropriate for the decay products' emissions, check the external surface of the container and the waste itself.
-
If the survey indicates that the radioactivity is indistinguishable from the background, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels must be defaced or removed to prevent the item from being mistaken for radioactive waste.[9][14]
-
The decayed waste should then be disposed of according to its material type (e.g., regular trash, biohazardous waste, or hazardous chemical waste).
Quantitative Data for this compound Disposal
| Property | Value | Significance for Disposal |
| Half-life | 45.6 minutes | Dictates the required decay-in-storage time. A 10 half-life decay period is approximately 7.6 hours. |
| Primary Emissions | Alpha, Beta, Gamma | Alpha particles are the primary concern for internal exposure, requiring careful containment. Beta and gamma emissions necessitate consideration of shielding during storage. |
| Decay Product | Polonium-213 (²¹³Po) | Has an extremely short half-life (4.2 microseconds) and decays to stable Lead-209 (²⁰⁹Pb). ²⁰⁹Pb has a half-life of 3.25 hours and decays to stable Bismuth-209.[16] |
| Decay-in-Storage Period | ~10 half-lives | After this period, the activity of ²¹³Bi is reduced to less than 0.1% of its original activity, generally considered safe for disposal as non-radioactive waste after surveying. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the environment, while adhering to regulatory standards. By integrating these procedures into standard laboratory practice, research institutions can uphold their commitment to safety and responsible scientific advancement.
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [rltinstitute.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-Level Waste Disposal Regulations, Guidance, and Communications | Nuclear Regulatory Commission [nrc.gov]
- 6. The impact of alpha-emitting contamination on the handling and analysis of forensic evidence [apo.ansto.gov.au]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 10. Radioactive waste management | Office for Nuclear Regulation [onr.org.uk]
- 11. moravek.com [moravek.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. nrc.gov [nrc.gov]
- 14. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 15. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 16. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Bismuth-213
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Bismuth-213 (²¹³Bi). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
This compound is a promising radionuclide for targeted alpha therapy (TAT).[1] It has a short half-life of 45.6 minutes and decays through both alpha and beta emissions.[2][3] The decay process also includes a gamma emission at 440 keV, which can be useful for imaging studies.[3][4] The primary radiological hazard associated with ²¹³Bi is internal exposure from the high-energy alpha particles, making containment and prevention of inhalation or ingestion paramount.[5][6]
Radiological Properties of this compound
A summary of the key radiological data for this compound is presented below.
| Property | Value |
| Half-life | 45.6 minutes[2][3] |
| Primary Emissions | Alpha (α), Beta (β⁻)[2] |
| Alpha Energy | 5.87 MeV (from ²¹³Bi), 8.38 MeV (from ²¹³Po daughter)[4] |
| Beta Energy (Max) | ~1.4 MeV[2] |
| Gamma Energy | 440 keV[3][4] |
| Primary Hazard | Internal contamination[5][6] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in protecting laboratory personnel. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Required Personal Protective Equipment |
| Low-activity handling (e.g., sample preparation in a fume hood) | - Double pair of disposable nitrile gloves- Laboratory coat- Safety glasses with side shields[6][7] |
| High-activity handling (e.g., elution from a generator, radiolabeling) | - Double pair of disposable nitrile gloves- Laboratory coat- Safety goggles or a full-face shield worn over safety glasses[8][9]- Use of tongs or remote handling tools to increase distance[10] |
| Spill cleanup | - Double pair of disposable nitrile gloves- Disposable, fluid-resistant coveralls- Shoe covers- Appropriate respiratory protection (e.g., N-95 or higher, based on risk assessment) |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Experimental Protocol: General Handling of this compound
-
Preparation :
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
When handling unsealed sources, always work within a certified fume hood or glove box to prevent airborne contamination.
-
Use tongs and other remote handling tools to minimize direct contact and maximize distance from the source.[10][11]
-
Regularly monitor gloves for contamination. If contamination is detected, remove and dispose of them immediately, then put on a new pair.[11]
-
-
Post-Handling :
-
After completing work, thoroughly monitor the work area, equipment, and yourself for any contamination.
-
Decontaminate any affected areas as necessary.
-
Dispose of all radioactive waste according to the disposal plan.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination. The typical removal sequence is outer gloves, lab coat, inner gloves.
-
Wash hands thoroughly after removing all PPE.[10]
-
Disposal Plan for this compound Waste
Due to its short half-life, the primary disposal method for this compound is decay-in-storage.[12][13]
-
Segregation :
-
At the point of generation, segregate radioactive waste from non-radioactive waste.
-
Use dedicated, clearly labeled containers for different types of radioactive waste (e.g., dry solids, liquids, sharps).[12]
-
Label each container with the isotope (this compound), the date, and the initial activity level.[14]
-
-
Storage for Decay :
-
Store the waste containers in a designated and shielded radioactive waste storage area.
-
Allow the material to decay for at least 10 half-lives. For this compound, this is approximately 456 minutes (7.6 hours). A conservative approach of holding the waste for 24 hours is recommended.
-
-
Final Disposal :
-
After the decay period, monitor the waste container with a sensitive radiation survey meter to ensure that the radioactivity is indistinguishable from background levels.[12]
-
Once confirmed to be at background, the waste can be disposed of as regular biohazardous or chemical waste, depending on its other properties.
-
Obliterate or remove all radiation symbols from the container before final disposal.[12][13]
-
Maintain detailed records of all radioactive waste disposals.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Actinium-225/Bismuth-213 as Potential Leaders for Targeted Alpha Therapy: Current Supply, Application Barriers, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwm.edu [uwm.edu]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. ortec-online.com [ortec-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 13. nrc.gov [nrc.gov]
- 14. Pardon Our Interruption [rltinstitute.novartis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
